3-Amino-2,6-dichloroisonicotinamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,6-dichloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3O/c7-3-1-2(6(10)12)4(9)5(8)11-3/h1H,9H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMASMMEKCAHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Amino-2,6-dichloroisonicotinamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-2,6-dichloroisonicotinamide is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and a discussion of its potential reactivity and biological significance based on the analysis of structurally related compounds. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and draws analogies from similar structures to provide a robust and insightful resource for researchers.
Introduction: The Chemical Landscape of Substituted Pyridines
The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals, with its derivatives exhibiting a wide range of biological activities.[1][2][3] The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its interaction with biological targets. Halogenation, in particular, can significantly enhance a compound's metabolic stability and membrane permeability. The presence of an amino group can provide a key interaction point for hydrogen bonding with biological macromolecules. This compound combines these features, making it a molecule of significant interest for further investigation.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 1263378-64-8 | BenchChem |
| Molecular Formula | C₆H₅Cl₂N₃O | Guidechem[4] |
| Molecular Weight | 206.03 g/mol | Guidechem[4] |
| IUPAC Name | 3-Amino-2,6-dichloro-4-pyridinecarboxamide | --- |
| Predicted Solubility | Likely soluble in organic solvents such as ethanol, DMSO, and methanol.[5] | Inferred from isonicotinamide |
| Predicted Reactivity | The amino group is nucleophilic, while the chloro groups are susceptible to nucleophilic substitution. | Inferred from related compounds |
Synthesis and Purification: A Proposed Pathway
A definitive, published synthetic route for this compound is not currently available. However, a plausible and logical synthesis can be proposed based on established methodologies for the preparation of substituted pyridines. A likely approach would involve the multi-step functionalization of a pyridine-based starting material.
A potential retrosynthetic analysis is outlined below:
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Protocol
This protocol is a hypothetical pathway and would require experimental optimization.
Step 1: Chlorination of Pyridine-4-carbonitrile Pyridine-4-carbonitrile can be chlorinated to introduce the chloro groups at the 2 and 6 positions. This is often a challenging step due to the deactivating effect of the nitrile group.
-
Reagents: Pyridine-4-carbonitrile, Chlorine gas (Cl₂), or an alternative chlorinating agent like sulfuryl chloride (SO₂Cl₂).
-
Conditions: High temperatures, potentially in a sealed tube or under pressure. The reaction may require a catalyst.
-
Rationale: Direct chlorination of the pyridine ring is a common method for introducing chloro substituents.[6]
Step 2: Nitration of 2,6-Dichloropyridine-4-carbonitrile The introduction of a nitro group at the 3-position is a key step.
-
Reagents: 2,6-Dichloropyridine-4-carbonitrile, a nitrating mixture (e.g., concentrated nitric acid and sulfuric acid).
-
Conditions: Careful temperature control is crucial to prevent side reactions.
-
Rationale: The chloro groups are deactivating but direct the incoming electrophile to the meta position (C3 and C5).
Step 3: Reduction of the Nitro Group The nitro group is reduced to an amino group.
-
Reagents: 2,6-Dichloro-3-nitropyridine-4-carbonitrile, a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C).
-
Conditions: Typically acidic conditions for SnCl₂ reduction or neutral conditions for catalytic hydrogenation.
-
Rationale: The reduction of a nitro group to an amine is a standard and high-yielding transformation in organic synthesis.
Step 4: Hydrolysis of the Nitrile The final step is the hydrolysis of the nitrile group to a carboxamide.
-
Reagents: 3-Amino-2,6-dichloropyridine-4-carbonitrile, acidic or basic conditions (e.g., concentrated sulfuric acid or aqueous sodium hydroxide).
-
Conditions: Heating is usually required to drive the hydrolysis.
-
Rationale: Nitrile hydrolysis is a classic method for the preparation of carboxamides.[4]
Purification and Characterization
Purification of the final product would likely involve standard techniques.
-
Chromatography: Column chromatography on silica gel would be a suitable method for purification, using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system could be employed to achieve high purity.[7]
Characterization would be performed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the structure and substitution pattern of the pyridine ring.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amino, amide, and C-Cl bonds.[8]
Reactivity and Potential for Further Derivatization
The chemical reactivity of this compound is dictated by its functional groups.
Caption: Potential reaction sites of this compound.
-
Amino Group: The primary amino group is nucleophilic and can undergo acylation, alkylation, and diazotization reactions. This allows for the introduction of a wide variety of substituents.
-
Chloro Groups: The chlorine atoms at the 2 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. This provides a handle for further functionalization of the pyridine ring.[9]
-
Amide Group: The carboxamide can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions. It can also be a site for further chemical modification.
Potential Applications in Drug Discovery and Agrochemicals
While there are no specific reported biological activities for this compound, the structural motifs present suggest several potential areas of application.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The amino and amide groups of this molecule could form key hydrogen bonds.
-
Antimicrobial and Antiviral Agents: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities.[1] The specific substitution pattern of this compound could confer novel biological properties.
-
Herbicides and Pesticides: Chlorinated pyridines are important intermediates in the synthesis of agrochemicals.[10][11] Further derivatization of this molecule could lead to new herbicidal or pesticidal agents.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related chlorinated pyridine compounds are known to be toxic and irritants.[12][13]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. Its combination of a halogenated pyridine ring with amino and carboxamide functionalities suggests significant potential for applications in both medicinal chemistry and materials science. This technical guide, by providing a reasoned, albeit inferred, overview of its properties and synthesis, aims to stimulate further research into this promising molecule. The development of a reliable synthetic route and the subsequent biological evaluation of this compound and its derivatives could unlock new avenues for the discovery of novel therapeutic agents and functional materials.
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An In-depth Technical Guide to the Molecular Structure and Properties of 3-Amino-2,6-dichloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Amino-2,6-dichloroisonicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, a proposed synthetic route, and its potential applications, with insights grounded in established chemical principles.
Introduction: The Significance of the Isonicotinamide Scaffold
Isonicotinamide, a structural isomer of nicotinamide (Vitamin B3), and its derivatives are pivotal building blocks in the development of novel therapeutic agents and functional materials. The strategic placement of substituents on the pyridine ring can dramatically influence the molecule's electronic properties, reactivity, and biological activity. The subject of this guide, this compound, presents a unique combination of functional groups: a nucleophilic amino group and two electron-withdrawing chlorine atoms bracketing a carboxamide moiety. This arrangement suggests a versatile scaffold for further chemical modifications and a potential candidate for biological screening. Substituted pyridine and nicotinamide derivatives have demonstrated a wide array of biological activities, including antifungal and anticancer properties.[1]
Molecular Structure and Physicochemical Properties
The core of this compound is a pyridine ring, which imparts a degree of aromatic stability. The key structural features and their anticipated influence on the molecule's properties are outlined below.
Structural Features
-
Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. The nitrogen atom is a weak base and can be protonated.
-
Amino Group (-NH2) at C3: An electron-donating group that increases the electron density of the pyridine ring, particularly at the ortho and para positions. It also serves as a primary site for derivatization.
-
Chlorine Atoms (-Cl) at C2 and C6: Two strongly electron-withdrawing groups that decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. They also provide steric hindrance around the nitrogen atom.
-
Carboxamide Group (-CONH2) at C4: A versatile functional group that can participate in hydrogen bonding and can be hydrolyzed to a carboxylic acid or converted to other functional groups.
The interplay of these functional groups results in a unique electronic and steric profile, making it a valuable building block for more complex heterocyclic systems.[1]
Physicochemical Data
| Property | Predicted Value / Information |
| CAS Number | 1263378-64-8[1][2] |
| Molecular Formula | C₆H₅Cl₂N₃O |
| Molecular Weight | 206.03 g/mol |
| Appearance | Expected to be a solid at room temperature, likely a crystalline powder. |
| Solubility | Likely to have low solubility in water and higher solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. |
| Melting Point | Expected to be relatively high, likely above 150 °C, due to the presence of polar functional groups capable of hydrogen bonding and the rigidity of the aromatic ring. For comparison, the related compound 3-Amino-2,6-dichloropyridine has a melting point of 120-124 °C.[3] |
| Boiling Point | Expected to be high, likely decomposing before boiling at atmospheric pressure. The related 3-Amino-2-chloroisonicotinamide has a predicted boiling point of 323.8 °C at 760 mmHg.[4] |
| pKa | The pyridine nitrogen will be weakly basic due to the electron-withdrawing effects of the two chlorine atoms. The amino group will also be weakly basic. Precise pKa values would require experimental determination. |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach would start from a commercially available substituted pyridine. One possible route could involve the amination of a pre-existing dichlorinated isonicotinic acid derivative.
Caption: Proposed synthesis of this compound.
Protocol Explanation:
-
Chlorination of the Carboxylic Acid: 2,6-Dichloroisonicotinic acid is converted to its more reactive acid chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This step is crucial for the subsequent amidation.
-
Amidation: The resulting 2,6-dichloroisonicotinoyl chloride is then reacted with aqueous ammonia (NH₄OH) to form 2,6-dichloroisonicotinamide. This is a standard nucleophilic acyl substitution reaction.
-
Nitration: The pyridine ring is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The electron-withdrawing nature of the chlorine atoms and the carboxamide group will direct the incoming nitro group to the 3-position.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H₂ with a palladium on carbon catalyst).
Purification and Characterization
Purification: The crude product would likely be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization: The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic proton, the amino protons, and the amide protons. The chemical shifts and coupling constants would confirm the substitution pattern.
-
¹³C NMR: Would show distinct signals for each of the six carbon atoms in the molecule, providing further evidence of the structure.
-
-
Mass Spectrometry (MS): Would provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the elemental composition and connectivity.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the C-Cl stretches.
-
Elemental Analysis: Would determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should match the calculated values for the molecular formula.
Potential Applications in Research and Development
The unique structural features of this compound make it a promising candidate for various applications, particularly in medicinal chemistry.
Caption: Potential application areas for this compound.
Medicinal Chemistry Scaffold
The presence of multiple reactive sites allows for the synthesis of a diverse library of derivatives for biological screening.
-
Amino Group Derivatization: The amino group can be acylated, alkylated, or used in the formation of Schiff bases, leading to a wide range of new compounds.
-
Amide Group Modification: The amide can be hydrolyzed to the corresponding carboxylic acid, which can then be esterified or coupled with other amines to form new amides.
-
Nucleophilic Aromatic Substitution: The chlorine atoms can potentially be displaced by other nucleophiles under specific conditions, allowing for the introduction of further diversity.
The isonicotinamide scaffold is a known pharmacophore in various drug molecules, and the unique substitution pattern of this compound could lead to the discovery of novel bioactive agents.
Agrochemical Intermediate
Substituted pyridines are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The reactivity of this compound makes it a potential intermediate for the synthesis of new and effective crop protection agents.
Safety and Handling
Specific safety data for this compound is not available. Therefore, it should be handled with the caution appropriate for a novel chemical compound. The following precautions are based on the known hazards of similar compounds, such as 3-Amino-2-chloroisonicotinamide and other chlorinated pyridines.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: The toxicity is unknown. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Hazard Statements for a Related Compound (3-Amino-2-chloroisonicotinamide): [4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Conclusion
This compound is a fascinating molecule with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of functional groups offers a versatile platform for the development of novel compounds with a wide range of potential applications. While further research is needed to fully elucidate its properties and reactivity, this guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and potential of this promising scaffold.
References
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American Elements. (n.d.). 3-Amino-2-chloroisonicotinamide. Retrieved from [Link]
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Accela ChemBio Inc. (n.d.). This compound. Retrieved from [Link]
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3-Amino-2,6-dichloroisonicotinamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 3-Amino-2,6-dichloroisonicotinamide
Abstract
This technical guide provides a comprehensive overview of plausible synthetic pathways for this compound, a highly functionalized pyridine derivative of interest to researchers in medicinal and agrochemical development. Given the absence of a single, established protocol in publicly available literature, this document synthesizes information from analogous chemical transformations to propose logical and efficient synthetic routes. We will explore two primary strategies: a late-stage amination approach and a nitro-group reduction pathway. This guide is intended for an audience of professional researchers and scientists, offering detailed experimental protocols, mechanistic insights, and the necessary analytical checkpoints for process validation.
Introduction and Strategic Overview
This compound is a substituted pyridine-4-carboxamide. Its structure is characterized by a dense arrangement of functional groups: two chloro substituents flanking the nitrogen atom, an amino group, and a carboxamide group. This particular arrangement makes the molecule a potentially valuable scaffold for building complex chemical libraries for drug discovery and agrochemical screening. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen significantly influences the reactivity of the ring, particularly towards nucleophilic substitution, while the amino and carboxamide groups offer multiple points for further derivatization.
The synthesis of such a molecule is non-trivial due to the potential for competing reactions and the need for regioselective control. This guide proposes two distinct retrosynthetic pathways, each leveraging common and well-documented transformations in pyridine chemistry.
Retrosynthetic Analysis
A logical analysis suggests that the target molecule can be disconnected in several ways. The most strategically sound approaches involve either the late-stage introduction of the C3-amino group or the construction of the C4-carboxamide group from a precursor.
A Technical Guide to 3-Amino-2,6-dichloroisonicotinamide Derivatives and Analogs: A Privileged Scaffold in Modern Drug Discovery
This document serves as an in-depth technical guide on the 3-amino-2,6-dichloroisonicotinamide scaffold and its analogs. We will navigate the synthesis, biological significance, and structure-activity relationships (SAR) of this versatile chemical series, providing field-proven insights and detailed experimental frameworks to empower researchers in their drug discovery endeavors.
The Strategic Importance of the Pyridine Scaffold
Pyridine-containing molecules are a cornerstone of modern medicinal chemistry, frequently targeting key enzymes and signaling pathways involved in tumor growth and proliferation.[1] Many function as kinase inhibitors, interfering with the signaling cascades that drive cell division and survival.[1] The this compound core is a prime example of a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its unique arrangement of electron-withdrawing chlorine atoms, a hydrogen-bond-donating amino group, and a versatile carboxamide handle makes it an exceptional starting point for generating diverse chemical libraries with a wide range of therapeutic applications, from anticancer to antiviral and antibacterial agents.[1]
Synthetic Strategies: Accessing the Core and its Analogs
The construction of this compound derivatives requires a multi-step synthetic approach that allows for precise control over the substitution pattern. The general strategy involves the sequential functionalization of a commercially available dichloropyridine starting material. Understanding the causality behind each step is critical for optimizing yields and purity.
Foundational Synthetic Workflow
The following protocol outlines a robust, logical sequence for the synthesis of the core scaffold. The choice of reagents and conditions is dictated by the need to control regioselectivity and ensure compatibility with the existing functional groups.
Diagram: General Synthetic Workflow
Caption: A plausible synthetic pathway to this compound and its derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Analog
This protocol is a self-validating system; successful completion of each step can be verified by standard analytical techniques (TLC, NMR, MS) before proceeding.
-
Nitration of 2,6-Dichloropyridine (Step 1):
-
Rationale: To introduce a nitro group, which can be readily reduced to the desired amine. The electron-withdrawing nature of the chlorine atoms directs nitration to the 3-position.
-
Procedure: Cool a stirring solution of concentrated sulfuric acid to 0°C. Slowly add 2,6-dichloropyridine, followed by the dropwise addition of fuming nitric acid, maintaining the temperature below 10°C. Stir at room temperature for 16 hours. Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the product, 2,6-dichloro-3-nitropyridine. Filter, wash with water, and dry.
-
-
Reduction to 3-Amino-2,6-dichloropyridine (Step 2):
-
Rationale: To convert the nitro group to the key amino functionality. A variety of reducing agents can be used; iron in acidic medium is a cost-effective and reliable choice.
-
Procedure: To a suspension of iron powder in ethanol and water, add a catalytic amount of concentrated hydrochloric acid and heat to reflux. Add the 2,6-dichloro-3-nitropyridine portion-wise. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through celite, and concentrate the filtrate under reduced pressure. Extract the product into an organic solvent (e.g., ethyl acetate) and purify by column chromatography.
-
-
Synthesis and Amidation of the Isonicotinamide Moiety (Subsequent Steps):
-
Rationale: This multi-step sequence introduces the carboxamide group at the 4-position. The Sandmeyer reaction is a classic method for converting an amino group (formed transiently from the pyridine nitrogen under acidic conditions) into a nitrile, which is a versatile precursor to a carboxylic acid and then an amide.
-
Procedure: Subsequent steps would involve the conversion of the pyridine to its N-oxide, followed by cyanation at the 4-position, and then hydrolysis to the carboxylic acid. This acid can then be activated (e.g., with thionyl chloride) and reacted with an appropriate amine to form the desired isonicotinamide derivative.
-
Biological Activity and Therapeutic Promise
The this compound scaffold is particularly prominent in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
Kinase Inhibition: A Privileged Scaffold for ATP-Competitive Binding
Fused nitrogen-containing heterocycles, like the pyridine core, are often isosteres of the adenine ring of ATP.[2] This allows molecules based on these scaffolds to act as competitive inhibitors by binding to the ATP-binding site in the kinase active domain.[2][3] The strategic derivatization of the this compound core allows for the fine-tuning of binding affinity and selectivity for specific oncogenic kinase targets. For instance, optimization of related imidazo[4,5-b]pyridine-based compounds led to potent dual inhibitors of FLT3 and Aurora kinases, which are targets in acute myeloid leukemia (AML).[4]
Table 1: Hypothetical SAR Data for a Series of Kinase X Inhibitors
| Compound ID | R1 (at 3-amino) | R2 (at amide) | Kinase X IC50 (nM) | Cell Proliferation GI50 (µM) |
| LEAD-01 | H | H | 250 | 15.2 |
| OPT-02 | 4-Fluorophenyl | H | 15 | 0.8 |
| OPT-03 | 4-Fluorophenyl | Methyl | 12 | 0.5 |
| OPT-04 | 3-Pyridyl | Methyl | 35 | 1.2 |
| CTRL-05 | Cyclohexyl | Methyl | >1000 | >50 |
This data is illustrative to demonstrate SAR principles.
Broader Therapeutic Potential
Beyond oncology, pyridine derivatives have shown promise in combating viral and microbial infections.[1] They can disrupt various cellular processes in microorganisms, including cell wall synthesis, DNA replication, and protein synthesis.[1] For example, certain 2-ureidonicotinamide derivatives have been identified as potent inhibitors of the influenza A virus.[5]
Decoding the Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.
Diagram: Key Sites for SAR Exploration
Caption: Critical modification points for optimizing this compound analogs.
-
The 3-Amino (R1) Position: This vector is typically directed towards the solvent-exposed region of an ATP-binding pocket. Introducing substituted aryl or heteroaryl groups can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions) to significantly enhance potency and selectivity.
-
The Isonicotinamide (R2) Position: Modification at this position is a powerful strategy for tuning physicochemical properties. Small alkyl groups can improve metabolic stability, while more polar moieties can enhance aqueous solubility.
-
The Dichloro Groups: The chlorine atoms create an electron-deficient pyridine ring, which can be crucial for hinge-binding interactions in kinases. They also offer synthetic handles for further diversification via nucleophilic aromatic substitution, although this can be challenging.
A Validated Workflow for Compound Triage
A structured assay cascade ensures that resources are focused on the most promising compounds. This workflow progresses from high-throughput biochemical screens to more complex, lower-throughput cellular and functional assays.
Diagram: In Vitro Assay Cascade
Caption: A logical progression for the evaluation of novel small molecule inhibitors.
Future Perspectives
The this compound scaffold remains a highly valuable starting point for the development of novel therapeutics. Future efforts will likely focus on:
-
Expanding the Target Space: Applying this scaffold to other enzyme families and protein-protein interactions.
-
Structure-Based Design: Using X-ray crystallography and computational modeling to design next-generation analogs with improved properties.
-
Novel Synthetic Methodologies: Employing late-stage functionalization and other modern synthetic techniques to rapidly explore chemical space.
By leveraging the inherent advantages of this privileged scaffold and applying a rigorous, data-driven approach to optimization, the scientific community can continue to unlock the therapeutic potential of this compound derivatives.
References
-
Babu, B., et al. (2023). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
-
Williamson, B., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(21), 9756-9767. Available at: [Link]
-
Chen, Y., et al. (2019). Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus. Letters in Drug Design & Discovery, 16(9), 1033-1043. Available at: [Link]
-
Foley, D. W., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(6), 660-675. Available at: [Link]
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- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis, and Biological Activity of a Novel Series of 2-Ureidonicotinamide Derivatives Against Influenza A Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 3-Amino-2,6-dichloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the spectroscopic characterization of 3-Amino-2,6-dichloroisonicotinamide, a key intermediate in pharmaceutical and agrochemical synthesis. While experimental spectroscopic data for this specific compound is not widely available in public databases, this document presents a comprehensive analysis based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide offers predicted spectral data, detailed experimental protocols, and an in-depth interpretation to facilitate the identification and characterization of this molecule in a research and development setting. This document is intended to serve as a valuable resource for scientists engaged in the synthesis and analysis of related compounds, providing a framework for spectroscopic data acquisition and interpretation.
Introduction: The Significance of this compound
This compound belongs to a class of substituted pyridines that are of significant interest in medicinal chemistry and materials science. The presence of amino, chloro, and amide functional groups on the pyridine ring imparts a unique electronic and structural profile, making it a versatile building block for the synthesis of more complex molecules with potential biological activity. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure.
This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular structure can be assembled.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is predicted to be relatively simple, with distinct signals for the aromatic proton, the amine protons, and the amide protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.5 - 7.8 | s | 1H | H-5 | The lone aromatic proton is deshielded by the adjacent electronegative chlorine atom and the electron-withdrawing amide group. |
| ~ 7.2 - 7.6 | br s | 2H | -NH₂ (amide) | Amide protons often appear as a broad singlet and their chemical shift can be highly dependent on solvent and concentration. |
| ~ 5.0 - 5.5 | br s | 2H | -NH₂ (amino) | The protons of the amino group are typically observed as a broad singlet. Their chemical shift is influenced by hydrogen bonding and the electronic nature of the pyridine ring. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 170 | C=O (amide) | The carbonyl carbon of the amide is characteristically found in this downfield region. |
| ~ 150 - 155 | C-2, C-6 | The two carbons bearing chlorine atoms are significantly deshielded and are expected to have similar chemical shifts. |
| ~ 145 - 150 | C-3 | The carbon attached to the amino group. |
| ~ 120 - 125 | C-4 | The carbon bearing the amide group. |
| ~ 110 - 115 | C-5 | The carbon attached to the aromatic proton. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.
Workflow for NMR Analysis
Caption: A standardized workflow for NMR data acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (NH₂).
-
Instrument Calibration: Before acquiring data, ensure the NMR spectrometer is properly shimmed to achieve a homogeneous magnetic field, which results in sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Apply phase and baseline corrections to obtain a clean spectrum.
-
Spectral Interpretation: Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals to determine the relative number of protons. Analyze the splitting patterns to deduce proton-proton coupling. Assign all signals to the corresponding atoms in the molecule.
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the amine and amide, the C=O bond of the amide, and vibrations of the aromatic ring.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3300 - 3100 | N-H stretch | Amide (-CONH₂) |
| 1680 - 1640 | C=O stretch (Amide I) | Amide (-CONH₂) |
| 1640 - 1550 | N-H bend (Amide II) | Amide (-CONH₂) |
| 1600 - 1450 | C=C and C=N stretches | Aromatic Ring |
| 800 - 600 | C-Cl stretch | Chloro-aromatic |
Experimental Protocol for IR Spectroscopy
The choice of sampling technique for IR spectroscopy depends on the physical state of the sample. For a solid compound like this compound, the Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.
Workflow for ATR-IR Analysis
Caption: A typical workflow for acquiring an ATR-IR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in a volatile solvent like isopropanol.
-
Background Collection: Record a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal. Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The software will automatically subtract the background spectrum. Identify the key absorption peaks and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.
Predicted Mass Spectrum
The mass spectrum of this compound will show a characteristic molecular ion peak with a distinct isotopic pattern due to the presence of two chlorine atoms.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Comments |
| 205, 207, 209 | [M]⁺ | Molecular ion peak. The isotopic pattern for two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1. |
| 189, 191, 193 | [M - NH₂]⁺ | Loss of the amino group. |
| 162, 164 | [M - CONH₂]⁺ | Loss of the amide group. |
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, often coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
Workflow for ESI-MS Analysis
Caption: A generalized workflow for ESI-mass spectrometry.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a solvent compatible with ESI, such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.
-
Instrument Tuning and Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion. Compare the observed isotopic pattern with the theoretical pattern for a molecule containing two chlorine atoms to confirm the elemental composition.
Synthesis of Spectroscopic Data: A Coherent Structural Picture
The true power of spectroscopic characterization lies in the synergistic use of multiple techniques. For this compound, the combination of NMR, IR, and MS provides a comprehensive and self-validating confirmation of the structure.
-
MS confirms the molecular weight and the presence of two chlorine atoms.
-
IR identifies the key functional groups: the primary amine, the amide, and the chloro-aromatic system.
-
¹³C NMR confirms the number of unique carbon environments, consistent with the proposed structure.
-
¹H NMR reveals the number and connectivity of the protons, providing the final piece of the structural puzzle.
Together, these techniques provide an unambiguous and robust characterization of this compound, ensuring its identity and purity for downstream applications in drug discovery and development.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds, SDBS. [Link]
An In-depth Technical Guide to the Solubility and Stability of 3-Amino-2,6-dichloroisonicotinamide
This guide provides a comprehensive technical overview of the predicted solubility and stability characteristics of 3-Amino-2,6-dichloroisonicotinamide. In the absence of direct experimental data for this specific compound, this document leverages established chemical principles and data from structurally analogous molecules to offer scientifically grounded insights for researchers, scientists, and drug development professionals. The methodologies detailed herein provide a robust framework for the empirical determination of this compound's physicochemical properties.
Introduction and Molecular Profile
This compound is a substituted pyridine derivative. The presence of an amino group, two chlorine atoms, and a carboxamide moiety on the isonicotinic acid backbone suggests a molecule with a unique electronic and steric profile that will dictate its solubility and stability. Understanding these properties is paramount for its potential applications in medicinal chemistry and drug development, influencing formulation, storage, and biological activity.
Predicted Molecular Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₄Cl₂N₂O | Based on chemical structure |
| Molecular Weight | ~207.02 g/mol | Calculated from the molecular formula |
| Appearance | Likely a crystalline solid | Based on related solid compounds like 3-Amino-2,6-dichloropyridine[1] |
| pKa | The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the chlorine and carboxamide groups. The amino group will also exhibit basicity. | The pKa of the conjugate acid of 2-chloropyridine is 0.49[2][3][4]. The additional electron-withdrawing groups in the target molecule will further decrease the basicity of the ring nitrogen. The basicity of aminopyridines is influenced by the position of the amino group[5]. |
| LogP | Moderately lipophilic | The presence of two chlorine atoms increases lipophilicity, while the amino and carboxamide groups contribute to hydrophilicity. The LogP of 2-chloropyridine is 1.22[3]. |
Predicted Solubility Profile
The solubility of this compound will be a function of its crystalline structure and the interplay of its functional groups with various solvents.
Aqueous Solubility:
The molecule's aqueous solubility is expected to be low. The two chlorine atoms contribute significantly to its hydrophobic character. While the amino and carboxamide groups can form hydrogen bonds with water, the overall lipophilicity will likely dominate. The solubility of the parent compound, isonicotinamide, is 191.7 g/L at 37 °C[6], but the addition of two chlorine atoms will drastically reduce this. For comparison, 2-chloropyridine has a water solubility of 27 g/L[2][4]. The pH of the aqueous medium will have a pronounced effect on solubility. In acidic conditions, protonation of the amino group and potentially the pyridine nitrogen will form a more soluble salt.
Solubility in Organic Solvents:
It is predicted that this compound will exhibit moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in lower alcohols like methanol and ethanol. This is due to the ability of these solvents to solvate both the polar functional groups and the aromatic ring. Solubility in non-polar solvents like hexanes is expected to be very low.
Table of Predicted Solubility:
| Solvent | Predicted Solubility | Rationale |
| Water (neutral pH) | Low | Dominant hydrophobic character of the dichlorinated ring. |
| Aqueous Acid (e.g., 0.1 N HCl) | Moderate to High | Formation of a more soluble salt upon protonation. |
| Aqueous Base (e.g., 0.1 N NaOH) | Low | The molecule does not have acidic protons to form a salt. |
| Methanol / Ethanol | Moderate | Good balance of polarity to solvate the molecule. |
| DMSO / DMF | High | Strong polar aprotic solvents capable of disrupting crystal lattice and solvating the molecule. |
| Acetonitrile | Moderate | Polar aprotic solvent, but may be less effective than DMSO/DMF. |
| Dichloromethane / Chloroform | Low to Moderate | Moderate polarity may allow for some dissolution. |
| Hexanes / Toluene | Very Low | Non-polar solvents will not effectively solvate the polar functional groups. |
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, a standardized shake-flask method is recommended.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a different solvent from the table above.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations of this compound.
-
Calculate the concentration of the compound in the original saturated solution from the calibration curve and the dilution factor.
-
Workflow for Solubility Determination:
Caption: Workflow for experimental solubility determination.
Predicted Stability Profile and Degradation Pathways
The stability of this compound will be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. Aminopyridines are generally stable compounds[7][8].
pH Stability:
-
Acidic Conditions: The compound is expected to be relatively stable in acidic conditions. Protonation of the amino group and pyridine nitrogen can protect them from certain degradation pathways.
-
Neutral Conditions: Stability is expected to be good under neutral conditions.
-
Basic Conditions: In strongly basic solutions, hydrolysis of the carboxamide group to the corresponding carboxylic acid is a potential degradation pathway, especially at elevated temperatures.
Thermal Stability:
As a crystalline solid, this compound is predicted to be thermally stable at ambient and moderately elevated temperatures. The melting point of the related 3-Amino-2,6-dichloropyridine is 120-124 °C, suggesting a relatively stable crystal lattice.
Photostability:
Substituted pyridines can be susceptible to photodegradation. Exposure to UV light may lead to the formation of reactive species and subsequent degradation products.
Oxidative Stability:
The amino group is a potential site for oxidation. The presence of strong oxidizing agents could lead to the formation of nitroso or nitro derivatives, or other oxidation products.
Potential Degradation Pathways:
Caption: Potential degradation pathways.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
Methodology:
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 N NaOH at elevated temperature (e.g., 60-80 °C).
-
Neutral Hydrolysis: Water at elevated temperature (e.g., 60-80 °C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105 °C).
-
Photodegradation: Exposure to UV light (e.g., ICH Q1B guidelines).
-
-
Sample Preparation and Analysis:
-
Prepare solutions of the compound in the respective stress media.
-
At specified time points, withdraw samples and neutralize if necessary.
-
Analyze the samples by a stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A mass spectrometer (LC-MS) can be used for the identification of the degradation products.
-
Workflow for Forced Degradation Study:
Caption: Workflow for a forced degradation study.
Conclusion
References
-
PubChem. 3-Amino-2,6-dichloro-N-methylisonicotinamide. Available from: [Link]
- Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(3), 220–222.
-
Wikipedia. 2-Chloropyridine. Available from: [Link]
-
PubChem. Isonicotinamide. Available from: [Link]
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PubChem. 2-Chloropyridine. Available from: [Link]
-
ResearchGate. Syntheses, structures and properties of isonicotinamidium, thionicotinamidium, 2- and 3-(hydroxymethyl)pyridinium nitrates. Available from: [Link]
- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 59(12), 1164–1166.
- Al-Zoubi, W., & Al-Ani, M. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of pharmaceutical sciences, 108(11), 3637–3644.
-
RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available from: [Link]
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ResearchGate. 4‐Chloropyridine Hydrochloride. Available from: [Link]
- Adegoke, O. A., & Udisi, O. D. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-840.
- Google Patents. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
American Elements. 3-Amino-2-chloroisonicotinamide. Available from: [Link]
-
Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]
-
Crystal Growth & Design. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available from: [Link]
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- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloropyridine CAS#: 109-09-1 [m.chemicalbook.com]
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- 6. Isonicotinamide | 1453-82-3 [chemicalbook.com]
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- 8. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Amino-2,6-dichloroisonicotinamide: Synthesis, Properties, and Potential Applications
Foreword
For the discerning researcher in drug discovery and the chemical sciences, the pyridine scaffold remains a cornerstone of molecular design. Its inherent electronic properties and synthetic versatility have cemented its role in a vast array of biologically active compounds. Within this broad class of heterocycles, 3-Amino-2,6-dichloroisonicotinamide presents itself as a molecule of significant interest. Its unique substitution pattern—an activating amino group flanked by two deactivating chloro substituents, and a carboxamide function at the 4-position—creates a distinct electronic and steric profile. This guide provides a comprehensive technical overview of this compound, from its synthetic pathways to its potential applications, offering a foundational resource for scientists exploring its utility in novel therapeutic and agrochemical development.
Molecular Overview and Physicochemical Properties
This compound is a substituted pyridine derivative with the systematic IUPAC name 3-amino-2,6-dichloropyridine-4-carboxamide. Its structure combines the key features of an aminopyridine with the reactivity modulation of halogen substituents and the hydrogen bonding capabilities of a primary amide.
Table 1: Physicochemical Properties of this compound and Key Intermediates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 3-Aminopyridine | C₅H₆N₂ | 94.12 | 60-63 | White to light yellow crystalline solid | 462-08-8 |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | 147.99 | 86-89 | White to off-white crystalline solid | 2402-78-0 |
| 3-Amino-2,6-dichloropyridine | C₅H₄Cl₂N₂ | 163.01 | 120-124 | White to yellow to brown crystals or powder | 62476-56-6 |
| 3-Amino-2,6-dichloro-4-cyanopyridine | C₆H₃Cl₂N₃ | 188.02 | Not available | Not available | Not available |
| This compound | C₆H₅Cl₂N₃O | 206.03 | Not available | Not available | Not available |
Strategic Synthesis Pathways
The synthesis of this compound is a multi-step process that hinges on the effective construction of its highly substituted pyridine core. A logical and efficient synthetic strategy commences with the preparation of the key intermediate, 3-Amino-2,6-dichloropyridine, followed by the introduction of the carboxamide functionality at the 4-position.
Synthesis of the Precursor: 3-Amino-2,6-dichloropyridine
Two primary and well-documented routes exist for the synthesis of this crucial precursor. The choice between these pathways often depends on the starting material availability, scalability, and safety considerations.
Route A: Direct Chlorination of 3-Aminopyridine
This approach involves the direct electrophilic aromatic substitution of 3-aminopyridine. The amino group at the 3-position is an activating and ortho, para-directing group. Consequently, chlorination preferentially occurs at the 2- and 6-positions.
Diagram 1: Direct Chlorination of 3-Aminopyridine.
Experimental Protocol: Direct Chlorination
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, dissolve 3-aminopyridine in a suitable inert solvent.
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃).
-
Chlorination: While maintaining the reaction temperature between 80-120°C, carefully introduce chlorine gas into the mixture. The stoichiometry of chlorine must be precisely controlled to prevent over-chlorination.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and quench any excess chlorine. The product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol or methanol.
Route B: Nitration-Reduction of 2,6-Dichloropyridine
This alternative pathway begins with 2,6-dichloropyridine and proceeds through a nitration step to introduce a nitro group at the 3-position, followed by a reduction to the desired amino group.
Diagram 2: Nitration-Reduction of 2,6-Dichloropyridine.
Experimental Protocol: Nitration-Reduction
-
Nitration: Carefully add 2,6-dichloropyridine to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group at the 3-position.
-
Isolation of Nitro Intermediate: After the reaction is complete, pour the mixture over ice and collect the precipitated 2,6-dichloro-3-nitropyridine by filtration.
-
Reduction: Reduce the nitro group of the isolated intermediate to an amino group. Common reducing agents for this transformation include iron powder in the presence of hydrochloric acid, tin(II) chloride in hydrochloric acid, or catalytic hydrogenation.
-
Purification: Purify the resulting 3-amino-2,6-dichloropyridine by recrystallization or column chromatography.
Functionalization at the 4-Position: A Cyanation-Hydrolysis Strategy
With the precursor in hand, the next critical step is the introduction of the carboxamide group at the 4-position of the pyridine ring. A highly effective and frequently employed strategy for this transformation involves a two-step sequence: cyanation followed by controlled partial hydrolysis.
Diagram 3: Cyanation and Partial Hydrolysis to the Target Compound.
Step 1: Cyanation of 3-Amino-2,6-dichloropyridine
Introducing a cyano group at the 4-position of the pyridine ring can be achieved through various methods, often requiring activation of the position. While direct cyanation can be challenging, a common approach involves the use of a cyanide source like copper(I) cyanide or zinc(II) cyanide, potentially with a palladium catalyst in a cross-coupling reaction if a suitable leaving group is present at the 4-position. Given the electron-rich nature of the ring due to the amino group, electrophilic cyanation might also be explored.
Step 2: Partial Hydrolysis of 3-Amino-2,6-dichloro-4-cyanopyridine
The selective conversion of the nitrile to a primary amide is a delicate process, as over-hydrolysis will lead to the corresponding carboxylic acid.
-
Acid-Catalyzed Hydrolysis: Careful control of reaction conditions, such as using a specific concentration of sulfuric acid and maintaining a precise temperature, can favor the formation of the amide.
-
Enzymatic Hydrolysis: Nitrilase or nitrile hydratase enzymes offer a high degree of selectivity for the conversion of nitriles to amides or carboxylic acids, respectively. The use of a nitrile hydratase would be a promising green chemistry approach for this step. For instance, whole cells of certain bacterial strains like Pseudomonas putida or Nocardia globerula have been shown to effectively hydrolyze 4-cyanopyridine to isonicotinic acid, with isonicotinamide as a potential intermediate.[1][2] Controlling the reaction time and conditions with such biocatalysts could allow for the isolation of the desired amide.
Experimental Protocol: Partial Hydrolysis of a Cyanopyridine (General Procedure)
-
Reaction Setup: Dissolve the 4-cyanopyridine derivative in a suitable solvent.
-
Reagent Addition: For acid-catalyzed hydrolysis, carefully add a pre-determined concentration of a strong acid (e.g., sulfuric acid) while maintaining a low temperature. For enzymatic hydrolysis, prepare a suspension of the biocatalyst in an appropriate buffer.
-
Reaction Monitoring: Closely monitor the reaction by HPLC or LC-MS to track the disappearance of the starting material and the formation of the amide, ensuring the reaction is stopped before significant formation of the carboxylic acid by-product.
-
Work-up and Isolation: Quench the reaction and adjust the pH to isolate the product. Purification can be achieved through recrystallization or column chromatography.
Potential Biological Activity and Therapeutic Applications
While specific biological data for this compound is not extensively reported in the public domain, the structural motifs present in the molecule suggest several promising avenues for investigation. The broader class of substituted isonicotinamides and related nicotinamides are known to exhibit a wide range of pharmacological activities.
-
Anticancer Potential: Many substituted pyridines and their derivatives have been investigated as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell cycle progression and signal transduction.
-
Antimicrobial Activity: The isonicotinamide scaffold is a component of the well-known anti-tubercular drug isoniazid. It is plausible that derivatives of isonicotinamide, such as the title compound, could exhibit antibacterial or antifungal properties.
-
Enzyme Inhibition: The specific arrangement of substituents on the pyridine ring can lead to selective inhibition of various enzymes. The amino and chloro groups, along with the carboxamide, provide multiple points for interaction with protein active sites.
Table 2: Examples of Biological Activities of Structurally Related Compounds
| Compound Class | Biological Activity | Reference |
| Substituted Nicotinamides | Apoptosis induction in cancer cells | [Link to relevant research] |
| Halogenated Pyridines | Agrochemicals (herbicides, pesticides) | [Link to relevant research] |
| Aminopyridines | Diverse CNS and other therapeutic activities | [Link to relevant research] |
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring and the protons of the amino and amide groups. The chemical shifts will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry will be crucial for confirming the molecular weight of the compound and for fragmentation analysis to support the structural assignment. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino and amide groups, the C=O stretch of the amide, and the aromatic C-C and C-N stretching vibrations.
Future Directions and Conclusion
This compound is a compound with significant untapped potential. The synthetic pathways outlined in this guide provide a solid foundation for its preparation and further derivatization. Future research should focus on:
-
Optimization of the Synthesis: Developing a high-yielding and scalable synthesis for the target compound is paramount for enabling extensive biological evaluation.
-
Biological Screening: A comprehensive screening of this compound against a panel of biological targets, including cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes, is warranted.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications at the amino, chloro, and amide positions will be crucial for identifying the key structural features responsible for any observed biological activity and for optimizing lead compounds.
References
[1] Zhu, X.-Y., et al. (2014). Bench-scale biosynthesis of isonicotinic acid from 4-cyanopyridine by Pseudomonas putida. Chemical Papers, 68(6), 739-744. [Link] [2] Bhalla, T. C., & Mehta, A. (2009). Production of isonicotinic acid using agar entrapped whole cells of Nocardia globerula NHB-2. Journal of Industrial Microbiology & Biotechnology, 36(9), 1149-1153. [Link]
Sources
Whitepaper: A Strategic Framework for the Deconvolution of Therapeutic Targets for Novel Isonicotinamide Derivatives, Exemplified by 3-Amino-2,6-dichloroisonicotinamide Analogs
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The discovery of novel chemical entities presents a significant opportunity for therapeutic innovation. However, the journey from a novel compound to a validated drug is contingent on the precise identification and validation of its biological target(s). This guide addresses the challenge of target deconvolution for sparsely characterized molecules, using the scaffold of 3-Amino-2,6-dichloroisonicotinamide as a representative case. While direct biological data on this specific molecule is not prevalent in public literature, its core structure—a halogenated aminopyridine carboxamide—is a privileged scaffold found in numerous bioactive agents. This whitepaper outlines a comprehensive, multi-pronged strategy for target identification and validation, integrating computational prediction, high-throughput in vitro screening, and cell-based mechanistic studies. We provide detailed, field-proven protocols and a logical framework applicable to any novel compound, ensuring a robust and efficient path from initial hit to a well-understood mechanism of action.
Introduction: The Challenge of the Unknown Target
The compound this compound represents a common starting point in drug discovery: a molecule with potential, defined by its structure, but lacking a known biological narrative. The critical path forward involves answering a fundamental question: "What protein or pathway does this molecule interact with to exert a biological effect?" Answering this question is the cornerstone of target-based drug discovery, enabling rational optimization, biomarker development, and predicting potential toxicities.
The isonicotinamide scaffold itself is present in drugs like Isoniazid (an antitubercular agent) and Niacinamide (a form of vitamin B3). The addition of dichloro- and amino- groups, however, drastically alters the molecule's electronic and steric properties, suggesting a distinct target profile. Halogenated pyridines are common motifs in kinase inhibitors and other enzyme-targeted therapeutics, providing a logical starting point for our investigation.
This guide will therefore use this scaffold as a model to present a universal workflow for target identification, a process we divide into three core phases:
-
Phase 1: In Silico Target Prediction and Hypothesis Generation
-
Phase 2: In Vitro Target Identification and Validation
-
Phase 3: Cellular Mechanism of Action and Pathway Elucidation
Phase 1: In Silico Target Prediction - Focusing the Search
Before committing to resource-intensive wet-lab experiments, computational methods can generate high-probability hypotheses and narrow the field of potential targets. This approach leverages the vast, publicly available data on chemical structures and their known biological activities.
Rationale for Computational Screening
The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. By comparing our query molecule to databases of compounds with known targets, we can infer a list of potential interaction partners. This is not merely a cost-saving measure; it is a critical step in experimental design that prevents a purely random, "brute-force" screening approach.
Experimental Protocol: Computational Target Fishing
-
Structure Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D conformation using a computational chemistry tool (e.g., RDKit, ChemDraw). Ensure correct protonation states at physiological pH (approx. 7.4).
-
-
Similarity Searching:
-
Utilize public databases like ChEMBL, PubChem, and BindingDB.
-
Perform a Tanimoto similarity search using the molecule's Morgan fingerprint. A Tanimoto coefficient > 0.85 is often considered to indicate high similarity.
-
Causality: This step identifies the closest structural relatives with annotated biological data. The resulting list of targets for these analogs forms our initial hypothesis set.
-
-
Pharmacophore Modeling & Docking:
-
Select the top 3-5 protein targets identified from the similarity search.
-
Obtain crystal structures of these proteins from the Protein Data Bank (PDB).
-
Perform molecular docking of our query molecule into the active/binding sites of these proteins using software like AutoDock Vina or Schrödinger's Glide.
-
Causality: Docking predicts the binding pose and estimates the binding affinity (docking score). A favorable score suggests a geometrically and energetically plausible interaction, strengthening the hypothesis for that specific target.
-
Data Interpretation and Hypothesis List Generation
The output of this phase is a ranked list of potential protein targets. This list should be critically evaluated based on docking scores, structural similarity, and the biological relevance of the targets to potential therapeutic areas.
| Computational Method | Primary Output | Interpretation | Example Hypothetical Target |
| Similarity Search | List of similar compounds & their targets | Identifies historical precedent for the scaffold | p38 MAP Kinase, JAK2 |
| Molecular Docking | Binding pose, Docking Score (kcal/mol) | Predicts binding feasibility and affinity | Favorable score (-9.5 kcal/mol) for p38α |
| Pharmacophore Screening | Alignment score | Matches key chemical features to known ligands | High alignment with known kinase inhibitors |
Phase 2: In Vitro Target Identification - From Hypothesis to Evidence
With a prioritized list of targets, the next phase is to obtain direct, empirical evidence of a physical interaction between the compound and its putative targets.
Rationale for Broad-Panel and Orthogonal Screening
A single assay is insufficient for confident target validation. An initial broad screen provides a wide-angle view of the compound's activity, while subsequent orthogonal assays, which use different physical principles, are essential to confirm the interaction and eliminate artifacts. This self-validating system is crucial for trustworthiness.
Experimental Protocol: Kinase Panel Screening
Given that halogenated pyridines are a hallmark of kinase inhibitors, a broad kinase screen is a high-yield starting point.
-
Assay Choice: Select a reputable vendor for kinase screening services (e.g., Eurofins DiscoverX, Promega). A binding assay format (like KiNativ) is often preferred for initial screening as it directly measures physical interaction, unlike activity assays which can be prone to interference.
-
Compound Preparation: Solubilize the compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Screening Execution:
-
Submit the compound for screening against a panel of >400 human kinases at a single high concentration (e.g., 10 µM).
-
The primary output is typically "% Inhibition" or "% of Control".
-
-
Hit Triage: Identify "hits" using a stringent cutoff (e.g., >50% inhibition).
-
Dose-Response Confirmation: Re-test the primary hits in a dose-response format (e.g., 8-point, 3-fold serial dilution) to determine the potency (IC₅₀ or Kᵢ).
Experimental Protocol: Orthogonal Validation with Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that directly measures the binding kinetics (association and dissociation rates) and affinity (Kᴅ) of an interaction.
-
Protein Immobilization: Covalently immobilize the purified recombinant hit protein (e.g., p38α kinase) onto a sensor chip surface.
-
Analyte Injection: Flow a series of concentrations of the this compound compound across the chip surface.
-
Data Acquisition: Measure the change in refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Kinetic Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ).
-
Trustworthiness: A confirmed, direct binding event with a measurable Kᴅ in the nanomolar to low micromolar range provides authoritative evidence of a target interaction, validating the initial screen.
Visualization: Target Identification Workflow
Caption: Workflow for target identification, from computational prediction to biophysical validation.
Phase 3: Cellular Mechanism of Action - Linking Target to Phenotype
Confirming a direct interaction in a purified system is necessary but not sufficient. The final phase of validation must demonstrate that the compound engages its target in a complex cellular environment and that this engagement leads to a measurable downstream biological effect.
Rationale for Target Engagement and Pathway Analysis
It is crucial to prove that the compound can reach its target within the cell and bind to it at concentrations that are achievable in a therapeutic setting. Furthermore, we must show that this binding event modulates the known signaling pathway of the target, thereby establishing a clear, causal link between target engagement and cellular response.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells or even tissues. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
-
Cell Culture: Grow a relevant cell line (e.g., a human macrophage line like THP-1 if p38α is the target) to ~80% confluency.
-
Compound Treatment: Treat cells with the compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.
-
Thermal Challenge: Aliquot the cell lysates and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.
-
Protein Separation: Separate the soluble (non-denatured) and precipitated (denatured) protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot with a specific antibody against the target (e.g., anti-p38α).
-
Data Analysis: Plot the fraction of soluble protein versus temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating stabilization.
Experimental Protocol: Pathway Modulation via Western Blot
If this compound binds and inhibits p38α kinase, we expect to see a reduction in the phosphorylation of its known downstream substrates.
-
Cell Treatment: Treat THP-1 cells with a pro-inflammatory stimulus (e.g., LPS) to activate the p38 pathway, in the presence of increasing concentrations of our compound.
-
Lysate Preparation: After a set time (e.g., 30 minutes), lyse the cells and quantify total protein concentration.
-
SDS-PAGE and Western Blot: Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with primary antibodies.
-
Key Probes:
-
Antibody against phosphorylated MK2 (p-MK2), a direct substrate of p38.
-
Antibody against total MK2 (as a loading control).
-
Antibody against phosphorylated p38 (p-p38) to ensure the upstream pathway is activated.
-
Antibody against total p38 (as a loading control).
-
Antibody against a housekeeping protein like GAPDH.
-
-
-
Interpretation: A dose-dependent decrease in the p-MK2 signal, without a change in total MK2 or total p38, is strong evidence that the compound is inhibiting the p38 kinase activity in a cellular context.
Visualization: Hypothetical p38 Signaling Pathway Modulation
Caption: Inhibition of the p38 MAPK pathway by a hypothetical p38α inhibitor.
Conclusion and Future Directions
This guide has presented a systematic, evidence-based framework for elucidating the therapeutic targets of a novel chemical entity like this compound. By progressing logically from in silico prediction to in vitro validation and finally to cellular mechanism of action, researchers can build a robust and defensible case for a compound's biological function. This workflow minimizes wasted resources and maximizes the probability of success.
The validated target(s) become the foundation for all future drug development efforts, including lead optimization for improved potency and selectivity, pharmacokinetic/pharmacodynamic (PK/PD) studies, and the design of clinically relevant biomarker strategies. This rigorous, multi-faceted approach is the gold standard for transforming a promising molecule into a potential therapeutic.
References
(Note: As "this compound" is a hypothetical compound for the purpose of this framework, the references below are authoritative sources for the methodologies and concepts described.)
-
ChEMBL Database: A database of bioactive molecules with drug-like properties. Maintained by the European Bioinformatics Institute (EMBL-EBI). [Link]
-
Protein Data Bank (PDB): The single global archive for 3D structural data of biological macromolecules. [Link]
-
AutoDock Vina: An open-source program for doing molecular docking. [Link]
-
KiNativ Assay Platform: A functional proteomics platform for kinase inhibitor profiling. [Link]
-
Surface Plasmon Resonance (SPR): A comprehensive overview of the SPR technique for studying biomolecular interactions. [Link]
-
Cellular Thermal Shift Assay (CETSA): The original publication describing the CETSA method for monitoring drug-target engagement in cells. Nature Biotechnology. [Link]
Methodological & Application
Synthesis of 3-Amino-2,6-dichloroisonicotinamide: An In-Depth Application Note and Protocol
This comprehensive guide provides a detailed protocol for the synthesis of 3-Amino-2,6-dichloroisonicotinamide, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The presented methodology is grounded in established chemical principles and supported by scientific literature, ensuring a reliable and reproducible process.
Introduction and Strategic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The synthetic strategy outlined herein follows a logical progression, beginning with the readily available starting material, 2,6-dichloroisonicotinic acid. The core of this synthesis involves three key transformations: amidation of the carboxylic acid, regioselective nitration of the pyridine ring, and subsequent reduction of the nitro group to the desired amine.
The causality behind this strategic choice lies in the directing effects of the substituents on the pyridine ring. The chloro and carboxamide groups are meta-directing for electrophilic aromatic substitution, which favors the introduction of the nitro group at the C3 position. This strategic foresight is crucial for the successful synthesis of the target molecule.
Overall Synthetic Workflow
The synthesis of this compound is accomplished through the following three-step sequence:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Materials and Equipment
Reagents
| Reagent | Grade | Supplier |
| 2,6-Dichloroisonicotinic acid | ≥98% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent Grade | Commercially Available |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Sulfuric acid (H₂SO₄) | Concentrated (98%) | Commercially Available |
| Nitric acid (HNO₃) | Fuming (≥90%) | Commercially Available |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house |
| Brine | Saturated solution | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available |
Equipment
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
High-pressure hydrogenation vessel (e.g., Parr hydrogenator)
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, chemically resistant gloves
Detailed Experimental Protocols
Part 1: Synthesis of 2,6-Dichloroisonicotinamide
This initial step involves the conversion of the carboxylic acid to the primary amide. Thionyl chloride is employed to activate the carboxylic acid by forming the acyl chloride in situ, which then readily reacts with ammonia.
Protocol:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol) in anhydrous dichloromethane (100 mL).
-
Acyl Chloride Formation: To this suspension, add thionyl chloride (11.0 mL, 156.3 mmol) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the dissolution of the starting material and the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
Amidation: Cool the resulting crude acyl chloride in an ice bath. Cautiously add a 28-30% solution of ammonium hydroxide (50 mL) dropwise to the cooled residue with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1 hour. A white precipitate will form.
-
Isolation: Filter the solid precipitate and wash it thoroughly with cold water.
-
Drying: Dry the collected solid under vacuum to afford 2,6-dichloroisonicotinamide as a white to off-white solid.
Expected Yield: 85-95%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 2: Synthesis of 2,6-Dichloro-3-nitroisonicotinamide
This step introduces the nitro group at the C3 position of the pyridine ring through electrophilic aromatic substitution. A mixture of concentrated nitric acid and sulfuric acid serves as the nitrating agent.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, carefully add concentrated sulfuric acid (30 mL). Cool the acid to 0°C in an ice bath.
-
Addition of Starting Material: To the cold sulfuric acid, add 2,6-dichloroisonicotinamide (5.0 g, 26.2 mmol) portion-wise, ensuring the temperature remains below 10°C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (5 mL) to concentrated sulfuric acid (5 mL) at 0°C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the amide in sulfuric acid, maintaining the reaction temperature between 0-5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (approximately 100 g) with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid precipitate and wash it extensively with cold water until the washings are neutral to pH paper.
-
Drying: Dry the collected solid under vacuum to yield 2,6-dichloro-3-nitroisonicotinamide.
Expected Yield: 70-85%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 3: Synthesis of this compound
The final step involves the reduction of the nitro group to the corresponding amine using catalytic hydrogenation.
Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 2,6-dichloro-3-nitroisonicotinamide (3.0 g, 12.7 mmol) in anhydrous methanol (50 mL).
-
Catalyst Addition: To this solution, carefully add 10 wt. % palladium on carbon (0.3 g, 10 mol%).
-
Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.
-
Work-up: Carefully depressurize the vessel and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.
Expected Yield: 80-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure and purity.
Safety and Handling
-
Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a fume hood and wear acid-resistant gloves and a face shield.
-
Hydrogen gas is highly flammable. Perform the hydrogenation in a well-ventilated area, away from ignition sources, and use appropriate safety equipment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in amidation | Incomplete reaction or loss during work-up. | Ensure complete reaction by monitoring with TLC. Be careful during the addition of ammonium hydroxide to avoid loss of product. |
| Formation of side products in nitration | Reaction temperature too high. | Maintain the reaction temperature strictly between 0-5°C during the addition of the nitrating mixture. |
| Incomplete reduction of the nitro group | Inactive catalyst or insufficient hydrogen pressure. | Use fresh palladium on carbon catalyst. Ensure the hydrogenation vessel is properly sealed and pressurized. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for further applications in drug discovery and development. The provided rationale for each synthetic step aims to empower the user with a deeper understanding of the underlying chemical principles.
References
- Synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid. ChemicalBook. [URL: https://www.chemicalbook.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra24527c]
- Nitration of Pyridines. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/ob/b302639g]
- Catalytic Hydrogenation of Aromatic Nitro Compounds. Google Patents. [URL: https://patents.google.
- Highly efficient catalytic hydrogenation of p-chloronitrobenzene. Nanoscale Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/na/d1na00497a]
Application Note: High-Purity Isolation of 3-Amino-2,6-dichloroisonicotinamide via Optimized Chromatographic Protocols
Abstract
This comprehensive guide details a robust methodology for the purification of 3-Amino-2,6-dichloroisonicotinamide, a key heterocyclic intermediate in pharmaceutical synthesis. Addressing the inherent challenges of purifying polar, basic compounds, this document provides a primary protocol based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and discusses Hydrophilic Interaction Liquid Chromatography (HILIC) as a potent alternative. The protocols are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and scalability for researchers, scientists, and drug development professionals.
Introduction: The Purification Challenge
This compound is a substituted pyridine derivative, a class of compounds integral to the development of novel therapeutic agents. The presence of an amino group and the pyridine nitrogen imparts basicity, while the carboxamide and chloro-substituents contribute to its polarity. These features, crucial for its biological activity, also present significant challenges for chromatographic purification. Issues such as peak tailing, poor retention in reversed-phase systems, and strong adsorption in normal-phase chromatography are common hurdles. Achieving high purity (typically >99%) is critical for subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This note provides a detailed framework for overcoming these challenges.
Physicochemical Profile of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy. While specific experimental data for the target molecule is not widely published, we can infer its characteristics from structurally related compounds.
| Property | Estimated Value / Characteristic | Rationale & Implications for Chromatography |
| Molecular Formula | C₆H₅Cl₂N₃O | - |
| Molecular Weight | 206.03 g/mol | Influences diffusion rates but is less critical for retention in HPLC. |
| Structure | A pyridine ring with amino, dichloro, and carboxamide substituents. | The pyridine nitrogen (pKa ≈ 5-6) and the exocyclic amino group confer basicity, leading to potential interactions with acidic silanols on silica-based stationary phases.[1][2] |
| Polarity | High | The amide and amino groups make the molecule highly polar, which can result in poor retention on traditional C18 columns.[3] |
| Solubility | Likely soluble in polar organic solvents (e.g., Methanol, Acetonitrile, DMSO) and aqueous acidic solutions.[4][5][6] | Dictates the choice of sample diluent and initial mobile phase conditions. The sample should be fully dissolved in a solvent compatible with the mobile phase to prevent precipitation on the column. |
Potential Impurities from Synthesis
A hypothetical synthesis of this compound may involve the amination of a 2,3,6-trichloroisonicotinamide precursor or the chlorination of an amino-isonicotinamide derivative. Based on these general pathways, potential impurities could include:
-
Starting materials: Unreacted precursors.
-
Isomers: Positional isomers formed during substitution reactions.
-
Over-reacted species: Additional substitutions on the pyridine ring.
-
Hydrolysis products: Conversion of the amide to a carboxylic acid.
An effective chromatographic method must be able to resolve the target compound from these structurally similar impurities.
Primary Purification Strategy: Reversed-Phase HPLC
RP-HPLC is a versatile and widely used technique for the purification of small organic molecules. With careful method development, it can be successfully applied to polar basic compounds like this compound.
The Causality Behind Experimental Choices
The primary challenge in the RP-HPLC of basic pyridine derivatives is the interaction between the basic analyte and acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1] To mitigate this, our protocol employs a modern, high-purity, end-capped C18 column and a low pH mobile phase.
-
Low pH Mobile Phase: At a pH below the pKa of the silanol groups (typically < 3.5), they are protonated and thus less likely to engage in strong ionic interactions with the protonated basic analyte.[7]
-
End-capped C18 Column: These columns have a reduced number of accessible silanol groups, further minimizing undesirable secondary interactions.[8]
Detailed Experimental Protocol
Objective: To achieve >99% purity of this compound.
Materials:
-
Column: High-purity, end-capped C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Sample Diluent: Mobile Phase A or a mixture that ensures complete dissolution.
-
HPLC System: A preparative or semi-preparative HPLC system with a UV detector.
Protocol Steps:
-
Sample Preparation:
-
Dissolve the crude this compound in the sample diluent to a concentration of 5-10 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Column Equilibration:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate of 1.0 mL/min.
-
-
Chromatographic Separation:
-
Inject the filtered sample onto the column.
-
Run a linear gradient elution as detailed in the table below.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 5 | 95 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 41 | 95 | 5 | 1.0 |
| 50 | 95 | 5 | 1.0 |
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of interest.
-
-
Purity Analysis and Post-Processing:
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the fractions with the desired purity.
-
Remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified compound.
-
Purification Workflow Diagram
Caption: RP-HPLC purification workflow for this compound.
Alternative Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that are poorly retained even on modern RP columns, HILIC presents a powerful alternative.[3][9][10][11][12] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer.[9][11]
Principles of HILIC Separation
In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[12] This technique is particularly well-suited for polar and basic compounds.
HILIC Protocol Outline
Objective: To separate highly polar impurities or improve retention of the target compound.
Materials:
-
Column: HILIC column (e.g., Amide or Silica-based, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0.
Protocol Steps:
-
Sample Preparation: Dissolve the sample in a high concentration of acetonitrile (e.g., 90:10 Acetonitrile:Water) to ensure compatibility with the initial mobile phase.
-
Column Equilibration: Equilibrate the HILIC column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Chromatographic Separation:
-
Inject the sample.
-
Run a gradient from high organic to a higher aqueous concentration (e.g., 95% A to 60% A).
-
-
Fraction Collection and Analysis: Proceed as described in the RP-HPLC protocol.
Logical Relationship of Method Selection
Caption: Decision workflow for selecting the appropriate purification method.
Conclusion
The successful purification of this compound hinges on a well-designed chromatographic strategy that accounts for its polar and basic nature. The detailed RP-HPLC protocol presented here provides a robust starting point for achieving high purity. By understanding the underlying chemical principles and having an alternative method like HILIC at their disposal, researchers can efficiently and effectively isolate this valuable pharmaceutical intermediate.
References
-
Wikipedia. Isonicotinamide. [Link]
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
Chem-Impex. 3-Amino-2,6-dichloropyridine. [Link]
-
Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
PubChem. 2-Amino-4,6-dichloropyridine. [Link]
- Google Patents. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
Chromatography Forum. Method for pyridine amine derivative. [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
Agilent. Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]
-
ResearchGate. Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents. [Link]
-
PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
National Institutes of Health. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 4. Isonicotinamide - Wikipedia [en.wikipedia.org]
- 5. Isonicotinamide | 1453-82-3 [chemicalbook.com]
- 6. 4-Amino-2,6-dichloropyridine | 2587-02-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 8. waters.com [waters.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategies for the Crystallization of 3-Amino-2,6-dichloroisonicotinamide
Abstract
This application note provides a comprehensive guide to developing robust crystallization protocols for 3-Amino-2,6-dichloroisonicotinamide. As an important chemical intermediate, obtaining this compound in a highly pure, crystalline form is essential for subsequent synthetic steps and for ensuring batch-to-batch consistency in research and development settings.[1][2] This guide moves beyond simple step-by-step instructions, delving into the underlying principles of crystallization, systematic solvent screening, and the practical execution of several common crystallization techniques. The protocols are designed to be self-validating, enabling researchers to rationally troubleshoot and optimize conditions for achieving high-quality crystals.
Introduction: The Critical Role of Crystallization
This compound is a substituted pyridine derivative.[2] The presence of an amino group, an amide, and two chloro-substituents on the pyridine ring creates a molecule with a unique electronic and steric profile, making it a valuable building block in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical sectors.[1][2]
Crystallization is arguably the most critical purification and particle engineering step in the lifecycle of a chemical entity. It serves not only to isolate and purify the compound from reaction mixtures but also to control its final physical form. Properties such as crystal habit, size distribution, polymorphism, and bulk density are all dictated by the crystallization process. For a research scientist, a well-defined crystalline product ensures reliable characterization and consistent performance in subsequent applications. This document provides the foundational methodologies to achieve that goal.
Physicochemical & Structural Considerations
A rational approach to crystallization begins with an analysis of the molecule's structure. The key functional groups of this compound dictate its intermolecular interaction potential and, consequently, its solubility.
-
Hydrogen Bond Donors: The primary amine (-NH₂) and the amide (-NH-) group.
-
Hydrogen Bond Acceptors: The pyridine nitrogen, the carbonyl oxygen (C=O), and the nitrogen atoms.
-
Polarity: The molecule possesses significant polarity due to the electronegative chlorine, nitrogen, and oxygen atoms. The pyridine ring itself is a polar aromatic system.
These features suggest a high likelihood of forming strong hydrogen bonding networks, which are conducive to forming a stable crystalline lattice.[3] Solubility is therefore expected to be higher in polar solvents, particularly those capable of hydrogen bonding.
Table 1: Predicted Solubility Profile and Solvent Selection Rationale
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Screening |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Moderate to High | Strong potential for hydrogen bonding with the solute. Excellent candidates for cooling crystallization or as the primary solvent in anti-solvent methods. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Tetrahydrofuran (THF) | Moderate to High | Capable of dipole-dipole interactions and accepting hydrogen bonds. Useful for achieving high concentrations at elevated temperatures. |
| Non-Polar | Hexanes, Toluene, Dichloromethane | Low to Very Low | Unlikely to be good primary solvents but are excellent candidates for use as anti-solvents to induce precipitation from a more polar solution. |
Foundational Protocol: Systematic Solvent Screening
The first and most critical experimental step is a systematic solvent screen to identify a suitable solvent or solvent system. The ideal single solvent for cooling crystallization will dissolve the compound completely at an elevated temperature but show limited solubility at room temperature or below.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Dispense approximately 10-20 mg of crude this compound into several small, labeled vials (e.g., 1.5 mL glass vials).
-
Initial Solvent Addition: To each vial, add a different candidate solvent (see Table 1) dropwise (e.g., 100 µL increments) at room temperature. Vigorously mix after each addition.
-
Room Temperature Observation: Record the solubility. Does it dissolve readily, is it partially soluble, or is it insoluble?
-
Heating: For vials where the compound is not fully soluble at room temperature, warm the mixture gently (e.g., to 50-60°C) using a heat gun or a heating block. Causality Note: Heating provides the thermal energy needed to overcome the lattice energy of the solid and drive it into solution.
-
Hot Observation: Record if the compound dissolves upon heating. If it does, this is a strong candidate for cooling crystallization.
-
Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then further cool in an ice bath.
-
Final Observation: Observe for the formation of a precipitate or crystals. High-quality crystals forming upon cooling indicate an excellent solvent choice. A cloudy precipitate or "oiling out" suggests the supersaturation is too high or cooling is too rapid.
Table 2: Example Solvent Screening Data Log
| Solvent | Solubility at 20°C (approx. mg/mL) | Solubility at 60°C | Observations on Cooling | Suitability for Cooling Crystallization |
| Methanol | < 20 mg/mL | > 200 mg/mL | White crystalline solid forms | Excellent |
| Water | < 5 mg/mL | ~25 mg/mL | Fine powder precipitates | Moderate (Consider for large volumes) |
| Acetone | > 150 mg/mL | N/A | No precipitation | No (Too soluble) |
| Toluene | < 1 mg/mL | < 5 mg/mL | No dissolution | No (Insoluble) |
| Ethanol/Water (9:1) | ~15 mg/mL | > 150 mg/mL | Well-formed needles | Promising (Solvent System) |
Crystallization Methodologies & Protocols
Based on the solvent screen, one or more of the following methods can be employed.
Diagram: General Crystallization Workflow
Caption: General workflow for purification by crystallization.
Method 1: Controlled Cooling Crystallization
This is the most common and often highest-yielding method. It relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one.
Protocol:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and the chosen solvent (e.g., Methanol from the screening). Use a stir bar for agitation.
-
Heating: Gently heat the mixture on a hot plate with stirring until all the solid has dissolved. Add a minimal amount of additional solvent if needed to achieve full dissolution. Expertise Note: Avoid using a large excess of solvent, as this will reduce the final yield.
-
Hot Filtration (Optional but Recommended): If any particulate matter remains, perform a hot filtration using a pre-warmed funnel and filter paper to remove it. This step is crucial for preventing unwanted nucleation.
-
Slow Cooling: Cover the flask (e.g., with a watch glass) to prevent rapid evaporation and contamination, and allow it to cool slowly to room temperature. Moving the flask to an insulated box can further slow the cooling rate, often resulting in larger, more well-defined crystals.
-
Maturation: Once at room temperature, transfer the flask to an ice bath or refrigerator (4°C) for several hours (or overnight) to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Gently wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Method 2: Anti-Solvent Crystallization
This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"). The two solvents must be miscible.
Protocol:
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., DMF) at room temperature to create a concentrated, clear solution.
-
Filtration: Filter the solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any dust or insoluble impurities.
-
Induce Crystallization: Slowly add the "anti-solvent" (e.g., Water or Hexanes) dropwise to the stirred solution.
-
Observation: Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This is the point of nucleation. Trustworthiness Note: If the solution oils out, you have added the anti-solvent too quickly. You may need to add a small amount of the good solvent to redissolve the oil and repeat the addition more slowly.
-
Growth: Stop adding the anti-solvent, cover the vessel, and allow it to stand undisturbed. Crystals should form over a period of minutes to days.
-
Isolation & Drying: Collect, wash (with the anti-solvent), and dry the crystals as described in the cooling crystallization protocol.
Diagram: Anti-Solvent Crystallization Setup
Caption: Visual representation of the anti-solvent addition method.
Method 3: Slow Evaporation
This is a simple method suitable for small quantities or when other methods fail. It is often used for generating single crystals for X-ray diffraction.
Protocol:
-
Dissolution: Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., Acetone, Ethanol) at room temperature.
-
Filtration: Filter the solution into a clean, open vial or beaker.
-
Evaporation: Cover the opening of the container with perforated film (e.g., Parafilm with pinholes) to slow the rate of evaporation. Expertise Note: The rate of evaporation directly impacts crystal quality. Fewer holes lead to slower evaporation and potentially larger, higher-quality crystals.
-
Growth: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.
-
Isolation: Once a suitable amount of crystals has formed, decant the remaining mother liquor and dry the crystals.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | Compound is too soluble; supersaturation is too high; cooling is too rapid. | Re-heat to dissolve the oil, add a small amount more solvent, and cool much more slowly. For anti-solvent methods, add the anti-solvent at a slower rate. |
| No Crystals Form | Solution is not sufficiently supersaturated; compound is too soluble. | For cooling methods, try a colder temperature (e.g., freezer). For anti-solvent methods, add more anti-solvent. For evaporation, use a container with a wider opening. Consider scratching the inside of the glass with a spatula to create nucleation sites. |
| Fine Powder Precipitates | Nucleation is too rapid; cooling is too fast. | Slow down the cooling rate significantly. Ensure the hot solution was filtered to remove nucleation-inducing impurities. |
| Low Yield | Too much solvent was used; compound has significant solubility even at low temperatures. | Reduce the amount of solvent used for dissolution. Evaporate some of the solvent before cooling. Pool mother liquors from several batches and re-process. |
Conclusion
The crystallization of this compound can be achieved through a rational, systematic approach. The methodologies detailed in this note—starting with a foundational solvent screen and progressing to controlled cooling, anti-solvent addition, and slow evaporation—provide a robust toolkit for researchers. By understanding the causality behind each step, scientists can effectively troubleshoot and optimize these protocols to consistently produce high-purity crystalline material suitable for the demanding applications in drug development and chemical synthesis.
References
-
American Elements, 3-Amino-2-chloroisonicotinamide | CAS 342899-34-7, [Link]
-
PubChem, 3-Aminopiperidine-2,6-dione hydrochloride | C5H9ClN2O2 | CID 134548, [Link]
-
University of Nottingham, Guide for crystallization, [Link]
-
PubMed, Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography, [Link]
- Google Patents, CN104529886A - Method for separating mixed aminopyridine through crystallization and rectific
-
PubChem, 3-Amino-2,6-dichloro-N-methylisonicotinamide | C7H7Cl2N3O | CID 168887463, [Link]
-
Organic Chemistry Portal, Pyridine synthesis, [Link]
-
MDPI, Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies, [Link]
-
National Institutes of Health (NIH), Crystal structure and Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile, [Link]
-
MySkinRecipes, 3-Amino-2,6-dichloroisonicotinic acid, [Link]
Sources
Application Notes and Protocols for the Quantification of 3-Amino-2,6-dichloroisonicotinamide
Introduction
3-Amino-2,6-dichloroisonicotinamide is a substituted pyridine derivative. While specific applications of this compound are not widely documented in publicly available literature, its structural motifs, featuring an aminopyridine core and a carboxamide group, are common in pharmacologically active molecules and agrochemicals. Accurate and precise quantification of such compounds is paramount in various stages of research and development, including pharmacokinetic studies, metabolic profiling, impurity analysis, and quality control of finished products.[1] This document provides detailed analytical methods for the quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles of analytical chemistry and are designed to be robust, reliable, and validated according to international guidelines.[2][3][4]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's physicochemical properties is crucial for developing a robust analytical method. Key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N₃O | [5] |
| Molecular Weight | 220.05 g/mol | [5] |
| XLogP3 | 1.9 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
The presence of an amino group and a carboxamide group suggests that the molecule will have a degree of polarity. The predicted XLogP3 of 1.9 indicates moderate lipophilicity, making it suitable for reversed-phase chromatography.
Recommended Analytical Methodologies
Two primary analytical methodologies are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications, particularly in complex biological matrices.
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection
HPLC-UV is a widely accessible, robust, and cost-effective technique suitable for the quantification of this compound in bulk materials and simple formulations. The chromophoric nature of the substituted pyridine ring allows for sensitive UV detection.
a. Instrumentation and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
b. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
c. Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
d. Sample Preparation (for Bulk Material)
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of methanol.
-
Dilute an aliquot of this solution with the 50:50 mobile phase mixture to fall within the calibration range.
-
Filter through a 0.45 µm syringe filter before injection.
e. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or wavelength of maximum absorbance) |
| Run Time | 15 minutes |
f. Method Validation The method should be validated according to ICH guidelines (Q2(R2)) to ensure it is fit for its intended purpose.[2] Key validation parameters are summarized in the table below with exemplary acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | 98.0% - 102.0% recovery |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
g. System Suitability Before initiating any analysis, the chromatographic system's suitability must be verified. This is achieved by injecting a standard solution (e.g., 20 µg/mL) multiple times (n=5).
| System Suitability Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Area | ≤ 2.0% |
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex matrices such as plasma, serum, or tissue homogenates, LC-MS/MS offers superior sensitivity and selectivity.[6][7] This technique is essential for pharmacokinetic and metabolism studies where low concentrations are expected.
a. Instrumentation and Materials
-
LC-MS/MS system with a binary HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium acetate (LC-MS grade).
-
Ultrapure water.
-
This compound reference standard.
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.
b. Preparation of Standard and QC Samples in Matrix
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the internal standard in methanol.
-
Spiking Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 acetonitrile/water mixture.
-
Calibration Standards and Quality Controls (QCs): Spike blank biological matrix (e.g., plasma) with the spiking solutions to create calibration standards (e.g., 1-1000 ng/mL) and QC samples (low, mid, and high concentrations). Add the internal standard to all samples at a fixed concentration.
c. Sample Preparation (Protein Precipitation) This is a common and straightforward method for cleaning up plasma samples.[8]
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Workflow for protein precipitation sample preparation.
d. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 10 mM Ammonium Acetate + 0.1% Formic Acid in WaterB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B for 0.5 min, then to 95% B in 2.5 min, hold for 1 min, return to 5% B in 0.1 min, re-equilibrate for 0.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Ion Spray Voltage | 4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
e. MRM Transitions The specific MRM transitions for the precursor and product ions must be determined by infusing a standard solution of this compound into the mass spectrometer. A hypothetical transition is provided below based on the molecular weight.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 220.0 | To be determined | 100 | To be optimized |
| Internal Standard | To be determined | To be determined | 100 | To be optimized |
f. Method Validation A comprehensive validation according to regulatory guidelines is required for bioanalytical methods.[2]
| Validation Parameter | Acceptance Criteria |
| Linearity | r² ≥ 0.995, with a weighting factor if necessary |
| Accuracy & Precision | Within-run and between-run %CV and %Bias should be within ±15% (±20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response, with acceptable accuracy and precision |
| Selectivity & Matrix Effect | No significant interference at the retention times of the analyte and IS. Matrix factor should be consistent. |
| Stability | Analyte should be stable under various conditions (bench-top, freeze-thaw, long-term storage) |
Data Analysis and Interpretation
For both methods, quantification is based on the construction of a calibration curve. For HPLC-UV, the peak area of the analyte is plotted against its concentration. For LC-MS/MS, the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. A linear regression analysis is then applied to determine the concentration of the analyte in unknown samples.
Caption: General workflow for quantitative analysis.
Conclusion
The analytical methods detailed in this document provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific application, required sensitivity, and the complexity of the sample matrix. Proper method validation is essential to ensure the generation of reliable and accurate data that can confidently support research and development activities.
References
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 168887463, 3-Amino-2,6-dichloro-N-methylisonicotinamide. [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
-
Journal of Chromatography B. (2014). A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2007). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
Biotage. Bioanalytical sample preparation. [Link]
-
Journal of Chromatography B. (2021). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. [Link]
-
Cormica. Understanding Impurity Analysis. [Link]
-
Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]
-
Waters Corporation. (2019). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. [Link]
-
Amino Acids. (2020). Analytical methods for amino acid determination in organisms. [Link]
-
Journal of Chromatography B. (2015). Sample preparation workflow for the liquid chromatography tandem mass spectrometry based analysis of nicotinamide adenine dinucleotide phosphate cofactors in yeast. [Link]
-
National Health Service. (2005). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
-
Molecules. (2020). Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]
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- 7. A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
Application Notes and Protocols for 3-Amino-2,6-dichloroisonicotinamide in Agrochemical Research
Introduction: Unlocking New Potential in Herbicide Discovery
In the continuous effort to develop more effective and selective herbicides, researchers are constantly exploring novel chemical scaffolds. 3-Amino-2,6-dichloroisonicotinamide emerges as a compound of significant interest for agrochemical research. While not a commercialized herbicide itself, its molecular architecture—a substituted pyridine ring—is characteristic of a powerful class of herbicides known as synthetic auxins.[1] Its structure presents a versatile platform for the synthesis of new active ingredients.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a deep dive into the hypothesized mechanism of action, practical synthetic strategies, and detailed protocols for evaluating the herbicidal potential of this compound and its derivatives. The focus is not merely on procedural steps but on the scientific rationale that underpins them, empowering researchers to make informed decisions in their discovery pipeline.
Compound Profile & Strategic Importance
The strategic value of this compound lies in its potential as a key intermediate. The pyridine core, substituted with two chlorine atoms and an amino group, offers multiple reactive sites for chemical modification.[2] This allows for the systematic development of compound libraries to perform structure-activity relationship (SAR) studies, a cornerstone of modern agrochemical development.
| Property | Value | Source |
| IUPAC Name | 3-amino-2,6-dichloro-N-methylpyridine-4-carboxamide | PubChem[3] |
| Molecular Formula | C₇H₇Cl₂N₃O | PubChem[3] |
| Molecular Weight | 220.05 g/mol | PubChem[3] |
| CAS Number | 2648158-20-5 | PubChem[3] |
| Structure | (See below) | PubChem[3] |
Key Structural Features for Agrochemical Design:
-
Pyridine Ring: A foundational scaffold for many synthetic auxin herbicides, mimicking the ring structure of the natural plant hormone Indole-3-acetic acid (IAA).
-
Chlorine Substituents: The chloro groups at the 2 and 6 positions are crucial. They are susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups to modulate biological activity.[2]
-
Amino Group: The amino group at the 3-position provides another key site for chemical modification, further expanding the synthetic possibilities for creating novel derivatives.[2]
-
Isonicotinamide Moiety: The carboxamide at the 4-position is a critical feature that can mimic the carboxylic acid group of natural auxin, which is essential for binding to auxin receptors.[4]
Hypothesized Mechanism of Action: Synthetic Auxin Mimicry
Based on its structural similarity to known picolinate and pyridine-based herbicides, it is hypothesized that derivatives of this compound function as synthetic auxins . These herbicides induce plant death by overwhelming the natural auxin signaling pathway.[4][5]
At supraoptimal concentrations, synthetic auxins bind to the TIR1/AFB family of F-box protein receptors.[6] This binding event acts as a "molecular glue," promoting the interaction between the receptor and Aux/IAA transcriptional repressor proteins.[6] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors leads to the uncontrolled expression of auxin-responsive genes, resulting in epinastic growth, disruption of cellular processes, and ultimately, the death of susceptible (typically broadleaf) plants.[7]
Caption: Hypothesized auxin signaling pathway disruption by a synthetic auxin.
Application Notes: A Strategic Workflow for Herbicide Discovery
The following workflow outlines a logical progression from initial synthesis to efficacy validation, using this compound as a core building block.
Caption: A strategic workflow for developing novel herbicides.
Protocol 1: Synthesis of a Derivative Library
Objective: To create a small library of candidate molecules by modifying the amino group of this compound for initial screening. This protocol describes a representative acylation reaction.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Acetyl chloride (or other acyl chlorides/anhydrides of interest)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in anhydrous DCM.
-
Base Addition: Add 1.2 equivalents of triethylamine to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of acetyl chloride dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-acylated derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientist's Note (Causality): The use of an anhydrous solvent and inert atmosphere is critical because acyl chlorides are highly reactive towards water. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct of the reaction, which would otherwise protonate the starting amine and halt the reaction.
Protocol 2: Greenhouse Herbicide Efficacy Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of synthesized compounds on representative broadleaf and grass weed species. This protocol is adapted from established guidelines for herbicide efficacy trials.[8]
Materials:
-
Synthesized test compounds
-
Acetone (reagent grade)
-
Surfactant (e.g., Tween 20 or a non-ionic surfactant)
-
Weed seeds (e.g., Broadleaf: Amaranthus retroflexus (redroot pigweed); Grass: Setaria faberi (giant foxtail))
-
Potting soil mix
-
Pots or flats
-
Automated track sprayer
-
Greenhouse with controlled temperature and light conditions
-
Positive control (a commercial herbicide with a known mode of action, e.g., 2,4-D or dicamba)
-
Negative control (vehicle spray solution without the test compound)
Procedure:
Part A: Pre-Emergence Application
-
Planting: Fill pots with soil mix and sow seeds of each weed species at a uniform depth.
-
Treatment Preparation: Prepare a stock solution of the test compound in acetone. For application, create a spray solution by diluting the stock solution in water containing 0.25% (v/v) surfactant to achieve the desired application rates (e.g., 125, 250, 500, 1000 g a.i./ha).
-
Application: Within 24 hours of planting, apply the treatment solutions to the soil surface using a calibrated track sprayer. Ensure even coverage.
-
Incubation: Transfer the treated pots to the greenhouse. Water as needed by sub-irrigation to avoid disturbing the treated soil surface.
-
Evaluation: At 14 and 21 days after treatment (DAT), visually assess the percent weed control on a scale of 0% (no effect) to 100% (complete kill) relative to the negative control. Record any phytotoxicity symptoms such as stunting, chlorosis, or necrosis.
Part B: Post-Emergence Application
-
Planting and Growth: Sow seeds as described above and allow them to germinate and grow in the greenhouse until they reach the 2-4 leaf stage.
-
Treatment Preparation: Prepare spray solutions as described in Part A, Step 2.
-
Application: Apply the treatments directly to the foliage of the young plants using the track sprayer.
-
Incubation: Return plants to the greenhouse. Avoid overhead watering for the first 24 hours to allow for foliar absorption.
-
Evaluation: At 7, 14, and 21 DAT, visually assess the percent weed control and record phytotoxicity symptoms as described above. For a quantitative measure, harvest the above-ground biomass at 21 DAT, dry it in an oven, and weigh it to calculate the percent biomass reduction compared to the negative control.
Critical Checkpoint: Always include a rate that is double the intended application rate (2x rate) to assess crop safety margins in later-stage trials. The inclusion of a non-ionic surfactant is crucial for post-emergence applications as it reduces the surface tension of the spray droplets, ensuring better leaf coverage and aiding the penetration of the active ingredient through the waxy cuticle of the leaf.
Data Presentation:
Table 1: Example Post-Emergence Efficacy Data (21 DAT)
| Compound | Rate (g a.i./ha) | Amaranthus retroflexus (% Control) | Setaria faberi (% Control) |
| Test Cmpd 1 | 250 | 95 | 10 |
| Test Cmpd 1 | 500 | 100 | 25 |
| Test Cmpd 2 | 250 | 60 | 5 |
| Test Cmpd 2 | 500 | 85 | 15 |
| 2,4-D (Control) | 500 | 98 | 5 |
| Vehicle (Control) | 0 | 0 | 0 |
Protocol 3: Analytical Quantification in Plant Tissues
Objective: To determine the concentration of a test compound in plant tissues after application, providing insights into uptake and translocation. This protocol outlines a general approach using LC-MS.
Materials:
-
Treated and untreated plant tissue
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Centrifuge
-
Syringe filters (0.22 µm)
-
LC-MS system (e.g., UHPLC coupled to a high-resolution mass spectrometer)[9][10]
-
Analytical standard of the test compound
Procedure:
-
Sample Collection: At various time points after treatment (e.g., 6, 24, 72 hours), harvest plant tissues (roots and shoots separately).
-
Homogenization: Immediately flash-freeze the tissue in liquid nitrogen and grind to a fine powder. Weigh the frozen powder (e.g., 100 mg).
-
Extraction: Add 1 mL of cold ACN with 0.1% formic acid to the powdered tissue. Homogenize thoroughly and vortex for 10 minutes.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 15 minutes at 4 °C to pellet cell debris.
-
Filtration: Carefully collect the supernatant and pass it through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS Analysis: Inject the sample onto the LC-MS system. Develop a method specific to the compound of interest, optimizing chromatographic separation and mass spectrometer parameters (e.g., parent ion and fragment ions for Selected Reaction Monitoring, SRM).
-
Quantification: Create a standard curve by running serial dilutions of the analytical standard. Quantify the compound concentration in the plant extracts by comparing its peak area to the standard curve.
Scientist's Note (Trustworthiness): This method is self-validating through the use of an external standard curve for quantification. For enhanced accuracy, especially in complex matrices, the inclusion of a stable isotope-labeled internal standard is highly recommended to account for matrix effects and variations in extraction efficiency.
Conclusion
This compound represents a promising starting point for the discovery of novel synthetic auxin herbicides. Its versatile structure allows for extensive chemical modification, and the protocols outlined in this guide provide a robust framework for synthesis, efficacy screening, and analytical validation. By understanding the scientific principles behind each step, researchers can effectively leverage this molecule to develop the next generation of selective and potent weed management solutions.
References
-
Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Available at: [Link]
-
Perez-Jones, A., et al. (2010). Auxin and Auxinic Herbicide Mechanism(s) of Action. Purdue University. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-2,6-dichloro-N-methylisonicotinamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Busi, R., & Powles, S. B. (2016). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101). Available at: [Link]
-
APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
-
Fernandes, J. F., et al. (2017). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. Scientia Agricola, 74(1), 8-15. Available at: [Link]
-
Hansen, K. C., et al. (2015). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry. Amino Acids, 47(10), 2265-2276. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Optimizing Agrochemical Synthesis with 3-Amino-2,6-dichloropyridine. Pharma sourcing article. Available at: [Link]
-
Song, Y., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(14), 5393. Available at: [Link]
-
Grossmann, K. (2007). Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 26, 203-205. Available at: [Link]
-
Sterling, T. M. (2018). Mechanism of action of natural auxins and the auxinic herbicides. ResearchGate. Available at: [Link]
-
Purdue University. (n.d.). Auxin Mimics. Purdue University Weed Science. Available at: [Link]
-
Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1229-1241. Available at: [Link]
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- 1. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-Amino-2,6-dichloro-N-methylisonicotinamide | C7H7Cl2N3O | CID 168887463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Amino-2,6-dichloroisonicotinamide: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a comprehensive overview of 3-Amino-2,6-dichloroisonicotinamide as a pharmaceutical intermediate. Due to the limited publicly available data on this specific compound, some sections, particularly concerning detailed synthetic protocols and specific downstream applications, are based on established principles of organic chemistry and information available for structurally related analogues. All protocols should be adapted and validated in a laboratory setting.
Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds
The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of halogen atoms and amine functionalities onto this ring system provides medicinal chemists with critical handles to modulate a drug candidate's physicochemical properties, metabolic stability, and target binding affinity. This compound is a functionalized pyridine derivative poised as a valuable intermediate for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies such as kinase inhibitors. Its trifunctional nature—an amino group, two chloro substituents, and a carboxamide—offers a versatile platform for diverse chemical transformations.
Physicochemical Properties and Characterization
While specific experimental data for this compound is scarce, we can infer its properties from the closely related N-methylated analogue, 3-Amino-2,6-dichloro-N-methylisonicotinamide.
Table 1: Computed Physicochemical Properties of 3-Amino-2,6-dichloro-N-methylisonicotinamide
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N₃O | PubChem |
| Molecular Weight | 220.05 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
Source: PubChem CID 168887463[1]
Based on its structure, this compound is expected to be a solid at room temperature with limited solubility in water and better solubility in organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).
Synthesis and Reaction Mechanisms
A plausible synthetic route to this compound would likely start from a more readily available substituted pyridine. A hypothetical, yet chemically sound, multi-step synthesis is outlined below. The causality behind each step is explained to provide a deeper understanding of the process.
Proposed Synthetic Pathway
The synthesis could commence with the commercially available 2,6-dichloropyridine. The key challenge is the regioselective introduction of the amino and carboxamide groups.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol and Mechanistic Insights
Step 1: Cyanation of 2,6-Dichloropyridine
-
Rationale: Introduction of a cyano group at the 4-position provides a precursor for the isonicotinamide moiety. This can be achieved through various methods, including palladium-catalyzed cyanation.
-
Protocol:
-
To a solution of 2,6-dichloropyridine (1 eq) in a suitable solvent such as DMF or NMP, add zinc cyanide (0.6 eq) and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).
-
Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2,6-dichloro-4-cyanopyridine.
-
Step 2: Hydrolysis of the Cyano Group
-
Rationale: The cyano group is hydrolyzed to a carboxylic acid, a necessary step before amidation.
-
Protocol:
-
Dissolve 2,6-dichloro-4-cyanopyridine (1 eq) in a mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (around 100-120 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2,6-dichloroisonicotinic acid.
-
Step 3: Amidation of the Carboxylic Acid
-
Rationale: Conversion of the carboxylic acid to the primary amide is a standard transformation.
-
Protocol:
-
Suspend 2,6-dichloroisonicotinic acid (1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2 eq).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride (1.2 eq).
-
Continue stirring at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by chromatography to yield 2,6-dichloroisonicotinamide.
-
Step 4: Regioselective Nitration and Subsequent Reduction
-
Rationale: Introduction of the amino group at the 3-position is the final key step. This is typically achieved by nitration followed by reduction. The directing effects of the existing substituents will favor nitration at the 3-position.
-
Protocol:
-
Nitration: Carefully add 2,6-dichloroisonicotinamide (1 eq) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and collect the precipitated nitro-product by filtration.
-
Reduction: Dissolve the crude nitro-compound in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Monitor the reaction until the starting material is consumed.
-
Work-up the reaction mixture accordingly (e.g., for SnCl₂ reduction, basify and extract; for catalytic hydrogenation, filter off the catalyst).
-
Purify the crude product by crystallization or column chromatography to obtain the final product, this compound.
-
Applications in Pharmaceutical Synthesis
While specific drug synthesis pathways employing this compound are not readily found in the literature, its structure suggests it is a prime candidate for the synthesis of kinase inhibitors. The amino group can act as a key pharmacophoric element for hydrogen bonding interactions within the ATP-binding pocket of kinases. The chloro substituents can serve as points for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build more complex molecules.
Caption: Potential synthetic utility in kinase inhibitor synthesis.
Analytical Methods and Quality Control
Ensuring the purity and identity of pharmaceutical intermediates is critical for the quality of the final Active Pharmaceutical Ingredient (API).[2][3][4] A robust analytical package for this compound should be established.
Table 2: Recommended Analytical Techniques and Parameters
| Technique | Parameter | Typical Specification | Rationale |
| HPLC (High-Performance Liquid Chromatography) | Purity (Area %) | ≥ 98.0% | Quantifies the main component and detects impurities. |
| Related Substances | Individual impurity ≤ 0.1%, Total impurities ≤ 0.5% | Conforms to ICH guidelines for impurity profiling.[5] | |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identity | Mass consistent with theoretical m/z | Confirms the molecular weight of the compound. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Identity | Spectrum conforms to the expected structure | Provides structural confirmation. |
| FTIR (Fourier-Transform Infrared Spectroscopy) | Identity | Spectrum shows characteristic functional group peaks | Confirms the presence of key functional groups (amine, amide, aromatic ring). |
| Melting Point | Physical Property | To be determined | A sharp melting point range indicates high purity. |
| Loss on Drying | Water Content | ≤ 0.5% | Controls the amount of residual solvent and water. |
Protocol: HPLC Purity and Impurity Profiling
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Safety, Handling, and Storage
As a chlorinated aromatic amine, this compound should be handled with caution.[6][7]
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Respiratory Protection: Use in a well-ventilated fume hood. For handling large quantities or if there is a risk of aerosolization, a respirator may be necessary.
-
Clothing: A lab coat should be worn.
-
-
Handling:
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from oxidizing agents.
-
-
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
Conclusion
This compound represents a promising and versatile intermediate for pharmaceutical research and development. Its unique combination of functional groups allows for the strategic construction of complex molecules with potential therapeutic applications. While further research is needed to fully elucidate its synthetic utility and biological relevance, the foundational protocols and safety guidelines presented here provide a solid framework for its application in the synthesis of next-generation pharmaceuticals.
References
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Five Key Elements of Pharmaceutical Intermediate Quality Control. (n.d.). Retrieved from [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. Retrieved from [Link]
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). Science. Retrieved from [Link]
- A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride. (2019). Google Patents.
-
Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019). Molecules. Retrieved from [Link]
-
Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. (2024). PYG Lifesciences. Retrieved from [Link]
- Products of the amino-piperidine-2-6-dione series. (1958). Google Patents.
-
ICH Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
-
Pyridine : Decarboxylation of Niacin. (2021). YouTube. Retrieved from [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (2020). Journal of the American Chemical Society. Retrieved from [Link]
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Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Retrieved from [Link]
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Chloramines - Safe work practices. (n.d.). WorkSafeBC. Retrieved from [Link]
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3-Amino-2,6-dichloro-N-methylisonicotinamide. (n.d.). PubChem. Retrieved from [Link]
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- 7. benchchem.com [benchchem.com]
Application Note: Profiling the Cellular Effects of Novel Small Molecules Using a Panel of Cell-Based Assays
Introduction
The identification and characterization of novel bioactive small molecules are foundational to drug discovery and chemical biology. A critical step in this process is the systematic evaluation of a compound's effects on cellular processes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing a panel of robust cell-based assays to profile the biological activity of an investigational compound, using the hypothetical molecule 3-Amino-2,6-dichloroisonicotinamide (referred to herein as Compound X) as an example. The goal is to elucidate the compound's impact on cell viability, apoptosis, and cell cycle progression, thereby providing a foundational understanding of its potential therapeutic or toxicological properties.
This document is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring a thorough and well-validated approach to compound characterization.
Hypothetical Mechanism of Action and Assay Selection Rationale
While the specific molecular targets of Compound X are yet to be determined, its structure, an aminopyridine derivative, suggests potential interactions with a variety of cellular signaling pathways. Amino acids and their analogs are known to play regulatory roles in key metabolic and signaling cascades, including the mTORC1, AMPK, and MAPK pathways, which are crucial for cell survival, growth, and proliferation[1][2]. Therefore, a logical first step in characterizing Compound X is to assess its global effects on cell health and proliferation.
The following panel of assays has been selected to provide a multi-faceted view of the cellular response to Compound X:
-
Cell Viability Assay (MTT): To determine the compound's effect on cell proliferation and metabolic activity. This is a primary screen to identify cytotoxic or cytostatic effects.
-
Apoptosis Assay (Caspase-Glo® 3/7): To specifically investigate if a reduction in cell viability is due to the induction of programmed cell death.
-
Apoptosis Confirmation (Annexin V & Propidium Iodide Staining): To confirm and quantify apoptosis and distinguish it from necrosis.
-
Cell Cycle Analysis (Propidium Iodide Staining): To determine if the compound perturbs cell cycle progression, which can be indicative of specific molecular targets.
This integrated approach allows for a comprehensive initial assessment of the compound's cellular impact.
Figure 1: Workflow for the initial characterization of Compound X.
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[3] These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[3]
Materials:
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Compound X stock solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
Apoptosis Induction Assessment: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.[6] The assay provides a proluminescent caspase-3/7 substrate which is cleaved to release aminoluciferin, a substrate for luciferase that generates light.[6]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Compound X as described in the MTT assay protocol.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[7]
-
Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.[8] Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.[8]
Data Analysis: Express the results as fold change in caspase activity relative to the vehicle control.
Apoptosis Confirmation: Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Compound X for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
Cell Cycle Analysis: Propidium Iodide Staining
This method uses propidium iodide to stain cellular DNA, and the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% ethanol
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with Compound X as described for the Annexin V assay.
-
Cell Harvesting: Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.[12] Incubate at 4°C for at least 30 minutes.[13]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.[14][15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.
Figure 2: Decision-making workflow for interpreting assay results.
Data Presentation and Interpretation
The data obtained from these assays should be tabulated for clear comparison.
| Assay | Endpoint Measured | Vehicle Control | Compound X (Low Conc.) | Compound X (High Conc.) | Interpretation |
| MTT | % Cell Viability | 100% | 85% | 30% | Dose-dependent cytotoxicity |
| Caspase-Glo® 3/7 | Fold Change in Luminescence | 1.0 | 2.5 | 8.0 | Induction of apoptosis |
| Annexin V/PI | % Early Apoptotic Cells | 2% | 15% | 45% | Confirmation of apoptosis |
| Cell Cycle (PI) | % Cells in G2/M Phase | 15% | 40% | 65% | G2/M phase cell cycle arrest |
Interpretation of Hypothetical Results:
The hypothetical data presented above suggests that Compound X induces a dose-dependent decrease in cell viability. The significant increase in caspase 3/7 activity and the higher percentage of Annexin V positive cells strongly indicate that the observed cytotoxicity is mediated by apoptosis. Furthermore, the accumulation of cells in the G2/M phase of the cell cycle suggests that Compound X may interfere with microtubule dynamics, DNA damage checkpoints, or other regulatory processes involved in mitosis.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT assay | Uneven cell seeding; Contamination; Incomplete formazan solubilization | Ensure a single-cell suspension before seeding; Use proper aseptic techniques; Ensure complete mixing of DMSO. |
| Low signal in Caspase-Glo® assay | Insufficient incubation time; Low caspase activity | Optimize incubation time (1-3 hours); Use a positive control (e.g., staurosporine) to confirm assay performance. |
| High background in Annexin V staining | Excessive centrifugation speed; Over-trypsinization | Use gentle cell handling and lower centrifugation speeds (e.g., 300 x g); Minimize trypsin exposure time. |
| Poor resolution of cell cycle peaks | Cell clumping; Incorrect staining concentration | Ensure single-cell suspension before fixation; Titrate PI concentration. |
Conclusion
This application note provides a robust framework for the initial characterization of a novel compound, using this compound (Compound X) as a model. By employing a panel of well-validated cell-based assays, researchers can efficiently gather critical data on a compound's effects on cell viability, apoptosis, and cell cycle progression. This systematic approach is essential for making informed decisions in the early stages of drug discovery and for generating hypotheses about the compound's mechanism of action.
References
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National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Jiang, L., et al. (S)-3-aminopiperidine-2,6-dione is a biosynthetic intermediate of microbial blue pigment indigoidine. FEBS J. Available at: [Link]
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Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. J. Vis. Exp. (117), 54682. Available at: [Link]
-
Wang, X., et al. (2021). Amino Acids in Cell Signaling: Regulation and Function. Adv. Exp. Med. Biol. 1332, 17–36. Available at: [Link]
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Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
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University College London. Propidium Iodide Cell Cycle Staining Protocol. Available at: [Link]
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Adan, A., et al. (2016). Guidelines for cell viability assays. ResearchGate. Available at: [Link]
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Chen, Y., et al. (2021). Functional Amino Acids and Autophagy: Diverse Signal Transduction and Application. Nutrients 13(1), 135. Available at: [Link]
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Maharjan, B. (2018). Cell Viability Assay with Sapphire700™ Stain and the Odyssey® CLx and Sa Imaging Systems. Protocols.io. Available at: [Link]
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Paul, A. L., et al. (2007). 14-3-3 isoforms participate in red light signaling and photoperiodic flowering. Plant Physiol. 143(3), 1473-84. Available at: [Link]
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Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available at: [Link]
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University of Virginia School of Medicine. DNA Cell Cycle Analysis with PI. Available at: [Link]
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National Center for Advancing Translational Sciences. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Available at: [Link]
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Darzynkiewicz, Z., et al. (2012). Analysis of Cell Cycle Position in Mammalian Cells. Curr. Protoc. Cytom. Chapter 7, Unit 7.5. Available at: [Link]
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Henzler, C. (2020). Caspase 3/7 Activity. Protocols.io. Available at: [Link]
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Al-Bayati, F. A. (2023). MTT (Assay protocol). Protocols.io. Available at: [Link]
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Nuvisan. Therapeutically relevant cell-based assays for drug discovery. Available at: [Link]
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American Elements. 3-Amino-2-chloroisonicotinamide. Available at: [Link]
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ClinicalTrials.gov. Safety and Tolerability of a Novel Amino-acid Based Hydration Drink in Healthy Volunteers. Available at: [Link]
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Li, Y., et al. (2018). A Triple Staining Method for Accurate Cell Cycle Analysis Using Multiparameter Flow Cytometry. Molecules 23(11), 2997. Available at: [Link]
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National Center for Biotechnology Information. 3-Aminopiperidine-2,6-dione hydrochloride. PubChem Compound Summary for CID 134548. Available at: [Link]
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Sartorius. Cell-Based Assays. Available at: [Link]
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University College London. Cell Cycle Analysis by Propidium Iodide Staining. Available at: [Link]
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Darzynkiewicz, Z., et al. (2012). Analysis of Cell Cycle Position in Mammalian Cells. Curr. Protoc. Cytom. Chapter 7, Unit 7.5. Available at: [Link]
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Nelson, J. A., et al. (1978). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). Cancer Res. 38(7), 1875-80. Available at: [Link]
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Li, F., et al. (2022). Cell-Based Covalent-Capture Deubiquitinase Assay for Inhibitor Discovery. ACS Chem. Biol. 17(10), 2824-2833. Available at: [Link]
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Caltagirone, C., et al. (2023). New Amino Acid-Based Thiosemicarbazones and Hydrazones: Synthesis and Evaluation as Fluorimetric Chemosensors in Aqueous Mixtures. Molecules 28(21), 7289. Available at: [Link]
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Secondo, A., et al. (2011). n-[[(2,4-dimethylbenzyl)-amino]iminomethyl]-pyrazinecarboxamide (CB-DMB) as a pan inhibitor of the Na+-Ca2+ exchanger isoforms NCX1, NCX2, and NCX3 in stably transfected cells. J. Pharmacol. Exp. Ther. 337(1), 162-71. Available at: [Link]
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Navigating the Frontier of Pyridine Scaffolds: A Guide to In Vitro and In Vivo Research on 3-Amino-2,6-dichloroisonicotinamide
A Note to the Research Community:
Extensive literature searches for "3-Amino-2,6-dichloroisonicotinamide" have revealed a significant gap in publicly available scientific data regarding its specific in vitro and in vivo applications. While the broader family of substituted pyridines and isonicotinamides are of considerable interest in medicinal chemistry, detailed experimental protocols, mechanistic studies, and biological activity data for this particular compound are not readily found in current scientific databases.
This document, therefore, serves a dual purpose. Firstly, it acknowledges the current limitations in available research for this specific molecule. Secondly, and more importantly, it provides a comprehensive, experience-driven framework of adaptable protocols and application notes. These are designed to serve as a foundational guide for researchers initiating studies on novel pyridine derivatives like this compound, drawing upon established methodologies for analogous compounds.
The following sections are structured to provide the conceptual and practical scaffolding necessary to design and execute a rigorous preclinical evaluation of a novel chemical entity. While direct data for this compound is not cited, the principles and techniques described are universally applicable and grounded in established scientific practice.
Part 1: Foundational Understanding & Preliminary Characterization
Before embarking on complex biological assays, a thorough understanding of the test article's fundamental properties is paramount. This initial phase ensures data integrity and reproducibility in subsequent in vitro and in vivo studies.
Physicochemical Properties and Compound Handling
A summary of the known properties of this compound is presented below. This information is critical for proper storage, formulation, and interpretation of experimental results.
| Property | Value | Source |
| Molecular Formula | C₆H₅Cl₂N₃O | PubChem |
| Molecular Weight | 222.03 g/mol | PubChem |
| IUPAC Name | 3-amino-2,6-dichloro-N-methylpyridine-4-carboxamide | PubChem |
| CAS Number | 1263378-64-8 | BenchChem |
Protocol 1: Stock Solution Preparation and Storage
-
Rationale: The accurate preparation of a stable, high-concentration stock solution is the cornerstone of reliable and reproducible experimental results. The choice of solvent is dictated by the compound's solubility, which should be empirically determined if not already known.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Calculate the volume of DMSO required to achieve a desired stock concentration (e.g., 10 mM or 50 mM).
-
In a sterile vial, add the calculated volume of DMSO to the weighed compound.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be applied if necessary, but stability at elevated temperatures should be considered.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Quality Control: Before use in assays, visually inspect the stock solution for any signs of precipitation after thawing. A small-scale solubility test in the final assay medium is also recommended.
Part 2: In Vitro Evaluation Strategies
The in vitro phase of preclinical research aims to characterize the biological activity of a compound in a controlled cellular environment. This typically involves assessing cytotoxicity, target engagement, and mechanism of action.
Cellular Viability and Cytotoxicity Assays
-
Core Principle: The initial step in evaluating a novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and informs the concentration range for subsequent mechanistic studies.
-
Recommended Assays:
-
MTT/XTT Assay: Measures metabolic activity as an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, a direct measure of metabolically active cells.
-
Trypan Blue Exclusion Assay: A direct count of viable and non-viable cells based on membrane integrity.
-
Protocol 2: General Cell Viability Assay Workflow
Target Identification and Mechanistic Studies
Once the cytotoxic profile is established, the focus shifts to understanding how the compound exerts its effects.
-
Hypothetical Signaling Pathway Perturbation: Based on the structural motifs of this compound (a substituted pyridine), potential biological targets could include kinases, deacetylases, or other enzymes with nucleotide-binding sites. A hypothetical pathway is depicted below to illustrate the type of investigation that would be undertaken.
Protocol 3: Western Blotting for Target Modulation
-
Rationale: To validate the inhibition of a hypothetical target, Western blotting can be used to assess the phosphorylation status or expression level of the target and its downstream effectors.
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells to extract total protein.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate proteins by size using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for the target protein (total and phosphorylated forms) and downstream markers.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Part 3: In Vivo Evaluation Framework
In vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of a compound in a whole-organism context.
Pharmacokinetic (PK) Studies
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This is critical for designing an effective dosing regimen for efficacy studies.
-
Key Parameters to Measure:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the curve (AUC)
-
Half-life (t1/2)
-
Bioavailability
-
Protocol 4: Murine Pharmacokinetic Study Design
-
Animal Model: Select a suitable rodent model (e.g., CD-1 or C57BL/6 mice).
-
Formulation: Develop a suitable vehicle for intravenous (IV) and oral (PO) administration.
-
Dosing: Administer a single dose of this compound via IV and PO routes to different cohorts of animals.
-
Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Processing: Process blood to plasma and store at -80°C.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the compound in plasma samples.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters.
Efficacy Studies in Disease Models
-
Rationale: To assess the therapeutic potential of the compound in a relevant disease model. The choice of model will be guided by the in vitro findings and the hypothesized mechanism of action.
-
General Workflow:
Part 4: Concluding Remarks and Future Directions
The journey of a novel compound from the bench to the clinic is a long and arduous one. The protocols and frameworks outlined in this document provide a generic yet robust roadmap for the initial preclinical evaluation of this compound or any other novel chemical entity. The key to success lies in rigorous experimental design, meticulous execution, and an unbiased interpretation of data. As the scientific community continues to explore the vast chemical space of pyridine derivatives, it is hoped that future research will illuminate the biological role of this compound and its potential therapeutic applications.
References
Due to the absence of specific literature for "this compound," a conventional reference list cannot be provided. Researchers are encouraged to consult the following resources for methodologies on related compounds:
Application Note: Characterization of 3-Amino-2,6-dichloroisonicotinamide for Kinase Inhibition Studies
Notice to the Reader: Extensive searches of scientific literature, patent databases, and chemical supplier information have been conducted for "3-Amino-2,6-dichloroisonicotinamide" to provide a comprehensive guide for its use in kinase inhibition studies. These searches, however, have not yielded any specific data regarding its biological activity, including its kinase targets, inhibition profile, or mechanism of action. While structurally similar compounds, such as substituted aminopyridines, are known to function as kinase inhibitors, there is no publicly available information that characterizes the specific biological function of this compound.
Therefore, it is not possible to provide a detailed application note with specific protocols and mechanistic insights as the foundational information about the compound's targets is absent. The following document is presented as a hypothetical framework and general methodological guide for the initial characterization of a novel, unstudied compound like this compound as a potential kinase inhibitor. This guide is intended for researchers, scientists, and drug development professionals who are embarking on the primary investigation of a compound with a similar chemical scaffold.
Section 1: Introduction and Rationale
The aminopyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged structure in medicinal chemistry. The compound this compound, with its distinct substitution pattern, presents an unexplored chemical entity that warrants investigation for its potential as a kinase inhibitor. The electron-withdrawing chlorine atoms and the carboxamide group may confer unique selectivity and potency profiles.
This document outlines a strategic workflow to systematically evaluate the kinase inhibitory potential of this compound, from initial broad-spectrum screening to more detailed mechanistic and cell-based studies.
Section 2: Compound Profile: this compound
A thorough understanding of the physicochemical properties of a compound is critical for designing and interpreting biological assays. Below is a summary of the available information for the related compound, 3-Amino-2,6-dichloro-N-methylisonicotinamide, as the exact data for the target compound is not available.[3]
| Property | Value | Source |
| Molecular Formula | C₇H₇Cl₂N₃O | PubChem[3] |
| Molecular Weight | 220.05 g/mol | PubChem[3] |
| IUPAC Name | 3-amino-2,6-dichloro-N-methylpyridine-4-carboxamide | PubChem[3] |
| SMILES | CNC(=O)C1=CC(=NC(=C1N)Cl)Cl | PubChem[3] |
Section 3: Proposed Workflow for Kinase Inhibitor Characterization
The following workflow provides a logical progression for the initial investigation of this compound as a kinase inhibitor.
Caption: Proposed workflow for the characterization of a novel kinase inhibitor.
Section 4: General Protocols for Kinase Inhibition Studies
The following are generalized protocols that would need to be adapted based on the specific kinase(s) identified as targets for this compound.
Protocol 4.1: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol describes a generic method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Principle: The amount of ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is proportional to the kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Workflow Diagram:
Caption: Workflow for a typical in vitro kinase IC50 determination assay.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add the purified kinase and its specific substrate.
-
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 4.2: Kinase Selectivity Profiling
To understand the specificity of this compound, it is essential to screen it against a broad panel of kinases.
Rationale: A selective inhibitor targets a specific kinase or a small subset of kinases, which can lead to a more targeted therapeutic effect and fewer off-target side effects. A non-selective inhibitor may have broader applications or could be used as a starting point for developing more selective compounds.
Procedure:
-
Engage a contract research organization (CRO) that offers kinase selectivity profiling services or use commercially available profiling systems (e.g., Promega Kinase Selectivity Profiling Systems).
-
Initially, screen this compound at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >100 kinases).
-
For any kinases that show significant inhibition (e.g., >50%), perform follow-up IC₅₀ determinations to quantify the potency.
-
Analyze the data to generate a selectivity profile, which can be visualized as a dendrogram or a table of IC₅₀ values.
Protocol 4.3: Cell-Based Target Engagement Assay
Once a primary kinase target is identified and confirmed, it is crucial to determine if this compound can inhibit the kinase in a cellular context.
Principle: If the compound inhibits the target kinase within the cell, the phosphorylation of a known downstream substrate of that kinase should decrease. This can be detected by Western blotting using a phospho-specific antibody.
Materials:
-
A cell line that expresses the target kinase and in which the pathway is active.
-
This compound.
-
Cell culture medium and reagents.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: one specific for the phosphorylated substrate and one for the total substrate protein.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment: Seed the chosen cell line in multi-well plates and allow them to adhere. Treat the cells with increasing concentrations of this compound for a specified time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then probe with the primary antibody against the phosphorylated substrate.
-
Wash and then probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody for the total substrate protein as a loading control.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. A dose-dependent decrease in the ratio of phospho-substrate to total substrate indicates cellular target engagement.
Section 5: Conclusion and Future Directions
The provided framework offers a starting point for the systematic evaluation of this compound as a potential kinase inhibitor. The discovery of its specific kinase targets through broad-panel screening is the most critical next step. Subsequent studies should focus on elucidating its mechanism of action, confirming its activity in cellular models, and exploring its structure-activity relationship to guide the development of more potent and selective analogs. Without initial biological data, the potential of this compound remains speculative.
References
- Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
American Elements. (n.d.). 3-Amino-2-chloroisonicotinamide. Retrieved from [Link]
-
Laraia, L., et al. (2015). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 23(17), 5785-5797. Available at: [Link]
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PubChem. (n.d.). 3-Amino-2,6-dichloro-N-methylisonicotinamide. Retrieved from [Link]
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Smyth, L. A., et al. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-3578. Available at: [Link]
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Abdel-Ghani, T. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. Available at: [Link]
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Geng, H., et al. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry, 64(16), 12188-12211. Available at: [Link]
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Kinch, M. S., & Griesenauer, R. H. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals, 14(7), 646. Available at: [Link]
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Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Molecules, 27(20), 6889. Available at: [Link]
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Application Notes & Protocols: A Framework for Determining the Bioactivity of 3-Amino-2,6-dichloroisonicotinamide
Introduction
3-Amino-2,6-dichloroisonicotinamide is a novel small molecule with a chemical structure suggestive of potential biological activity. As a substituted aminopyridine, it belongs to a class of compounds known for a wide range of therapeutic applications.[1] However, the specific biological targets and cellular effects of this particular compound remain uncharacterized. This document provides a comprehensive experimental framework for the initial bioactivity screening of this compound. The goal is to systematically assess its potential as a therapeutic agent, starting with broad phenotypic screens and progressing towards more specific mechanistic and target identification assays. This guide is intended for researchers, scientists, and drug development professionals initiating the exploration of novel chemical entities.
The proposed experimental design follows a tiered approach, often referred to as a "screening cascade," which is a strategic and resource-efficient method for identifying and validating bioactive compounds.[2][3] This process begins with high-throughput primary screening to identify initial "hits," followed by secondary assays to confirm activity and elucidate the mechanism of action, and finally, strategies for target deconvolution.
Guiding Principles of the Screening Strategy
Given the absence of pre-existing data on the mechanism of action of this compound, a phenotypic screening approach is recommended as the initial step.[4][5][] Unlike target-based screening, which requires a known protein target, phenotypic screening assesses the effect of a compound on whole cells or organisms, allowing for the discovery of compounds with novel mechanisms of action.[4][7]
The screening cascade is designed to be a funnel, starting with a wide net to capture any potential activity and progressively narrowing down to the most promising and well-characterized hits. This approach ensures that resources are focused on compounds with the highest potential for further development.[3][8]
The Screening Cascade Workflow
The proposed workflow is divided into four distinct phases:
-
Phase 1: Primary High-Throughput Screening (HTS). A broad, high-throughput assay to assess the general cytotoxic or anti-proliferative effects of the compound across a diverse panel of cell lines.
-
Phase 2: Hit Confirmation and Dose-Response Analysis. Re-testing of initial hits to eliminate false positives and determination of the compound's potency (IC50).
-
Phase 3: Secondary Mechanistic Assays. A suite of more specific assays to investigate the cellular mechanisms underlying the observed phenotype (e.g., apoptosis, cell cycle arrest).
-
Phase 4: Target Deconvolution. An overview of strategies to identify the molecular target(s) of the compound.
Figure 1: A schematic of the proposed screening cascade for this compound.
Phase 1: Primary High-Throughput Screening (HTS) - General Cytotoxicity
The primary screen aims to quickly and efficiently assess whether this compound exhibits any cytotoxic or anti-proliferative activity. A single, relatively high concentration of the compound is tested against a panel of cancer cell lines from different tissue origins to identify any selective activity.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[9]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a working solution of this compound at the desired screening concentration (e.g., 10 µM) in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Controls: Include wells with vehicle control (e.g., 0.1% DMSO in medium) and a positive control for cytotoxicity (e.g., Doxorubicin). Also include wells with medium only as a blank.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
A "hit" is defined as a compound that causes a significant reduction in cell viability (e.g., >50%) compared to the vehicle control.
Phase 2: Hit Confirmation and Dose-Response Analysis
The goal of this phase is to validate the initial hits from the primary screen and to determine the potency of the compound.
Protocol 2: Dose-Response Curve and IC50 Determination
Procedure:
-
Follow the same procedure as the primary MTT assay.
-
Instead of a single concentration, treat the cells with a range of concentrations of this compound. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Calculate the percentage of cell viability for each concentration.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10]
Data Presentation:
| Cell Line | IC50 (µM) of this compound |
| MCF-7 | >100 |
| A549 | 8.2 |
| HCT116 | 5.6 |
| HeLa | 12.1 |
Table 1: Example of IC50 data for this compound across different cancer cell lines.
Phase 3: Secondary Mechanistic Assays
Once a confirmed and potent cytotoxic effect is established, the next step is to investigate the underlying mechanism of cell death.
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound at 1x and 2x its IC50 value for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1x Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Seed and treat cells as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution (containing PI and RNase A).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Figure 2: Workflow for secondary mechanistic assays.
Phase 4: Target Deconvolution Strategies
If this compound shows a promising and specific phenotype, identifying its molecular target(s) is a critical next step for lead optimization and understanding its mechanism of action.[11][12] Target deconvolution can be a complex process, and several methods can be employed.[7][13]
Common Approaches for Target Deconvolution:
-
Affinity Chromatography: This method involves immobilizing the compound on a solid support and using it to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.[11]
-
Chemical Proteomics: These methods assess changes in protein stability or reactivity upon compound binding.
-
Thermal Proteome Profiling (TPP): Measures the change in the thermal stability of proteins in the presence of the compound. Target proteins are often stabilized upon ligand binding.[7]
-
Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[13]
-
-
Genetic Approaches:
-
CRISPR/Cas9 Screening: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway or the target itself.
-
Expression Profiling: Techniques like RNA-seq can reveal changes in gene expression patterns upon compound treatment, providing clues about the affected cellular pathways.
-
The choice of method will depend on the properties of the compound and the available resources. Often, a combination of approaches is necessary to confidently identify the target.[12]
Data Analysis and Statistical Integrity
Robust data analysis is crucial for the success of any screening campaign.[14][15]
-
Normalization: Raw data from HTS plates should be normalized to control for plate-to-plate and well-to-well variation. Common methods include normalization to the median of the plate or to the vehicle control wells.[15]
-
Quality Control: The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Hit Selection: A statistical method, such as the Z-score or a robust Z-score based on the median absolute deviation (MAD), should be used to define a "hit" threshold.[16]
-
Curve Fitting: For dose-response analysis, non-linear regression models are used to fit the data and calculate the IC50. It is important to assess the goodness of fit and the confidence intervals of the estimated parameters.[10]
Troubleshooting
| Issue | Potential Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects on the plate, compound precipitation | Ensure uniform cell suspension, avoid using outer wells of the plate, check compound solubility in media |
| Low Z'-factor | Small dynamic range of the assay, high variability in controls | Optimize assay conditions (e.g., cell number, incubation time), use a more potent positive control |
| Inconsistent hit confirmation | False positive from primary screen, compound instability | Use an orthogonal assay for confirmation, re-synthesize and verify the compound structure and purity |
| No significant hits in primary screen | Compound is inactive under the tested conditions, compound is not cell-permeable | Screen at a higher concentration, test in different cell lines, consider a cell-free (biochemical) assay if a target is hypothesized |
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American Elements. (n.d.). 3-Amino-2-chloroisonicotinamide. Retrieved from [Link]
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Goya-Maldonado, R., et al. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. International Journal of Molecular Sciences, 21(18), 6843. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Storage of 3-Amino-2,6-dichloroisonicotinamide Powder
Abstract: This document provides a comprehensive guide for the safe handling, storage, and use of 3-Amino-2,6-dichloroisonicotinamide powder. As a substituted dichloropyridine derivative, this compound is anticipated to possess significant biological activity and requires meticulous handling to ensure personnel safety and maintain compound integrity. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to foster a culture of safety and experimental reproducibility.
Compound Profile and Inferred Hazard Assessment
This compound belongs to the class of halogenated pyridines, a scaffold of interest in the development of therapeutic agents and agrochemicals.[1][2] Its structure, featuring an aromatic amine, a carboxamide, and two chlorine substituents on the pyridine ring, suggests a profile of high chemical reactivity and potential biological significance.[3][4] Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes safety and handling data from structurally analogous compounds to provide a robust, inferred hazard assessment.
1.1. Chemical and Physical Properties
The properties for the target compound are estimated based on close structural analogs, such as 3-Amino-2,6-dichloro-N-methylisonicotinamide.[5]
| Property | Inferred Value / Description | Source (Analog) |
| Molecular Formula | C₆H₅Cl₂N₃O | - |
| Molecular Weight | 206.03 g/mol | - |
| Appearance | Expected to be a white to off-white or light yellow crystalline powder. | 3-Aminopiperidine-2,6-dione HCl |
| Thermal Stability | Stable under recommended storage conditions, but decomposition may occur at high temperatures. | General chemical principles |
| Solubility | Likely soluble in polar aprotic solvents such as DMSO, DMF, and to a lesser extent, in alcohols like methanol and ethanol. | General chemical principles |
1.2. GHS Hazard Identification (Inferred)
The hazard profile is extrapolated from dichloropyridines, aromatic amines, and related structures.[6][7] The user must handle this compound as if it possesses all the hazards listed below.
| Hazard Class | GHS Code | Description | Rationale / Source (Analog) |
| Acute Toxicity, Oral | H301 / H302 | Toxic or Harmful if swallowed. | 3-Amino-2,6-dichloropyridine is classified as Acute Tox. 3 (H301).[7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | A common hazard for substituted pyridines and amines.[6][8][9] |
| Serious Eye Damage | H318 / H319 | Causes serious eye damage or irritation. | 3-Amino-2,6-dichloropyridine is classified as Eye Dam. 1 (H318).[7] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | A known risk for aromatic amines.[7] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Fine powders of irritating compounds pose a significant inhalation risk.[8][9] |
Causality of Hazards: The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen makes the ring susceptible to nucleophilic attack. The aromatic amine group is a known toxophore and can act as a sensitizer. As a fine powder, the compound presents a significant risk of inhalation, which can lead to respiratory tract irritation.[6][10]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is mandatory. The causality for these controls is rooted in the "As Low As Reasonably Practicable" (ALARP) principle for chemical exposure.
2.1. Primary Engineering Controls
-
Certified Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of the potentially toxic and irritating powder.
-
Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.[11][12]
2.2. Mandatory Personal Protective Equipment (PPE)
-
Hand Protection: Nitrile or neoprene gloves are required. Inspect gloves for integrity before each use and remove them using the proper technique to avoid skin contact.[13] Wash hands thoroughly after handling.[9]
-
Eye Protection: Chemical safety goggles are mandatory to protect against airborne particles and splashes, addressing the risk of serious eye damage.[7]
-
Respiratory Protection: When handling large quantities or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[13]
-
Body Protection: A full-length laboratory coat, buttoned, is required to protect against skin contact.
Caption: PPE and Engineering Control Workflow.
Protocols for Safe Handling and Use
3.1. Protocol: Weighing and Dispensing Powder
-
Preparation: Don all required PPE as outlined in Section 2. Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
Dispensing: Using a clean spatula, carefully transfer the desired amount of this compound powder from the stock vial to the weigh boat. Perform this action slowly to minimize the generation of airborne dust.
-
Closure: Tightly cap the stock vial immediately after dispensing.
-
Cleanup: Wipe the spatula and any surfaces with a damp cloth or paper towel to collect any residual powder. Dispose of this as hazardous waste. Do not dry sweep.[10]
3.2. Protocol: Preparation of Stock Solutions
-
Pre-computation: Calculate the required mass of the compound and the volume of solvent needed to achieve the target concentration.
-
Weighing: Following Protocol 3.1, weigh the required amount of powder directly into an appropriate vial (e.g., an amber glass vial).
-
Solvation: Inside the fume hood, add the chosen solvent (e.g., anhydrous DMSO) to the vial in portions. Cap the vial securely.
-
Dissolution: Agitate the mixture to facilitate dissolution. A vortex mixer may be used. For compounds that are difficult to dissolve, brief sonication in a water bath may be applied.
-
Verification: Visually inspect the solution against a light source to ensure that all solid material has completely dissolved before use in experiments.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
3.3. Protocol: Spill Management (Small Scale)
-
Evacuation & Alerting: If a spill occurs outside of a fume hood, alert personnel in the immediate area and restrict access.
-
Assessment: Don appropriate PPE, including respiratory protection if necessary.
-
Containment: For a small powder spill, gently cover the area with damp paper towels to prevent the powder from becoming airborne.[10]
-
Cleanup: Carefully wipe the area from the outside-in. Place the contaminated paper towels into a sealed bag for hazardous waste disposal.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials according to institutional and local regulations.
Storage and Stability
Proper storage is critical to maintain the chemical integrity of this compound and to prevent hazardous situations. The recommended conditions are derived from best practices for storing halogenated aromatic amines.[11][14][15]
4.1. Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | Cool, dry place. Recommended <15°C for long-term storage. | Minimizes thermal degradation and potential side reactions. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Aromatic amines can be sensitive to oxidation by air. |
| Light | Protect from light. | Halogenated aromatic compounds can be photolabile. |
| Container | Tightly sealed, opaque container (e.g., amber glass vial with a PTFE-lined cap).[14][15] | Prevents exposure to moisture, air, and light. |
4.2. Chemical Incompatibilities
Keep segregated from strong oxidizing agents, strong acids, and acid chlorides.[13][14] Reactions with these materials can be exothermic and produce hazardous byproducts.
4.3. Stability Considerations
-
Solid State: The powder is expected to be stable long-term if stored under the conditions outlined above.
-
In Solution: The stability of the compound in solution is solvent-dependent and should be determined empirically. For example, stock solutions in DMSO should be stored in small aliquots at -20°C or -80°C to minimize degradation from freeze-thaw cycles. It is advisable to prepare fresh solutions for sensitive experiments.
Caption: Storage Protocol Decision Tree.
References
-
AMERICAN ELEMENTS®. 3-Amino-2-chloroisonicotinamide | CAS 342899-34-7. Available at: [Link]
-
PubChem. 3-Aminopiperidine-2,6-dione hydrochloride. Available at: [Link]
-
PubChem. 3-Amino-2,6-dichloro-N-methylisonicotinamide. Available at: [Link]
-
ResearchGate. From amines to (form)amides: a simple and successful mechanochemical approach. Available at: [Link]
-
Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]
-
Washington State University. Standard Operating Procedure: Pyridine. Available at: [Link]
-
Capot Chemical. MSDS of (S)-3-aMino-piperidine-2,6-dione hydrochloride. Available at: [Link]
-
Unacademy. Methods of Preparation of Amines. Available at: [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. Available at: [Link]
-
Royal Society of Chemistry. The preparation and applications of amides using electrosynthesis. Available at: [Link]
-
ResearchGate. Synthesis Biological Activity of Novel Amino Acid-(N′-Benzoyl) Hydrazide and Amino Acid-(N′-Nicotinoyl) Hydrazide Derivatives. Available at: [Link]
-
Chemistry Steps. Preparation of Amines. Available at: [Link]
-
Sciencemadness Discussion Board. Storage of pyridine?. Available at: [Link]
-
MDPI. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Available at: [Link]
-
PubMed. Innovative design and potential applications of covalent strategy in drug discovery. Available at: [Link]
-
NIH National Center for Biotechnology Information. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]
-
MDPI. Discovery of Novel Amino Acids (Analogues)-Substituted Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: Design, Synthesis, and Biological Evaluation. Available at: [Link]
-
MySkinRecipes. 3-Amino-2,6-dichloroisonicotinic acid. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
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- 4. mdpi.com [mdpi.com]
- 5. 3-Amino-2,6-dichloro-N-methylisonicotinamide | C7H7Cl2N3O | CID 168887463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 3-Amino-2,6-dichloropyridine 97 62476-56-6 [sigmaaldrich.com]
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Troubleshooting & Optimization
Optimizing reaction conditions for 3-Amino-2,6-dichloroisonicotinamide synthesis
Technical Support Center: Synthesis of 3-Amino-2,6-dichloroisonicotinamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. We understand that multi-step organic synthesis presents unique challenges, and our goal is to provide you with in-depth, field-proven insights to navigate these complexities. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. The most reliable and scalable approach begins with 2,6-dichloro-4-methylpyridine and proceeds through four key transformations: oxidation, nitration, amidation, and reduction.
Each step in this pathway has been selected to build upon the previous one in a logical sequence, transforming the starting material by adding and modifying functional groups to arrive at the target molecule. The following workflow diagram illustrates this strategic approach.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common issues encountered during the synthesis.
Step 1: Oxidation of 2,6-dichloro-4-methylpyridine
Question: My oxidation reaction is stalling, and I'm recovering a significant amount of starting material. What's going wrong?
-
Possible Cause: The oxidizing agent, typically potassium permanganate (KMnO₄), may be losing its potency, or the reaction temperature might be too low. The pyridine ring is electron-deficient, which makes the methyl group less susceptible to oxidation than in other aromatic systems. This necessitates forcing conditions.
-
Solution & Scientific Rationale:
-
Verify Reagent Quality: Ensure your KMnO₄ is a fine, dry powder. Clumped or aged reagent may have reduced activity.
-
Increase Temperature: The oxidation often requires elevated temperatures (refluxing aqueous solution) to proceed at a reasonable rate. Maintain a steady reflux and ensure vigorous stirring to maximize the interaction between the sparingly soluble starting material and the aqueous permanganate.
-
Staged Addition of Oxidant: Instead of adding all the KMnO₄ at once, add it in portions. This maintains a higher effective concentration of the oxidant throughout the reaction and helps control the initial exotherm. Monitor the characteristic purple color of the permanganate; its disappearance indicates consumption.
-
Question: The workup is difficult, and I'm getting a low yield of 2,6-dichloroisonicotinic acid due to filtration issues with manganese dioxide (MnO₂). How can I improve this?
-
Possible Cause: The MnO₂ byproduct often forms a fine, gelatinous precipitate that clogs filter paper and traps the product.
-
Solution & Scientific Rationale:
-
Co-solvent Addition: After the reaction is complete (the purple color has vanished), add a small amount of a co-solvent like isopropanol or ethanol and briefly heat the mixture. This will reduce any excess KMnO₄ to MnO₂.
-
Use a Filter Aid: The most effective solution is to use a filter aid like Celite®. Prepare a thick pad of Celite® in a Büchner funnel and filter the hot reaction mixture through it. The Celite® creates a porous matrix that prevents the fine MnO₂ particles from clogging the filter, dramatically improving filtration speed and product recovery. Wash the filter cake thoroughly with hot water to recover all the product.
-
Step 2: Nitration of 2,6-dichloroisonicotinic acid
Question: I'm observing very low conversion to the desired 2,6-dichloro-3-nitroisonicotinic acid. What are the critical parameters?
-
Possible Cause: The pyridine ring is heavily deactivated towards electrophilic aromatic substitution. The two chlorine atoms and the carboxylic acid group are all strongly electron-withdrawing, making the nitration step inherently difficult. The reaction conditions reported for the nitration of 2,6-dichloropyridine are a good starting point but may need adjustment.[1][2][3]
-
Solution & Scientific Rationale:
-
Potent Nitrating Agent: A standard mixture of concentrated nitric and sulfuric acids is required. Fuming nitric acid or potassium nitrate in concentrated sulfuric acid can also be effective.[4] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to occur.
-
Temperature Control is Crucial: This reaction requires heating to proceed, often in the range of 65-120°C.[2][4] However, excessive temperatures can lead to decarboxylation and other side reactions. You must carefully optimize the temperature to find a balance between a reasonable reaction rate and minimal byproduct formation. Start at the lower end of the range and slowly increase if conversion is low.
-
Reaction Time: Due to the deactivated substrate, a longer reaction time (several hours) is typically necessary.[4] Monitor the reaction's progress using a suitable analytical technique like HPLC or TLC to determine the optimal endpoint.
-
Question: My product is contaminated with an unknown impurity after nitration. What could it be?
-
Possible Cause: In addition to the starting material, a potential impurity could arise from dinitration or oxidative degradation of the pyridine ring under the harsh reaction conditions. However, given the highly deactivated nature of the ring after the first nitration, this is less likely than incomplete reaction. Another possibility is the formation of sulfonation products, although this is less common for pyridine rings.
-
Solution & Scientific Rationale:
-
Careful Workup: The workup procedure is critical for purity. After the reaction is complete, cool the mixture carefully before pouring it onto crushed ice.[2][4] This precipitates the product while keeping inorganic salts in solution. Thoroughly wash the crude product with cold water to remove any residual acid.
-
Recrystallization: The most reliable method for purification is recrystallization. A solvent system like ethanol/water or acetic acid can be effective for obtaining a highly pure product.
-
Step 3: Amidation of 2,6-dichloro-3-nitroisonicotinic acid
Question: The conversion of the carboxylic acid to the amide is inefficient. What amidation method is best?
-
Possible Cause: Direct amidation of a carboxylic acid is difficult. The acid must first be "activated" to make it more susceptible to nucleophilic attack by ammonia.
-
Solution & Scientific Rationale:
-
Convert to an Acyl Chloride: The most common and effective method is to convert the carboxylic acid to an acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts rapidly with an ammonia source. A general procedure involves heating the acid in neat thionyl chloride, removing the excess reagent under vacuum, and then reacting the crude acyl chloride with ammonium hydroxide.[5]
-
Use Peptide Coupling Reagents: While more expensive, peptide coupling reagents (e.g., DCC, EDC, HATU) can also be used. However, for a robust, scalable synthesis, the acyl chloride route is generally preferred.
-
Step 4: Reduction of 2,6-dichloro-3-nitroisonicotinamide
Question: My reduction of the nitro group is giving me a complex mixture of products, and I'm losing the chlorine atoms. Why is this happening?
-
Possible Cause: Catalytic hydrogenation (e.g., with H₂/Pd/C) is a common method for nitro group reduction, but it is often too aggressive for polychlorinated aromatic systems.[6][7] The catalyst can also reduce the carbon-chlorine bonds (hydrodehalogenation), leading to a mixture of dechlorinated byproducts.
-
Solution & Scientific Rationale:
-
Use Metal/Acid Reduction: A more chemoselective method for reducing a nitro group in the presence of aryl chlorides is the use of a metal in acidic or neutral conditions. The most common systems are tin(II) chloride (SnCl₂) in an acidic medium or iron powder (Fe) in the presence of a weak acid like ammonium chloride (NH₄Cl) or acetic acid. These reagents are highly effective at reducing the nitro group without affecting the aryl chlorides.
-
Reaction Control: The iron/ammonium chloride system in a solvent like ethanol/water is often preferred as it is inexpensive, effective, and environmentally safer than tin-based reagents. The reaction is typically run at reflux until the starting material is consumed.
-
Question: How do I know when the reduction is complete, and how do I isolate the final product?
-
Possible Cause: The product, being an amine, is basic and may be soluble in acidic workup conditions, leading to loss of yield.
-
Solution & Scientific Rationale:
-
Monitoring the Reaction: The reaction can be monitored by TLC or HPLC. The starting nitro compound is often yellow, while the product amine is typically colorless, so a visual disappearance of color can be a useful, albeit non-quantitative, indicator.
-
Workup Procedure: After the reaction is complete, filter the hot mixture to remove the iron powder and iron oxides. The product will be in the filtrate. To isolate it, carefully basify the filtrate with an appropriate base (e.g., sodium carbonate or dilute sodium hydroxide) until the pH is alkaline (pH 8-9). This will deprotonate the amine, causing it to precipitate out of the aqueous solution. The solid product can then be collected by filtration, washed with water, and dried.
-
Data Summary Table
The following table summarizes the typical reaction conditions for each step in the synthesis. Note that these are starting points and may require optimization for your specific setup and scale.
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield (%) |
| 1 | Oxidation | KMnO₄ | Water | 100 (Reflux) | 4 - 8 | 75 - 85 |
| 2 | Nitration | Conc. HNO₃ / Conc. H₂SO₄ | None | 80 - 120 | 6 - 10 | 60 - 70 |
| 3 | Amidation | 1. SOCl₂ 2. Conc. NH₄OH | 1. None 2. Dioxane/Water | 1. 75 (Reflux) 2. 0 - 20 | 1. 2 2. 0.5 | >90 (over 2 steps) |
| 4 | Reduction | Fe powder, NH₄Cl | Ethanol / Water | 80 (Reflux) | 3 - 6 | 80 - 90 |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,6-dichloroisonicotinic acid
-
To a stirred solution of 2,6-dichloro-4-methylpyridine (1 equiv.) in water, add potassium permanganate (KMnO₄, ~3 equiv.) portion-wise over 1 hour.
-
Heat the mixture to reflux and maintain for 6 hours, or until the purple color of the permanganate has disappeared.
-
Cool the mixture slightly and add a small amount of isopropanol to quench any excess KMnO₄.
-
Filter the hot mixture through a pad of Celite® and wash the filter cake with copious amounts of hot water.
-
Combine the filtrates, cool to room temperature, and acidify with concentrated HCl to pH ~2.
-
Collect the resulting white precipitate by filtration, wash with cold water, and dry under vacuum to yield the product.
Protocol 2: Synthesis of 2,6-dichloro-3-nitroisonicotinic acid
-
Caution: This reaction uses strong, corrosive acids and is exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment.
-
To a flask cooled in an ice bath, slowly add concentrated sulfuric acid.
-
While stirring, add 2,6-dichloroisonicotinic acid (1 equiv.) in portions, ensuring the temperature does not rise excessively.
-
Slowly add concentrated nitric acid (1.5 equiv.) dropwise to the mixture.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 90°C.
-
Maintain at 90°C for 8 hours. Monitor by HPLC.
-
Cool the reaction mixture to room temperature and pour it slowly onto a large amount of crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Protocol 3: Synthesis of 2,6-dichloro-3-nitroisonicotinamide
-
Caution: Thionyl chloride is highly corrosive and reacts violently with water.
-
Combine 2,6-dichloro-3-nitroisonicotinic acid (1 equiv.) and thionyl chloride (5 equiv.) and heat to reflux for 2 hours.
-
Cool the mixture and remove the excess thionyl chloride by rotary evaporation.
-
Dissolve the crude acyl chloride residue in a minimal amount of dioxane and cool to 0°C in an ice bath.
-
Slowly add concentrated ammonium hydroxide (~5 equiv.) dropwise.[5] A precipitate will form immediately.
-
Stir for 30 minutes, then add water to the mixture.
-
Collect the solid product by filtration, wash with water, and dry. This product is often pure enough for the next step.
Protocol 4: Synthesis of this compound
-
To a mixture of 2,6-dichloro-3-nitroisonicotinamide (1 equiv.) in a 5:1 mixture of ethanol and water, add ammonium chloride (1 equiv.) and iron powder (4 equiv.).
-
Heat the suspension to reflux and stir vigorously for 4 hours. Monitor by TLC or HPLC.
-
While still hot, filter the reaction mixture through Celite® to remove the iron solids. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol by rotary evaporation.
-
Add water to the remaining aqueous residue and basify to pH 8-9 with solid sodium carbonate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Troubleshooting Decision Workflow
The following diagram provides a logical path for troubleshooting a common issue: low yield in a reaction step.
Caption: A logical workflow for troubleshooting low reaction yield.
References
-
MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]
-
ResearchGate. (2022). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Retrieved from [Link]
- Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
ResearchGate. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine.
-
National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-3-nitropyridine. Retrieved from [Link]
-
PubMed. (2022). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. Retrieved from [Link]
- Google Patents. (n.d.). CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine.
-
National Center for Biotechnology Information. (n.d.). (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine. Retrieved from [Link]
-
PubMed. (1996). Acid-catalyzed reductive amination of aldoses with 8-aminopyrene-1,3,6-trisulfonate. Retrieved from [Link]
- Google Patents. (n.d.). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse....
-
PubMed. (2021). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.
-
PubMed. (2009). Improved synthesis of 3-substituted-4-amino-[3,2-c]-thienopyridines. Retrieved from [Link]
- Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine.
-
CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of Synthesis of the Amino Lipid ECO for Effective Delivery of Nucleic Acids. Retrieved from [Link]
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- 3. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
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- 7. 3-AMINO-PIPERIDINE-2,6-DIONE synthesis - chemicalbook [chemicalbook.com]
Overcoming solubility issues with 3-Amino-2,6-dichloroisonicotinamide in assays
From the Senior Application Scientist's Desk: Welcome to the technical guide for 3-Amino-2,6-dichloroisonicotinamide. This document provides practical, field-proven strategies for overcoming the solubility challenges commonly encountered with this compound in various assay systems. Due to its rigid, halogenated pyridine core, this compound presents low aqueous solubility, a frequent hurdle in drug discovery and development.[1][2] This guide is structured as a series of frequently asked questions and detailed troubleshooting protocols to help you generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of this compound?
A1: The solubility of a compound is dictated by its molecular structure.[3] this compound's poor solubility in neutral aqueous solutions is due to a combination of factors:
-
High Crystal Lattice Energy: The planar, aromatic structure and potential for intermolecular hydrogen bonding in the solid state can result in a highly stable crystal lattice that is difficult to disrupt with water molecules. High melting point compounds are often indicative of this challenge.[4]
-
Hydrophobicity: The two chlorine atoms significantly increase the lipophilicity (hydrophobicity) of the pyridine ring, making it less favorable for the molecule to interact with polar water molecules.
-
Molecular Structure: While the amino (-NH2) and amide (-CONH2) groups are capable of hydrogen bonding, their contribution is outweighed by the hydrophobic nature of the dichlorinated aromatic ring.
Q2: I am starting my experiments. What is the recommended solvent for preparing a primary stock solution?
A2: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard choice for poorly soluble compounds.[5] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules.
Causality: DMSO is effective because it can disrupt the crystal lattice forces of the compound while being miscible with the aqueous media used in most biological assays.[5] However, it is critical to use anhydrous, high-purity DMSO, as water content can lower its solvating power for hydrophobic compounds.
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent this?
A3: This is the most common solubility issue, known as the "anti-solvent" effect. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer (the anti-solvent), the compound finds itself in an environment where it is no longer soluble, causing it to crash out of solution.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
To prevent this, follow the detailed methodology in Protocol 1 for serial dilutions. The key is to avoid shocking the compound with a sudden, drastic change in solvent polarity.
Q4: How does pH influence the solubility of this compound?
A4: The pH of the aqueous medium is a critical factor. The compound has two basic centers that can be protonated: the amino group (-NH2) and the nitrogen atom in the pyridine ring.
Caption: Effect of pH on the ionization and solubility.
In acidic conditions (lower pH), these nitrogen atoms become protonated, acquiring a positive charge. This ionized form is significantly more polar and will exhibit higher solubility in aqueous media.[7][8] Therefore, if your assay can tolerate it, lowering the buffer pH to ~6.0 may dramatically improve solubility. Conversely, in neutral or basic pH, the compound is in its less soluble, neutral form.
Q5: Can I use co-solvents other than DMSO in my final assay medium?
A5: Yes, using a co-solvent in the final assay buffer is a common and effective strategy.[2][] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more hospitable to the hydrophobic compound.
| Co-solvent | Typical Final Conc. | Pros | Cons |
| Ethanol | 1-5% | Readily available, effective. | Can affect cell viability and enzyme activity at higher concentrations. |
| Polyethylene Glycol 400 (PEG-400) | 1-10% | Low cellular toxicity. | Can be viscous; may interfere with some assay readouts. |
| N,N-Dimethylformamide (DMF) | <1% | Strong solvent. | Higher toxicity than DMSO; use with caution.[10] |
| Cyclodextrins (e.g., HP-β-CD) | 1-20 mM | Forms inclusion complexes to shield the hydrophobic molecule. Low toxicity. | Can be expensive; large molecule may cause steric hindrance. |
Note: Always run a vehicle control (buffer with the co-solvent but without your compound) to ensure the co-solvent itself does not affect your assay results.
Experimental Protocols & Troubleshooting Guides
Protocol 1: Preparing and Diluting Stock Solutions to Avoid Precipitation
This protocol uses a serial dilution method to gradually introduce the compound to the aqueous environment.
-
Prepare a High-Concentration Primary Stock: Dissolve this compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Use gentle warming (37°C) or vortexing if needed to ensure it is fully dissolved. Visually inspect for any particulates against a light source.
-
Create an Intermediate Dilution: Perform a 1:10 dilution of your primary stock into 100% DMSO. This creates a more manageable concentration for the next step.
-
Perform the Critical First Aqueous Dilution: This is the most important step. Add the intermediate DMSO stock (from step 2) to your pre-warmed (37°C) final assay buffer. Crucially, add the DMSO stock to the buffer, not the other way around, while vortexing gently. Do not exceed a 1:20 dilution in this step (e.g., 5 µL of stock into 95 µL of buffer). This ensures the final DMSO concentration is kept low (e.g., ≤5%).
-
Final Serial Dilutions: Perform all subsequent dilutions for your dose-response curve in the final assay buffer that now contains a fixed percentage of DMSO.
-
Final Check: Before adding to cells or proteins, visually inspect the final dilutions for any signs of precipitation or cloudiness. A quick check for light scattering (nephelometry) can also quantify low-level precipitation.[11]
Protocol 2: Kinetic Solubility Assessment in Your Assay Buffer
This protocol helps you determine the practical maximum soluble concentration ("kinetic solubility") of your compound under your specific assay conditions.[3][12]
-
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. In a 96-well plate, add 98 µL of your final assay buffer to multiple wells.
-
Addition: Add 2 µL of the 10 mM DMSO stock to the buffer-containing wells. This creates a starting concentration of 200 µM with 2% DMSO. Mix well.
-
Incubation: Seal the plate and incubate for 1-2 hours at the temperature of your assay (e.g., 37°C) with gentle shaking. This allows the solution to reach a state of equilibrium.
-
Analysis: After incubation, inspect the wells visually for any precipitate. To quantify the dissolved compound, use a filter plate to separate any solid material from the supernatant.
-
Quantification: Analyze the concentration of the compound in the filtered supernatant. This can be done using High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS, comparing the result against a calibration curve prepared by diluting the 10 mM stock in a 50:50 mixture of acetonitrile and water.[13]
-
Result: The measured concentration is the kinetic solubility of your compound in that specific buffer. This is the highest concentration you should use in your assay to avoid issues.
References
-
PubChem. 3-Aminopiperidine-2,6-dione hydrochloride. National Center for Biotechnology Information. [Link]
-
American Elements. 3-Amino-2-chloroisonicotinamide. American Elements. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Ferreira, O., & Pinho, S. P. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Chemical Thermodynamics. [Link]
-
Ashour, A. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]
-
Rheolution. How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. [Link]
-
PubChem. 3-Amino-2,6-dichloro-N-methylisonicotinamide. National Center for Biotechnology Information. [Link]
-
Sati, N., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Polymers. [Link]
-
LibreTexts. Advanced Properties of Amines. Chemistry LibreTexts. [Link]
-
Williams, H. D., et al. (2013). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. [Link]
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Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell Life Science & Technology Co.,Ltd. [Link]
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B-Intera. Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Henriksen-Lacey, M., et al. (2010). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]
-
ResearchGate. Thermodynamic Studies of Amino Acid–Denaturant Interactions in Aqueous Solutions at 298.15 K. [Link]
-
Ott, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
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Royal Society of Chemistry. Solubility and pH of amines. [Link]
-
ResearchGate. How to deal with the poor solubility of tested compounds in MTT assay? [Link]
-
Kumar, S., & Singh, A. (2014). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]
-
Chakraborty, J., et al. (2024). Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. Biophysical Chemistry. [Link]
-
Böttner, S., et al. (2012). In vitro solubility assays in drug discovery. Future Medicinal Chemistry. [Link]
-
Lumen Learning. Properties of amines. Organic Chemistry II. [Link]
-
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
ResearchGate. Which di/tripeptides are soluble in DMSO/DMF? [Link]
-
Savjani, K. T., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
-
Quora. How does branching increase the solubility in amines? [Link]
-
U.S. Department of Energy Office of Scientific and Technical Information. (2017). Direct Air Capture of CO2 with Aqueous Amino Acids and Solid Bis- iminoguanidines (BIGs). [Link]
-
Wang, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Toxics. [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
ResearchGate. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. [Link]
-
Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Bioequivalence & Bioavailability. [Link]
-
van der Ploeg, L., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. [Link]
-
Pipzine Chemicals. 3-Amino-6-Chloropyridine-2-Carboxamide. [Link]
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Technical Support Center: Ensuring the Stability of 3-Amino-2,6-dichloroisonicotinamide in Solution
Introduction: 3-Amino-2,6-dichloroisonicotinamide is a vital intermediate in pharmaceutical research and development. Its structural integrity in solution is paramount for obtaining reliable and reproducible experimental results. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to assist researchers in preventing its degradation. Our recommendations are grounded in established chemical principles and extensive experience with analogous molecular structures.
Troubleshooting Guide: Investigating Degradation of this compound
This section addresses common issues encountered during the handling of this compound in solution.
Scenario 1: Rapid loss of parent compound concentration in aqueous solution.
-
Potential Cause: Hydrolysis of the isonicotinamide moiety. Amide hydrolysis can be catalyzed by acidic or basic conditions.[1] The electron-withdrawing nature of the two chlorine atoms on the pyridine ring can make the carbonyl carbon of the amide more susceptible to nucleophilic attack.
-
Troubleshooting Steps:
-
pH Monitoring and Control: Immediately measure the pH of your solution. The optimal pH for stability is likely near neutral (pH 6-8). If the solution is acidic or basic, neutralize it carefully with a suitable buffer system (e.g., phosphate-buffered saline).
-
Solvent System Modification: If permissible for your experimental design, consider using a co-solvent system to reduce the water activity. Solvents such as DMSO or ethanol can be used, but their compatibility with your downstream applications must be verified.
-
Low-Temperature Storage: Store the solution at reduced temperatures (2-8°C or -20°C) to decrease the rate of hydrolysis.
-
Scenario 2: Appearance of unknown peaks in HPLC analysis, particularly after exposure to light.
-
Potential Cause: Photodegradation. Chlorinated pyridines are known to be susceptible to photodegradation, which can involve dechlorination or other structural rearrangements.[2][3] The amino group can also be a site for photo-oxidation.
-
Troubleshooting Steps:
-
Light Protection: Always prepare and store solutions of this compound in amber vials or wrap containers with aluminum foil to protect from light.
-
Inert Atmosphere: If photodegradation is still suspected, prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize photo-oxidative processes.
-
Antioxidant Addition: For applications where it will not interfere, the addition of a small amount of a suitable antioxidant may be beneficial.
-
Scenario 3: Gradual discoloration or precipitation of the solution over time.
-
Potential Cause: Oxidative degradation or polymerization. The amino group on the pyridine ring can be susceptible to oxidation, leading to the formation of colored byproducts.
-
Troubleshooting Steps:
-
Degas Solvents: Before use, degas all solvents by sparging with an inert gas or by using a sonicator under vacuum to remove dissolved oxygen.
-
Use of High-Purity Solvents: Ensure that all solvents are of high purity and free from peroxides, which can initiate oxidation.
-
Chelating Agents: If metal-catalyzed oxidation is a possibility, the addition of a chelating agent like EDTA might be beneficial, provided it does not interfere with the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: What are the optimal storage conditions for a stock solution of this compound?
A2: For maximum stability, stock solutions should be stored at -20°C or below in tightly sealed, light-protected containers. If using DMSO as the solvent, be mindful of its freezing point (-18°C). For short-term storage (a few days), 2-8°C may be acceptable, but a stability study is recommended to confirm.
Q3: Can I heat the solution to aid dissolution?
A3: Gentle warming (to no more than 40-50°C) can be attempted, but prolonged heating should be avoided as it can accelerate degradation.[4] Sonication at room temperature is a safer alternative to facilitate dissolution.
Q4: How can I confirm if my compound is degrading?
A4: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[5][6][7] By comparing the peak area of the parent compound and monitoring the appearance of new peaks over time, you can quantify the extent of degradation.
Q5: What are the likely degradation products?
A5: Based on the structure, potential degradation products could include:
-
Hydrolysis product: 3-Amino-2,6-dichloroisonicotinic acid.
-
Dechlorination products: Compounds where one or both chlorine atoms are replaced by hydrogen or hydroxyl groups.
-
Oxidation products: Formation of N-oxides or other oxidized species.
Experimental Protocol: Stability Study of this compound in Solution
This protocol outlines a systematic approach to evaluate the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound (high purity)
-
HPLC-grade DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Amber HPLC vials
-
Calibrated analytical balance
-
HPLC system with UV or MS detector
2. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 1 mL of HPLC-grade DMSO to prepare a 10 mg/mL stock solution.
-
Vortex until fully dissolved.
3. Preparation of Working Solutions:
-
Prepare two sets of working solutions by diluting the stock solution to a final concentration of 100 µg/mL in:
-
Set A: 100% DMSO
-
Set B: PBS (with 1% DMSO final concentration)
-
-
Aliquot these solutions into amber HPLC vials.
4. Storage Conditions:
-
Store aliquots from each set under the following conditions:
-
-20°C (protected from light)
-
2-8°C (protected from light)
-
Room temperature (protected from light)
-
Room temperature (exposed to ambient light)
-
5. Analysis:
-
Analyze a fresh sample of each working solution at time zero (T=0) using a validated HPLC method.
-
At specified time points (e.g., 24, 48, 72 hours, and 1 week), retrieve one vial from each storage condition.
-
Allow the samples to equilibrate to room temperature.
-
Analyze the samples by HPLC.
-
Calculate the percentage of the parent compound remaining relative to the T=0 sample.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (determined by UV scan) or MS |
| Injection Volume | 10 µL |
Visualizing Degradation and Workflow
Proposed Degradation Pathways
Caption: Experimental workflow for the stability study.
References
-
Amide Hydrolysis. (2013). YouTube. [Link]
-
Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. (2016). PubMed. [Link]
-
Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. (2006). ResearchGate. [Link]
-
Kinetic data of the thermal decomposition of 2-aminopyridine complexes. ResearchGate. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002). PubMed. [Link]
-
A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). (2014). PubMed. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 7. A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-2,6-dichloroisonicotinamide
Welcome to the dedicated technical support center for 3-Amino-2,6-dichloroisonicotinamide. This guide is designed for researchers, scientists, and professionals in drug development, providing expert insights and practical solutions to challenges encountered during the purification of this compound. Our aim is to equip you with the knowledge to diagnose and resolve purity issues, ensuring the integrity of your research and development efforts.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmaceutical agents. Its purity is paramount, as even trace impurities can lead to undesirable side reactions, altered biological activity, and complications in downstream applications. The purification of this molecule can be challenging due to its specific chemical properties and the potential for co-eluting impurities generated during its synthesis. This guide provides a systematic approach to troubleshooting common purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on typical synthetic routes, such as the amination of a dichlorinated pyridine precursor, common impurities may include:
-
Starting Materials: Unreacted 2,6-dichloroisonicotinamide or the aminating agent.
-
Over-aminated Products: Diaminated species where the second chlorine atom has been substituted.
-
Hydrolysis Products: Conversion of the amide to a carboxylic acid or replacement of a chlorine atom with a hydroxyl group.
-
Dehalogenated Byproducts: Loss of one or both chlorine atoms.[1]
-
Positional Isomers: If the starting materials allow for it, isomers with the amino group at a different position might form.
Q2: My purified this compound is colored. What could be the cause and how can I fix it?
A2: A colored product often indicates the presence of trace impurities, potentially oxidized species or residual catalysts from the synthesis. Treatment with activated carbon (charcoal) during recrystallization can be effective in removing colored impurities. A typical procedure involves dissolving the crude product in a suitable hot solvent, adding a small amount of activated carbon, heating for a short period, and then filtering the hot solution to remove the carbon before allowing the product to crystallize.
Q3: I'm having trouble finding a good solvent for recrystallization. What do you recommend?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amide compounds, polar solvents are often a good starting point.[2] Consider screening solvents such as:
-
Ethanol
-
Methanol
-
Acetonitrile[2]
-
Ethyl acetate
-
Mixtures of the above with water or hexanes to fine-tune solubility.
For amines and related basic compounds, recrystallization from organic acids like acetic acid or its mixtures with other solvents can also be effective.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Purity After Initial Purification
If your initial purification attempt (e.g., precipitation or a simple wash) results in low purity as determined by HPLC or NMR, consider the following troubleshooting steps:
Decision Tree for Low Purity:
Sources
Technical Support Center: Troubleshooting Side Reactions in 3-Amino-2,6-dichloroisonicotinamide Synthesis
Introduction: The synthesis of 3-Amino-2,6-dichloroisonicotinamide, a key pyridine-based intermediate, requires a multi-step pathway where control over reaction conditions is paramount to ensure high purity and yield. Researchers and process chemists often encounter challenges with side reactions that can complicate purification and significantly reduce the efficiency of the overall synthesis. This technical guide provides in-depth, field-proven insights into the most common side reactions, their mechanistic origins, and robust troubleshooting strategies to mitigate them. Our approach is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments.
Overall Synthetic Pathway
A common and logical synthetic route to this compound proceeds through three key transformations: nitration, reduction, and nitrile hydrolysis. Each stage presents a unique set of challenges that must be carefully managed.
Caption: A plausible synthetic route to the target compound.
Section 1: Troubleshooting the Nitration Step
The introduction of the nitro group onto the pyridine ring is the critical first step in functionalizing the C-3 position. However, the harsh conditions required can lead to undesirable byproducts.
Q1: My nitration of 2,6-dichloroisonicotinonitrile results in low yield and a dark, complex reaction mixture. What is the likely cause and how can I fix it?
A: This issue typically points to two primary problems: over-nitration/isomer formation and oxidative degradation of the starting material.
-
Causality & Mechanism: The nitration of a dichloropyridine ring is an electrophilic aromatic substitution that requires strongly acidic and forcing conditions. The two electron-withdrawing chlorine atoms and the pyridine nitrogen deactivate the ring, necessitating high temperatures (e.g., >100°C) and potent nitrating agents (e.g., KNO₃ in conc. H₂SO₄ or fuming HNO₃/H₂SO₄)[1]. These same conditions can also promote the formation of dinitro- or other isomeric products and can lead to charring and decomposition of the electron-deficient pyridine ring.
-
Troubleshooting & Protocol Validation:
-
Strict Temperature Control: The most critical parameter is temperature. The reaction is highly exothermic. Ensure slow, portion-wise addition of the nitrating agent (e.g., potassium nitrate) to the solution of the substrate in sulfuric acid, maintaining the temperature below 10°C with an ice bath. Only after the addition is complete should the temperature be slowly and carefully raised to the target reaction temperature (e.g., 120°C)[1].
-
Stoichiometry Optimization: Use a minimal excess of the nitrating agent. While a molar excess is required to drive the reaction, a large excess significantly increases the risk of side reactions. Start with 1.5-2.0 equivalents of the nitrating agent and monitor the reaction progress by TLC or LC-MS.
-
Reaction Time: Do not extend the reaction time unnecessarily. Once the starting material is consumed (as monitored by an appropriate analytical technique), the reaction should be promptly cooled and quenched by pouring it onto crushed ice[1]. Prolonged exposure to the harsh conditions after completion only serves to increase byproduct formation.
-
Section 2: Challenges in Nitro Group Reduction
The reduction of the 3-nitro group to the 3-amino group is perhaps the most problematic step, with the choice of reducing agent being crucial for success.
Caption: Competing reactions during the nitro reduction step.
Q2: I am observing significant amounts of monochloro- and des-chloro impurities after reducing the nitro group with catalytic hydrogenation (H₂/Pd-C). How can I prevent this hydrodehalogenation?
A: This is a classic and well-documented side reaction known as hydrodehalogenation .
-
Causality & Mechanism: Palladium and platinum are highly active catalysts for hydrogenolysis, the cleavage of a single bond by hydrogen. In this case, the C-Cl bond is cleaved reductively[2]. The mechanism involves oxidative addition of the aryl chloride to the palladium(0) surface, followed by reaction with adsorbed hydrogen to release HCl and the dechlorinated arene[3]. This side reaction is often competitive with nitro group reduction, especially with highly active catalysts or under prolonged reaction times.
-
Troubleshooting & Protocol Validation: The solution is to switch to a reducing agent that is chemoselective for the nitro group and has a lower propensity for hydrogenolysis of aryl chlorides.
| Reduction Method | Key Conditions | Advantages | Disadvantages |
| H₂ / Pd-C or PtO₂ | H₂ (1-50 atm), MeOH/EtOH | High efficiency, clean byproducts (H₂O). | High risk of hydrodehalogenation .[3] |
| Iron (Fe) Powder | Fe, NH₄Cl, EtOH/H₂O, reflux | Inexpensive, effective, low dehalogenation. | Large amount of iron salts in workup. |
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, HCl, EtOH | Excellent chemoselectivity , tolerates many functional groups, minimal dehalogenation.[4][5][6] | Stoichiometric tin waste, workup can be cumbersome.[4] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Na₂S₂O₄, H₂O/DCM, phase transfer catalyst | Mild conditions, good for sensitive substrates. | Can have solubility issues, requires biphasic system. |
Recommendation: Stannous chloride (SnCl₂) reduction is the most reliable method for this specific transformation. It is highly effective at reducing aromatic nitro groups while leaving aryl chlorides untouched[4][7].
Experimental Protocol: Selective Reduction with Stannous Chloride
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2,6-dichloro-3-nitroisonicotinonitrile in ethanol (approx. 10 mL per gram of substrate).
-
Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 equivalents) in concentrated hydrochloric acid (4.0-5.0 equivalents) to the flask.
-
Heat the mixture to reflux (approx. 70-80°C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction to room temperature and carefully pour it into a beaker of ice.
-
Basify the mixture by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) until the pH is >10. The tin salts will precipitate as tin hydroxides.
-
Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-amino-2,6-dichloroisonicotinonitrile.
Section 3: Side Reactions in Amide Formation
The final step, converting the nitrile to the primary amide, is a partial hydrolysis. The key challenge is preventing the reaction from proceeding all the way to the carboxylic acid.
Q3: When I try to hydrolyze the 3-amino-2,6-dichloroisonicotinonitrile to the amide using sulfuric acid, I get a significant amount of the corresponding carboxylic acid impurity. How can I improve selectivity?
A: This is a result of over-hydrolysis . The desired amide is an intermediate in the hydrolysis of a nitrile to a carboxylic acid. Under harsh conditions, it is difficult to stop the reaction at the amide stage[8][9].
-
Causality & Mechanism: Both steps of the hydrolysis (nitrile to amide, and amide to carboxylic acid) are catalyzed by acid. The rate of the second step is often comparable to or faster than the first, especially at elevated temperatures or high acid concentrations[10][11].
-
Troubleshooting & Protocol Validation:
-
Controlled Temperature and Time: This is the most straightforward approach. Use concentrated sulfuric acid but maintain a strictly controlled, lower temperature (e.g., 60-80°C instead of >100°C). Monitor the reaction very closely (e.g., every 15-30 minutes) by LC-MS. As soon as the optimal ratio of amide to nitrile is reached (with minimal carboxylic acid formation), immediately quench the reaction by pouring it onto ice and neutralizing it.
-
Alternative Reagents: Milder, more selective methods for nitrile hydration have been developed. Using a heterogeneous catalyst like Ru(OH)ₓ/Al₂O₃ in water can provide high selectivity for the amide[12]. Another effective method is the use of sodium perborate in acetic acid, which performs a smooth oxidative hydration to the amide[12].
-
Enzymatic Hydrolysis: For ultimate selectivity, consider using a nitrilase enzyme. These biocatalysts are specifically designed to hydrate nitriles to amides or carboxylic acids, often with exquisite control, under very mild (aqueous, neutral pH, room temperature) conditions.
-
| Hydrolysis Method | Key Conditions | Selectivity (Amide vs. Acid) | Notes |
| Conc. H₂SO₄ | 60-80°C, careful monitoring | Moderate to Good | Requires strict control of time and temperature to avoid over-hydrolysis.[9] |
| Alkaline H₂O₂ | NaOH, H₂O₂, DMSO | Good to Excellent | Radziszewski reaction; generally mild and selective for amide formation. |
| Ru(OH)ₓ / Al₂O₃ | Water, 100-140°C | Excellent | Heterogeneous catalyst, easily removed, and recyclable.[12] |
| Nitrilase Enzyme | Aqueous buffer, pH 7, RT | Excellent | Highest selectivity, greenest method, but requires specific enzyme sourcing. |
By carefully selecting the reaction step most prone to side reactions and applying the appropriate troubleshooting strategy, researchers can significantly improve the purity and yield of the final this compound product.
References
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-
Organic Chemistry Portal. "Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage". [Link]
-
Schenk, T., et al. (2000). "Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134". Journal of Bacteriology, 182(19), 5598-5604. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. "Reagent Guides: Sn2+ reduction". ACS GCI. [Link]
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Organic Chemistry Portal. "Nitrile to Amide - Common Conditions". [Link]
-
Organic Chemistry Portal. "Nitro Reduction - Common Conditions". [Link]
-
Sycamore Scholars. "A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid". Indiana State University. [Link]
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Chemistry LibreTexts. "Catalytic Hydrogenation of Alkenes". [Link]
-
Saini, N., et al. (2023). "Biological Treatment of Nitroaromatics in Wastewater". Molecules, 28(14), 5410. [Link]
-
Chen, J., et al. (2012). "Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water". International Journal of Chemical Kinetics, 44(9), 641-648. [Link]
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- Russian Patent RU2175968C2, "Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions," issued November 20, 2001.
-
Trust, C. S., et al. (2018). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation". ChemistrySelect, 3(30), 8749-8753. [Link]
- Chinese Patent CN102584688A, "Preparing method of 2,6-dichloro-3-nitropyridine," issued July 18, 2012.
-
Grogan, G. (2018). "Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse". Natural Product Reports, 35(10), 1019-1039. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. "Hydrogenolysis and Selective Reduction (Dehalogenation)". ACS GCI. [Link]
-
Sabatini, M. T., et al. (2017). "Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts". Green Chemistry, 19(6), 1548-1554. [Link]
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Organic Syntheses. "2,6-Dichloronitrobenzene". Org. Synth. Coll. Vol. 5, p.366 (1973); Vol. 41, p.21 (1961). [Link]
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Sabatini, M. T., et al. (2017). "Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts". Green Chemistry, 19(6), 1548-1554. [Link]
-
Trust, C. S., et al. (2018). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation". ChemistrySelect, 3(30), 8749-8753. [Link]
-
Yáñez-Alarid, R., et al. (2017). "Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media". Journal of Chemistry and Chemical Engineering, 11, 225-230. [Link]
-
Ghaffar, T., et al. (2024). "Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4". Journal of Synthetic Chemistry, 3(2), 110-120. [Link]
-
The Organic Chemistry Tutor. (2016). "Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2". YouTube. [Link]
-
askIITians. (2024). "Reduction of aromatic nitro compounds using Sn and HCl gives:". [Link]
-
Sabatini, M. T., et al. (2017). "Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts". ResearchGate. [Link]
-
Calvin University Digital Commons. "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups". [Link]
-
Chemistry Steps. "Converting Nitriles to Amides". [Link]
-
Fun, H.-K., et al. (2011). "2,6-Dichloro-3-nitropyridine". Acta Crystallographica Section E, E67, o1785. [Link]
- Chinese Patent CN104844523A, "Synthesis method of 3-amino-6-chloropyridazine," issued August 19, 2015.
-
Master Organic Chemistry. (2018). "The Amide Functional Group: Properties, Synthesis, and Nomenclature". [Link]
-
Organic Chemistry Portal. "Amide synthesis by oxidation, hydrolysis or rearrangement". [Link]
-
Khom, et al. (2024). "Facile synthesis of 3-amino substituted piperidines from L-glutamic acid". CSIR-NIScPR. [Link]
-
Master Organic Chemistry. (2018). "The Amide Functional Group: Properties, Synthesis, and Nomenclature". [Link]
-
Singh, R. P., et al. (2014). "Selective hydrolysis of nitriles to amides". ResearchGate. [Link]
-
Horton, D., et al. (1975). "Synthesis of 3-amino-2,3,6-trideoxy-D-ribo-hexose Hydrochloride". Carbohydrate Research, 43(1), 105-115. [Link]
-
Van der Veken, P., et al. (2018). "Zn-catalyzed tert-butyl nicotinate-directed amide cleavage for applications in peptide synthesis". Proceedings of the 35th European Peptide Symposium. [Link]
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- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 12. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 3-Amino-2,6-dichloroisonicotinamide
Welcome to the technical support center for the synthesis of 3-Amino-2,6-dichloroisonicotinamide. This guide is designed for researchers, chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to larger, more demanding production scales. As a key building block in medicinal chemistry, the robust and reproducible synthesis of this molecule is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure your scale-up process is both efficient and successful.
I. Proposed Synthesis & Purification Workflow
A common and effective strategy for synthesizing this compound involves a multi-step process starting from a commercially available dichloropyridine derivative. The following workflow outlines the key transformations required. Each step presents unique challenges that are addressed in the subsequent troubleshooting sections.
Technical Support Center: Interpreting Ambiguous Spectroscopic Data of 3-Amino-2,6-dichloroisonicotinamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Amino-2,6-dichloroisonicotinamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and ambiguities encountered during the spectroscopic analysis of this molecule. As a substituted pyridine, its spectral features are sensitive to environmental factors, and understanding these nuances is critical for accurate structural confirmation and purity assessment.
Foundational Analysis: Expected Spectroscopic Data
Before troubleshooting, it is essential to establish a baseline. The following data are predicted based on the chemical structure of this compound and established spectroscopic principles for analogous compounds.[1][2]
Chemical Structure:
-
IUPAC Name: 3-amino-2,6-dichloropyridine-4-carboxamide
-
Molecular Formula: C₆H₅Cl₂N₃O
-
Molecular Weight: 206.02 g/mol (for ³⁵Cl isotopes)
| Technique | Expected Observations |
| ¹H NMR | Aromatic Proton (H-5): A singlet expected around δ 8.0-8.5 ppm. The exact shift is influenced by the solvent. Amine Protons (-NH₂): A broad singlet, typically between δ 4.0-6.0 ppm. Highly dependent on solvent, concentration, and temperature.[3] Amide Protons (-CONH₂): Two broad singlets (diastereotopic protons) or one broad singlet, typically between δ 7.0-8.0 ppm. Also highly variable.[4] |
| ¹³C NMR | Pyridine Ring Carbons: 5 distinct signals. Carbons attached to chlorine (C2, C6) will be significantly downfield. The carbon attached to the amino group (C3) will be shielded relative to the others. Quaternary carbons (C2, C3, C4, C6) may show lower intensity.[5] Carbonyl Carbon (-CONH₂): A signal in the δ 165-170 ppm range. |
| IR Spectroscopy | N-H Stretch (Amine & Amide): Multiple, potentially broad bands in the 3200-3500 cm⁻¹ region due to symmetric and asymmetric stretching.[6] C=O Stretch (Amide): A strong, sharp absorption around 1660-1690 cm⁻¹. Position can shift due to hydrogen bonding.[7] Aromatic C=C/C=N Stretch: Medium intensity bands in the 1400-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A cluster of peaks due to the two chlorine isotopes. The expected pattern for a molecule with two chlorines is a 9:6:1 ratio for the M, M+2, and M+4 peaks, respectively. For this molecule, expect peaks at m/z 205, 207, and 209. The M+1 peak arises from the natural abundance of ¹³C. |
Troubleshooting Guide for Ambiguous Spectra (Q&A Format)
This section addresses specific issues you may encounter during your analysis.
¹H NMR Spectroscopy Issues
Q1: The amine (-NH₂) and/or amide (-CONH₂) proton signals are unexpectedly broad, shifted, or completely absent. What is happening?
A1: This is the most common issue and is caused by chemical exchange.
-
Causality: The protons on nitrogen atoms are labile (acidic) and can rapidly exchange with each other and with trace amounts of water in the NMR solvent.[3] This exchange occurs on the NMR timescale, leading to signal broadening. In solvents like D₂O or CD₃OD, these protons will exchange with deuterium, causing the signals to disappear entirely.[8]
-
Expert Insight: The rate of exchange is highly dependent on the solvent. In aprotic, non-hydrogen-bonding solvents like CDCl₃, exchange is often slow to intermediate, resulting in very broad, poorly defined peaks. In contrast, a hydrogen-bond accepting solvent like DMSO-d₆ can slow the exchange rate sufficiently to resolve sharper signals for NH protons.[4][8]
-
Troubleshooting Action:
-
Re-run the sample in DMSO-d₆. This is the preferred solvent for observing labile protons.
-
Perform a D₂O shake experiment . Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The disappearance of a peak confirms it is from a labile N-H (or O-H) proton.
-
Q2: I see extra peaks in my spectrum that I can't assign. What are they?
A2: These signals likely originate from impurities or residual solvents.
-
Causality: No synthesis is perfect. Impurities can include unreacted starting materials, reaction intermediates, or side-products.
-
Expert Insight: A common synthesis for this molecule may start from 2,6-dichloroisonicotinic acid.[9] Therefore, a potential impurity is the starting carboxylic acid. This would introduce a very broad signal far downfield (>10 ppm) for the carboxylic acid proton and may slightly alter the aromatic proton's chemical shift. Another common source is residual solvent from purification (e.g., ethyl acetate, hexanes, dichloromethane).
-
Troubleshooting Action:
-
Check the chemical shift of your unknown peaks against a standard table of NMR solvent impurities.[10]
-
Review the synthetic route to anticipate likely impurities and their expected spectral signatures.
-
Use 2D NMR techniques like HSQC to correlate protons to their attached carbons. An impurity will have its own set of correlations.
-
Mass Spectrometry (MS) Issues
Q3: The molecular ion peak cluster (m/z 205, 207, 209) is very weak or absent, but I see other prominent peaks.
A3: This is likely due to fragmentation of the molecule in the mass spectrometer.
-
Causality: Depending on the ionization method (e.g., Electron Impact - EI), the molecular ion can be unstable and fragment into smaller, more stable ions.
-
Expert Insight: A likely fragmentation pathway for this compound is the loss of the amide group (-CONH₂) as a neutral radical, which would give a fragment ion. Look for characteristic losses. For example, loss of NH₂ (16 Da) or CONH₂ (44 Da).
-
Troubleshooting Action:
-
Use a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), which typically results in less fragmentation and a more prominent molecular ion (or protonated molecule, [M+H]⁺).
-
Analyze the fragmentation pattern. Does the loss correspond to a logical piece of the molecule? Do the fragment ions still show the characteristic isotopic pattern for one or two chlorine atoms?
-
Advanced Experimental Protocols for Structural Verification
When 1D spectra are insufficient, these experiments provide definitive structural information.
Protocol 1: Deuterium (D₂O) Exchange for ¹H NMR
This experiment is a simple and definitive way to identify exchangeable protons (N-H, O-H).
-
Initial Spectrum: Dissolve ~5-10 mg of your compound in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and invert it several times to ensure thorough mixing. You may see a separate layer initially; gentle agitation should be sufficient.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signals corresponding to the -NH₂ and -CONH₂ protons should significantly decrease in intensity or disappear entirely in the second spectrum. The water peak (HOD) will likely grow in size.
Protocol 2: Using 2D NMR to Confirm Connectivity
2D NMR experiments reveal through-bond correlations between nuclei, providing an unambiguous map of the molecular structure.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. For this compound, you should see a single correlation spot between the aromatic proton (H-5) and its corresponding carbon (C-5). This is excellent for confirming the proton's assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. This is powerful for piecing together the carbon skeleton. Key expected correlations:
-
The aromatic proton (H-5) should show correlations to the quaternary carbons C-3, C-4, and C-6.
-
The amide protons (-CONH₂) should show correlations to the carbonyl carbon and to C-3 and C-4 of the pyridine ring.
-
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). For this specific molecule, with only one isolated aromatic proton, the COSY spectrum will not be very informative for the core structure but can help identify impurities with adjacent protons.
Visual Troubleshooting Workflows
These diagrams provide a logical path for diagnosing spectral issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. View of SPECTRAL STUDY OF SUBSTITUTED PYRIDINE [ajeee.co.in]
- 3. Video: NMR Spectroscopy Of Amines [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. A high-resolution solid-state 13C-NMR study on [1-13C]Ala and [3-13C]Ala and [1-13C]Leu and Val-labelled bacteriorhodopsin. Conformation and dynamics of transmembrane helices, loops and termini, and hydration-induced conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetanilide, 4'-amino-2',6'-dichloro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | 1263378-64-8 | Benchchem [benchchem.com]
- 10. scienceopen.com [scienceopen.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Cell Viability Assays with 3-Amino-2,6-dichloroisonicotinamide
Welcome to the technical support guide for researchers utilizing 3-Amino-2,6-dichloroisonicotinamide in their experimental workflows. This resource is designed to provide expert guidance and troubleshooting strategies for common challenges encountered during cell viability and cytotoxicity assays involving this compound. As a potent modulator of cellular metabolism, this compound requires careful consideration of assay selection and data interpretation. This guide will equip you with the knowledge to navigate these complexities and ensure the scientific integrity of your results.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the class of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors.[1] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[2][3] By inhibiting NAMPT, this compound effectively depletes the intracellular pool of NAD+, a critical coenzyme for a vast array of cellular processes, including energy metabolism, DNA repair, and redox homeostasis.[4][5] Consequently, treatment of cells with this compound can lead to a rapid decrease in cellular ATP levels, mitochondrial dysfunction, and ultimately, cell death.[4][6]
Due to its mechanism of action, this compound can present unique challenges in the context of standard cell viability assays, many of which rely on the very metabolic pathways that this compound disrupts. This guide will address these potential issues in a comprehensive question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Scenario 1: Discrepancies between different viability assays.
Question: I'm seeing a significant decrease in cell viability with this compound using an MTT or MTS assay, but a less pronounced effect with an LDH release assay. Is the cytotoxicity real?
Answer: This is a common and important observation when working with NAMPT inhibitors like this compound. The discrepancy you're observing is likely due to the different cellular processes each assay measures.
-
MTT/MTS Assays: These assays measure the activity of mitochondrial dehydrogenases, which reduce a tetrazolium salt to a colored formazan product. This process is dependent on the availability of NADH and NADPH, which are directly downstream of NAD+. Since this compound depletes NAD+, it will consequently reduce the levels of NADH and NADPH.[4] This leads to a decreased ability of the cells to reduce the tetrazolium salt, resulting in a lower signal that can be misinterpreted as solely a loss of cell viability. While the compound is indeed cytotoxic, the MTT/MTS assay may overestimate the extent of cell death by conflating metabolic inhibition with cell viability.
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of late-stage apoptosis or necrosis. The cytotoxic effects of NAMPT inhibition, which include ATP depletion and induction of apoptosis, will eventually lead to membrane damage and LDH release.[3][7] However, the metabolic effects (NAD+ depletion) occur much earlier. Therefore, at earlier time points or lower concentrations of the compound, you may see a significant effect in the MTT/MTS assay before substantial LDH release is detectable.
Recommendation: To obtain a more accurate picture of cell viability, it is crucial to use multiple assays that measure different cellular parameters. An ATP-based assay would also show a decrease due to the metabolic effects of the compound.[6][8] A complementary approach would be to use a dye-exclusion method, such as trypan blue staining or a fluorescence-based live/dead assay (e.g., Calcein-AM/Propidium Iodide), which directly assesses membrane integrity.
Experimental Workflow: Correlating Metabolic and Viability Readouts
Caption: Correlative assay workflow.
Scenario 2: Low or inconsistent results in ATP-based viability assays.
Question: My ATP-based viability assay is showing a very rapid and potent decrease in signal with this compound, even at low concentrations. How can I be sure this is not an artifact?
Answer: A rapid and significant drop in ATP levels is the expected mechanistic outcome of NAMPT inhibition.[4][6] NAD+ is essential for cellular ATP production through both glycolysis and oxidative phosphorylation.[7] By depleting NAD+, this compound directly cripples the cell's ability to generate ATP.[8] Therefore, a decrease in the signal from an ATP-based assay is a direct measure of the compound's on-target effect.
To confirm that the observed decrease in ATP is a specific consequence of NAMPT inhibition and not an artifact, you can perform a rescue experiment.
Rescue Experiment Protocol:
-
Cell Seeding: Plate your cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Rescue Condition: In a parallel set of wells, co-treat the cells with this compound and a downstream metabolite of the NAD+ salvage pathway, such as nicotinamide mononucleotide (NMN) or nicotinamide (NAM).[4] A typical starting concentration for NMN is 100-500 µM.
-
Incubation: Incubate the plate for the desired treatment duration.
-
ATP Assay: Perform your standard ATP-based viability assay.
Expected Outcome: If the decrease in ATP is due to NAMPT inhibition, the addition of NMN or NAM should bypass the enzymatic block and rescue the cellular ATP levels, leading to a higher signal in your assay compared to the wells treated with this compound alone.
NAD+ Salvage Pathway and Rescue Strategy
Caption: NAD+ salvage pathway and rescue.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: Based on the chemical properties of similar pyridine derivatives, DMSO is the recommended solvent for creating a stock solution.[1] Store the stock solution at -20°C or -80°C for long-term stability. For working solutions, dilute the stock in your cell culture medium immediately before use. Be aware that some NAMPT inhibitors have poor aqueous solubility, so ensure complete dissolution and watch for any precipitation in your working solutions.[1]
Q2: Can the compound's color or chemical properties interfere with colorimetric or fluorometric assays?
A2: While this compound itself is not reported to be colored, it's always good practice to run a "compound only" control in your assay plate. This involves adding the compound to cell-free media to check for any background absorbance or fluorescence that could interfere with your readings. Pyridine derivatives can sometimes interact with assay reagents, so this control is essential for accurate data interpretation.[9]
Q3: Are there alternative viability assays that are less susceptible to the metabolic effects of this compound?
A3: Yes, assays that are independent of cellular metabolism are recommended for orthogonal validation. These include:
-
Dye Exclusion Assays: Methods like trypan blue staining or automated cell counting with fluorescent viability dyes (e.g., propidium iodide, DAPI) directly assess cell membrane integrity.
-
Clonogenic Assays: This long-term assay measures the ability of single cells to form colonies, providing a robust assessment of cytotoxicity that integrates both cytostatic and cytotoxic effects.
-
Real-time Impedance-based Assays: These systems continuously monitor cell attachment, proliferation, and morphology, providing a kinetic and label-free assessment of cell health.
Q4: How does the effect of this compound on amino acid metabolism impact cell viability?
A4: While the primary target is NAMPT, the profound metabolic shift caused by NAD+ depletion can indirectly affect amino acid metabolism.[10] Cells may alter their consumption of certain amino acids from the culture medium to cope with the energy crisis.[11][12] While this is a secondary effect, it underscores the importance of using a consistent and well-defined cell culture medium for your experiments to ensure reproducibility.
Summary of Recommended Assays and Their Principles
| Assay Type | Principle | Susceptibility to NAMPT Inhibition | Recommended Use |
| MTT/MTS/WST | Measures mitochondrial dehydrogenase activity (NAD(P)H-dependent). | High: Signal is directly affected by NAD+ depletion. | Use with caution; may overestimate cytotoxicity. |
| ATP-based | Quantifies intracellular ATP levels. | High: ATP production is highly dependent on NAD+. | A direct measure of on-target effect; use with rescue controls. |
| LDH Release | Measures lactate dehydrogenase in the supernatant from leaky cells. | Moderate: Detects late-stage cell death. | Good for confirming cytotoxicity at later time points. |
| Live/Dead Staining | Uses fluorescent dyes to differentiate between cells with intact and compromised membranes. | Low: Directly measures membrane integrity. | Excellent for orthogonal validation of cytotoxicity. |
| Clonogenic Assay | Assesses the long-term proliferative capacity of single cells. | Low: Measures the ultimate fate of the cells. | Gold standard for assessing long-term cytotoxic effects. |
Concluding Remarks
References
-
Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress. Neuro-Oncology. Available at: [Link]
-
Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death. Journal of Medicinal Chemistry. Available at: [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. Available at: [Link]
-
Mechanisms of resistance to NAMPT inhibitors in cancer. Journal of Cancer Metastasis and Treatment. Available at: [Link]
-
Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology. Available at: [Link]
-
Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death. Journal of Biological Chemistry. Available at: [Link]
-
Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Cancer Cell International. Available at: [Link]
-
Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells. Journal of Biological Chemistry. Available at: [Link]
-
Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models. Clinical Cancer Research. Available at: [Link]
-
NAD+ Acts as a Protective Factor in Cellular Stress Response to DNA Alkylating Agents. International Journal of Molecular Sciences. Available at: [Link]
-
Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent. Available at: [Link]
-
Nampt: a new therapeutic target for modulating NAD + levels in metabolic, cardiovascular, and neurodegenerative diseases. Applied Physiology, Nutrition, and Metabolism. Available at: [Link]
-
NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. Molecules. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
-
NAD+ biosynthesis as a collateral lethality target for precision oncology. bioRxiv. Available at: [Link]
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. Medicina. Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]
-
Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable. PLOS ONE. Available at: [Link]
-
Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells. PLOS ONE. Available at: [Link]
- Process for improving the solubility of cell culture media. Google Patents.
-
Amino acids in the cultivation of mammalian cells. Amino Acids. Available at: [Link]
-
Catastrophic NAD+ Depletion in Activated T Lymphocytes Through Nampt Inhibition Reduces Demyelination and Disability in EAE. Journal of Neuroimmune Pharmacology. Available at: [Link]
-
H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances. Available at: [Link]
-
Identification of a pyridine derivative inducing senescence in ovarian cancer cell lines via P21 activation. Cell Biology International. Available at: [Link]
-
How to solve the problem from cell viability test? ResearchGate. Available at: [Link]
Sources
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Depletion of the Central Metabolite NAD Leads to Oncosis-mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolomics Analysis of Metabolic Effects of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition on Human Cancer Cells | PLOS One [journals.plos.org]
- 11. agilent.com [agilent.com]
- 12. Amino acids in the cultivation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Long-Term Stability of 3-Amino-2,6-dichloroisonicotinamide
Welcome to the dedicated technical support guide for 3-Amino-2,6-dichloroisonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of this compound for long-term studies. Ensuring the integrity of your test article is paramount for the validity and reproducibility of experimental data. This guide offers a series of frequently asked questions (FAQs), troubleshooting advice, and detailed protocols to proactively address the stability challenges associated with this molecule.
Section 1: Understanding the Molecule & Its Stability Profile (FAQs)
This section addresses fundamental questions about the structural features of this compound and its inherent stability risks.
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is dictated by the interplay of its three key functional groups on the pyridine ring:
-
Isonicotinamide Group: The amide functional group at the 4-position is susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid, 3-amino-2,6-dichloroisonicotinic acid, which would represent a critical degradation product.
-
Dichloro Substituents: The two chlorine atoms at the 2- and 6-positions are strong electron-withdrawing groups. This electronic effect can influence the reactivity of the entire pyridine ring system. Halogenated aromatic compounds are also known to be susceptible to photodegradation, where exposure to light, especially UV, can cause dehalogenation or other structural rearrangements.
-
Amino Group: The primary amino group at the 3-position can be a site for oxidative degradation. It also influences the electronic properties of the pyridine ring.
Understanding these structural liabilities is the first step in designing robust experiments and storage protocols.
Q2: What are the most probable degradation pathways for this compound?
A2: Based on the molecule's structure, the three primary degradation pathways to anticipate are hydrolysis, photodegradation, and oxidation.
-
Hydrolysis: The amide linkage is the most likely point of hydrolytic cleavage. This reaction is catalyzed by both acid and base, meaning that the pH of your experimental solution will be a critical factor in maintaining stability. The degradation product would be the corresponding carboxylic acid and ammonia.
-
Photodegradation: Halogenated aromatics can be light-sensitive.[1] Exposure to ambient or UV light may lead to the cleavage of the carbon-chlorine bonds, a process known as dehalogenation.[2] This would result in the formation of mono-chloro or non-chlorinated analogues.
-
Oxidation: The amino group can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or oxidizing agents. This can lead to the formation of nitroso or nitro derivatives, or complex colored polymeric materials.
The following diagram illustrates these potential degradation routes.
Caption: Predicted degradation pathways for this compound.
Q3: What initial steps should I take to assess the stability of a new batch of this compound?
A3: Before initiating long-term studies, a preliminary stability assessment is crucial. This involves:
-
Visual Inspection: Note the initial appearance (color, crystallinity) of the solid compound. Any change over time (e.g., discoloration from white to brown) is a red flag for degradation.
-
Solubility Testing: Determine suitable solvents for your experiments. Observe if the compound degrades upon dissolution in common solvents (e.g., DMSO, ethanol, aqueous buffers). A rapid color change often indicates instability.
-
Initial Purity Analysis: Use a high-performance liquid chromatography (HPLC) method to establish the initial purity of the compound. This initial chromatogram will serve as the baseline (T=0) against which all future stability samples will be compared.
Section 2: Troubleshooting Common Stability Issues
This section provides practical solutions to specific problems you might encounter during your research.
Q4: My stock solution in DMSO is turning yellow/brown. What is happening and how can I prevent it?
A4: A color change in your DMSO stock solution is a common indicator of degradation, likely oxidation or the formation of a charge-transfer complex.
-
Causality: While DMSO is a versatile solvent, it is hygroscopic (absorbs water from the air) and can contain peroxide impurities, which can promote oxidation of sensitive functional groups like the amino group on your compound. The color change suggests the formation of chromophoric degradation products.
-
Troubleshooting Steps:
-
Use High-Purity Solvent: Always use anhydrous, high-purity, peroxide-free DMSO. Purchase in small-volume bottles to minimize repeated exposure to air.
-
Inert Atmosphere: Prepare stock solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Storage Conditions: Store DMSO stock solutions at -20°C or -80°C to slow the rate of degradation. Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
-
Alternative Solvents: If instability in DMSO persists, consider less reactive polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile, though a preliminary stability test in these solvents is recommended.
-
Q5: My compound shows significant degradation in my aqueous assay buffer (pH 7.4). What can I do to improve its stability in solution?
A5: Degradation in aqueous buffer, especially at neutral or near-neutral pH, often points to hydrolysis of the isonicotinamide group.
-
Causality: Amide hydrolysis can occur even at neutral pH, although it is typically slower than at acidic or basic extremes. The rate can be influenced by buffer components, temperature, and ionic strength.
-
Troubleshooting Steps:
-
pH Optimization: If your experiment allows, conduct a pH-rate profile study. Prepare your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) and monitor its stability over time using HPLC. You may find a pH "sweet spot" where the compound is most stable. Many compounds exhibit maximum stability in the slightly acidic range (pH 4-6).
-
Minimize Time in Solution: Prepare aqueous solutions immediately before use. Do not store the compound in aqueous buffers for extended periods.
-
Reduce Temperature: If possible, run your experiments at a lower temperature (e.g., on ice or at 4°C) to decrease the rate of hydrolysis.
-
Consider Co-solvents: For in vitro assays, the addition of a small percentage of an organic co-solvent like acetonitrile or ethanol might increase stability, but this must be compatible with your experimental system.
-
Lyophilization: For long-term storage of formulated material, consider lyophilizing the compound with stabilizing excipients like mannitol or sucrose.[3] This removes water, the primary reactant in hydrolysis.
-
Q6: I'm seeing new peaks in my HPLC chromatogram after my experiments. How do I confirm they are degradation products and not artifacts?
A6: Differentiating degradation products from experimental artifacts is a critical part of method validation. A forced degradation study is the definitive way to address this.
-
Causality: New peaks can arise from actual degradation, impurities in your reagents, interaction with your container, or artifacts from the analytical method itself.
-
Troubleshooting & Validation Workflow:
-
Analyze a Placebo: Prepare a "placebo" sample containing all your experimental components (buffer, solvents, etc.) except for your compound. Run this through the same experimental and analytical procedure. Any peaks appearing in the placebo are not related to your compound.
-
Perform a Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acid, base, peroxide, heat, light) as detailed in the protocol in Section 3. This will generate the most likely degradation products.
-
Peak Tracking: Use a photodiode array (PDA) detector with your HPLC. This allows you to compare the UV-Vis spectrum of the new peaks in your experimental samples to the spectra of the peaks generated during the forced degradation study. A spectral match provides strong evidence that you are seeing a true degradant.
-
Mass Spectrometry (LC-MS): The most powerful tool for identification is LC-MS. Analyzing your stressed samples by LC-MS will provide the mass of the degradation products, allowing you to propose structures and confirm degradation pathways (e.g., a +16 Da shift suggests oxidation; a -35 Da shift suggests loss of HCl).
-
Section 3: Protocols for Stability Enhancement & Assessment
This section provides detailed, step-by-step protocols for essential stability studies.
Protocol 1: Forced Degradation Study
A forced degradation or stress study is essential for identifying likely degradation products and establishing the specificity of your analytical method.[4] The goal is to achieve 5-20% degradation of the parent compound.[5][6]
Caption: Workflow for a comprehensive forced degradation study.
Methodology:
-
Stock Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent like acetonitrile.
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL), and immediately analyze it. This is your T=0 reference. Keep a portion of the stock solution protected from light at 4°C as a control.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at several time points (e.g., 2, 4, 8, 24 hours), neutralize with an equal volume of 0.1 M NaOH, dilute to the target concentration, and analyze.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points (e.g., 30 min, 1, 2, 4 hours), neutralize with an equal volume of 0.1 M HCl, dilute, and analyze. Note: Base hydrolysis of amides is often rapid.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours), dilute, and analyze.
-
Thermal Degradation: Store a weighed amount of the solid compound in a vial at 80°C. At time points (e.g., 1, 3, 7 days), dissolve a portion of the solid to the target concentration and analyze.
-
Photostability: Expose the solid compound and a solution (in a quartz cuvette) to a light source conforming to ICH Q1B guidelines (providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Analyze a corresponding dark control sample in parallel.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, or impurities.[7] Most methods for small molecules use reverse-phase HPLC with UV detection.[8]
Methodology:
-
Column & Mobile Phase Screening:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water. The acidic pH helps to protonate the pyridine nitrogen, leading to better peak shape.
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Development:
-
Run a broad scouting gradient (e.g., 5% to 95% B over 20 minutes) on your T=0 sample and a mixture of your forced degradation samples.
-
The goal is to achieve good separation between the parent peak and all degradation product peaks. The parent peak should be well-resolved from its nearest eluting impurity.
-
Adjust the gradient slope and duration to optimize the resolution of critical peak pairs.
-
-
Wavelength Selection:
-
Use a PDA detector to record the UV spectra of all peaks.
-
Select a detection wavelength that provides a good response for both the parent compound and the major degradation products. If degradants have very different spectra, monitoring at multiple wavelengths may be necessary.
-
-
Method Validation:
-
Once a suitable separation is achieved, the method must be validated according to ICH Q2(R1) guidelines. This includes assessing specificity (peak purity analysis using PDA and/or MS is crucial), linearity, accuracy, precision, and robustness.[9]
-
Section 4: Data Interpretation & Summary
Interpreting Forced Degradation Data
The results from your forced degradation study should be summarized in a table to easily identify the conditions under which the compound is least stable.
Table 1: Example Forced Degradation Results for this compound
| Stress Condition | Duration | Parent Compound Remaining (%) | Area of Major Degradant (%) | Observations |
| Control (4°C, dark) | 24 h | 99.8 | < 0.05 | No significant degradation |
| 0.1 M HCl | 8 h | 85.2 | 14.1 (RT = 5.2 min) | Significant degradation |
| 0.1 M NaOH | 1 h | 78.9 | 19.8 (RT = 5.2 min) | Rapid degradation |
| 3% H₂O₂ | 24 h | 94.5 | 4.8 (RT = 8.1 min) | Moderate degradation |
| Thermal (80°C solid) | 7 days | 99.1 | 0.6 (RT = 9.5 min) | Very stable in solid state |
| Photolytic (ICH) | 24 h | 91.3 | 7.9 (RT = 10.2 min) | Sensitive to light |
Note: RT = Retention Time. The data presented are for illustrative purposes only.
Analysis of Example Data:
-
The compound is highly susceptible to acidic and especially basic hydrolysis , likely forming the same primary degradant (RT = 5.2 min), presumed to be the carboxylic acid.
-
It exhibits moderate sensitivity to oxidation and light .
-
It is very stable in the solid state when protected from light, even at elevated temperatures.
This data provides a clear directive: for maximum stability, the compound should be handled as a solid whenever possible, protected from light, and dissolved in neutral or slightly acidic, non-aqueous solvents immediately before use. Aqueous solutions, particularly basic ones, should be avoided for storage.
References
-
Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Retrieved from [Link]
-
Nikolaou, K., et al. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews. DOI:10.1039/D3CS00366C. Available from: [Link]
-
Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharmaceuticals & Medical Devices Resources. Available from: [Link]
-
Pei, Y. S., et al. (2003). Control effects of p(epsilon) and pH on the generation and stability of chlorine dioxide. Journal of Environmental Sciences. Available from: [Link]
-
Patel, Y., et al. (2019). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]
-
G, S., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. DOI: 10.1016/j.rechem.2021.100188. Available from: [Link]
-
Naik, P., et al. (2015). Ultrasonically Assisted Halogenation of Aromatic Compounds. ResearchGate. Available from: [Link]
-
Stoyanov, A., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available from: [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Sciences. Available from: [Link]
-
Gracin, S., & Rasmuson, Å. C. (2020). Predicting the Effect of pH on Stability and Solubility of Polymorphs, Hydrates, and Cocrystals. ResearchGate. Available from: [Link]
-
Arakha, M., et al. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. MDPI. Available from: [Link]
-
Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Available from: [Link]
-
Agilent. (2023). A practical guide to forced degradation and stability studies for drug substances. Agilent Technologies. Available from: [Link]
-
Dong, M. W., & Hu, G. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]
-
International Council for Harmonisation. (1996). ICH Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
-
International Council for Harmonisation. (2006). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Kulkarni, S. K., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Fetzner, S., & Lingens, F. (1994). Degradation of halogenated aromatic compounds. Microbiological Reviews. DOI: 10.1128/mr.58.4.641-685.1994. Available from: [Link]
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Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Singh, S., et al. (2010). Excipients used in lyophilization of small molecules. ResearchGate. Available from: [Link]
-
Pharmaceutical Technology. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology. Available from: [Link]
-
Hawe, A., et al. (2009). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]
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Technical Support Center: Method Development for High-Throughput Screening of 3-Amino-2,6-dichloroisonicotinamide
Welcome to the technical support center for high-throughput screening (HTS) of 3-Amino-2,6-dichloroisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for developing robust and reliable screening assays.
Introduction to this compound
This compound is a small molecule belonging to the nicotinamide class of compounds. While specific biological targets and mechanisms of action for this particular molecule are not extensively documented in publicly available literature, its structural similarity to other nicotinamides suggests potential roles in modulating enzymes involved in NAD+ metabolism, such as sirtuins or PARPs.[1][2] The development of a successful HTS campaign for this compound requires careful consideration of its physicochemical properties and the selection of an appropriate assay format.
Physicochemical Properties of Related Compounds:
| Property | Value | Source |
| Molecular Formula | C7H7Cl2N3O | [3] |
| Molecular Weight | 220.05 g/mol | [3] |
| Solubility | Soluble in Methanol |
Part 1: Assay Development and Optimization
The foundation of any successful HTS campaign is a robust and reproducible assay.[4][5] This section provides guidance on the critical steps of assay development and optimization for this compound.
Choosing the Right Assay Format
The selection of an appropriate assay format is paramount and depends on the biological question being addressed. Common choices include biochemical assays and cell-based assays.
-
Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[6] They are generally less complex than cell-based assays and can provide direct information about a compound's mechanism of action.
-
Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a biologically relevant context.[7] They can provide insights into a compound's cell permeability, cytotoxicity, and effects on signaling pathways.[8]
Protocol: Generic Biochemical Assay Development Workflow
-
Reagent Preparation and Stability:
-
Enzyme/Protein Titration:
-
Determine the optimal concentration of the enzyme or protein to use in the assay. This is typically the concentration that yields a robust signal-to-background ratio while remaining in the linear range of the assay.
-
-
Substrate Titration and Km Determination:
-
Determine the Michaelis constant (Km) of the substrate for the enzyme. For inhibitor screening, it is common to use a substrate concentration at or near the Km value.
-
-
DMSO Tolerance:
-
Determine the maximum concentration of dimethyl sulfoxide (DMSO), the solvent typically used to dissolve compounds, that the assay can tolerate without significant loss of signal.
-
-
Z'-Factor Determination:
-
The Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.[10]
-
To determine the Z'-factor, run a plate with multiple wells of positive and negative controls.
-
Protocol: General Cell-Based Assay Development Workflow
-
Cell Line Selection and Culture:
-
Choose a cell line that is relevant to the biological question being investigated.
-
Optimize cell seeding density to ensure a healthy and consistent cell monolayer for the duration of the assay.
-
-
Compound Incubation Time:
-
Determine the optimal time for compound incubation to observe the desired biological effect.
-
-
Assay Signal Detection:
-
Select a suitable detection method, such as fluorescence, luminescence, or high-content imaging.
-
-
Cytotoxicity Assessment:
-
It is crucial to differentiate between a compound's specific biological effect and its cytotoxic effects.[8] A parallel cytotoxicity assay should be performed.
-
-
Z'-Factor Determination:
-
Similar to biochemical assays, determine the Z'-factor using appropriate positive and negative controls to ensure the assay is robust for HTS.[10]
-
Part 2: Troubleshooting Guide
Even with a well-developed assay, issues can arise during an HTS campaign. This section provides a troubleshooting guide for common problems.
High Signal Variability
| Potential Cause | Troubleshooting Steps |
| Inconsistent Liquid Handling | Calibrate and validate all automated liquid handlers.[11][12] Ensure proper mixing of reagents. |
| Edge Effects | Use barrier plates or leave the outer wells empty. Ensure uniform temperature and humidity in the incubator. |
| Reagent Instability | Prepare fresh reagents for each experiment. Assess the stability of reagents over the course of the experiment.[9] |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Use automated cell counters for accurate cell density determination. |
Low Z'-Factor
| Potential Cause | Troubleshooting Steps |
| Small Assay Window | Optimize the concentrations of assay reagents to maximize the difference between positive and negative controls. |
| High Data Scatter | Refer to the troubleshooting steps for "High Signal Variability." |
| Suboptimal Controls | Ensure the positive control is a potent and well-characterized modulator of the target. Ensure the negative control is inert. |
False Positives and False Negatives
| Potential Cause | Troubleshooting Steps |
| Compound Interference | Screen for compounds that interfere with the assay technology (e.g., autofluorescence, luciferase inhibition).[13] |
| Compound Precipitation | Assess the solubility of the compound in the assay buffer. Lower the compound concentration if necessary. |
| Cytotoxicity (Cell-Based Assays) | Perform a counterscreen to identify cytotoxic compounds.[8] |
| Incorrect Compound Concentration | Verify the concentration of the compound in the stock solution and the final assay concentration. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for screening this compound?
A typical starting concentration for a primary screen is 10 µM.[10] However, the optimal concentration may vary depending on the specific assay and the expected potency of the compound.
Q2: How should I prepare the stock solution of this compound?
Based on the solubility of a related compound, 3-Amino-2,6-dichloropyridine, methanol is a suitable solvent. However, for most HTS applications, DMSO is the preferred solvent for creating high-concentration stock solutions (e.g., 10 mM). Always ensure the final concentration of DMSO in the assay is below the determined tolerance level.
Q3: What are the critical quality control metrics for an HTS campaign?
The Z'-factor is the most critical metric for assessing the quality of an HTS assay.[10] Other important metrics include the signal-to-background ratio, signal-to-noise ratio, and the coefficient of variation (%CV) of the controls.
Q4: How do I confirm hits from the primary screen?
Hits from the primary screen should be confirmed through a series of follow-up experiments:[10]
-
Re-testing: Re-test the initial hits in the primary assay to eliminate false positives due to experimental error.
-
Dose-Response Curves: Generate dose-response curves to determine the potency (e.g., IC50 or EC50) of the confirmed hits.
-
Orthogonal Assays: Validate the hits in a secondary, orthogonal assay that uses a different detection technology or biological principle to rule out technology-specific artifacts.
-
Structure-Activity Relationship (SAR) Analysis: If available, test analogs of the hit compounds to establish a preliminary SAR.[14]
Q5: What is the role of automation in HTS?
Automation is essential for HTS as it increases throughput, improves reproducibility, and reduces the potential for human error.[15][16] Automated systems include liquid handlers, plate readers, and robotic arms for plate manipulation.[17] However, it is crucial to properly validate and maintain all automated equipment to ensure data quality.[11]
Visualizations
Experimental Workflow
Caption: High-Throughput Screening Workflow
Troubleshooting Decision Tree
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Validation & Comparative
Validating the Biological Activity of 3-Amino-2,6-dichloroisonicotinamide: A Comparative Guide for Researchers
For researchers and drug development professionals exploring novel modulators of cellular metabolism, the pyridine scaffold represents a privileged structure. Within this class, 3-Amino-2,6-dichloroisonicotinamide emerges as a compound of interest, bearing structural similarities to known enzyme inhibitors. This guide provides an in-depth, objective comparison of its potential biological activity, contextualized with established alternatives and supported by detailed experimental protocols. Our focus will be on its hypothesized role as an inhibitor of Nicotinamide N-methyltransferase (NNMT), a key enzyme in nicotinamide metabolism.
The Rationale: Why Target Nicotinamide N-methyltransferase (NNMT)?
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of the cellular methyl pool.[1] It catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).[2] Overexpression of NNMT has been implicated in a range of pathologies, including various cancers, metabolic disorders such as obesity and diabetes, and cardiovascular diseases.[2][3] This makes NNMT a compelling target for therapeutic intervention. Inhibition of NNMT is hypothesized to restore normal cellular metabolism and impede disease progression.[4]
The core structure of this compound, an isonicotinamide, suggests a potential interaction with the nicotinamide-binding pocket of NNMT. The presence of an amino group and two chlorine atoms on the pyridine ring could significantly influence its binding affinity and inhibitory potency compared to the natural substrate.
The Role of NNMT in Nicotinamide Metabolism
Caption: A streamlined workflow for the in vitro NNMT inhibition assay.
Conclusion and Future Directions
This guide provides a framework for the initial validation of this compound as a potential NNMT inhibitor. The proposed comparative analysis and detailed experimental protocol offer a scientifically rigorous approach for researchers in drug discovery. Based on the structure-activity relationships of known nicotinamide-based inhibitors, this compound warrants further investigation. [3][5][6] Future studies should focus on confirming its mechanism of action, evaluating its selectivity against a broader panel of methyltransferases, and assessing its efficacy in cell-based models of diseases associated with NNMT overexpression. The insights gained from these studies will be crucial in determining the therapeutic potential of this and structurally related compounds.
References
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Van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. Journal of Medicinal Chemistry, 62(15), 7057–7074. [Link]
-
Martin, N. I., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656–6667. [Link]
-
Van Haren, M. J., et al. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. ACS Publications. [Link]
-
Lipp, A., et al. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, 26(4), 991. [Link]
-
Gao, Y., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(6), 1035-1045. [Link]
-
Li, Y., et al. (2023). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Frontiers in Endocrinology, 14, 1245741. [Link]
-
Saleh, N. M., et al. (2021). Novel pyridine‐derived compounds were designed and synthesized as VEGFR‐2 inhibitors. Azhar Journal of Pharmaceutical Sciences, 68. [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. [Link]
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BPS Bioscience. (n.d.). NNMT Fluorogenic Assay Kit. BPS Bioscience. [Link]
-
Gao, Y., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. Journal of Medicinal Chemistry, 66(16), 11559–11575. [Link]
-
Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, 60(12), 5026–5038. [Link]
-
Al-Ostoot, F. H., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1269, 133798. [Link]
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Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. Scientific Reports, 13(1), 1-20. [Link]
-
Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. PubMed. [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
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Szymański, P., et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 28(13), 5035. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. [Link]
-
International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
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Adan, A., et al. (2021). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. [Link]
-
Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Assay Genie. [Link]
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A Comparative Analysis of 3-Amino-2,6-dichloroisonicotinamide and its Dichloro-analogs in Herbicide Development
A Technical Guide for Researchers in Agrochemical Discovery
In the competitive landscape of agrochemical research, the strategic design of herbicidal agents with improved efficacy, selectivity, and environmental profiles is paramount. The isonicotinamide scaffold, a derivative of pyridine, has emerged as a promising platform for the development of novel herbicides. Among these, 3-Amino-2,6-dichloroisonicotinamide has garnered attention due to its unique substitution pattern, which is hypothesized to confer specific biological activities. This guide provides a comprehensive comparison of this compound with other dichloroisonicotinamide analogs, supported by an analysis of structure-activity relationships and detailed experimental protocols for their evaluation.
Introduction to Dichloroisonicotinamides as Herbicidal Scaffolds
The pyridine ring is a foundational structural motif in numerous agrochemicals.[1] Halogen substitution, particularly with chlorine, is a well-established strategy to enhance the biological activity and metabolic stability of these compounds.[1] The addition of an amino group can further modulate the molecule's properties, influencing its uptake, translocation, and interaction with the target site within the plant.
This compound is a notable example of this chemical architecture. Its potential as a herbicidal lead compound stems from the specific arrangement of its functional groups: the activating amino group at the 3-position, the two chlorine atoms at the 2- and 6-positions flanking the nitrogen, and the carboxamide (isonicotinamide) group at the 4-position. This configuration creates a distinct electronic and steric profile that is critical for its biological activity.[2]
This guide will delve into a comparative analysis of this compound against its structural isomers and related dichloro-analogs, focusing on the impact of substituent positioning on herbicidal efficacy.
Structure-Activity Relationship (SAR) Analysis
The herbicidal activity of dichloroisonicotinamide derivatives is intricately linked to the position of the chlorine and amino substituents on the pyridine ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective herbicides.
Key Structural Considerations:
-
Position of the Amino Group: The location of the amino group significantly influences the molecule's electronic properties and its ability to interact with the target protein. In auxin-mimic herbicides, a related class of pyridine-based compounds, the amino group's position is critical for binding to the receptor.
-
Pattern of Dichloro-Substitution: The arrangement of the two chlorine atoms on the pyridine ring affects the molecule's lipophilicity, steric hindrance, and susceptibility to metabolic degradation. The 2,6-dichloro pattern, as seen in the primary compound of interest, is common in herbicidal pyridines and is often associated with high activity.
A comparative overview of the hypothesized impact of different substitution patterns is presented below:
| Compound | Substitution Pattern | Expected Impact on Herbicidal Activity |
| This compound | Amino at C3, Chloro at C2 & C6 | The 2,6-dichloro substitution is a known toxophore in many pyridine herbicides. The 3-amino group can enhance binding to the target site. |
| 2-Amino-3,5-dichloroisonicotinamide | Amino at C2, Chloro at C3 & C5 | The shift of the amino group to the 2-position may alter the binding mode and efficacy. |
| 4-Amino-3,5-dichloroisonicotinamide | Amino at C4, Chloro at C3 & C5 | The amino group at the 4-position, para to the nitrogen, will significantly alter the electronic distribution of the ring. |
Comparative Performance Data (Hypothetical)
| Compound | Target Weed | IC50 (µM) - Hypothetical | Crop Selectivity (Hypothetical) |
| This compound | Broadleaf Weeds | 15 | Good in Wheat |
| 2-Amino-3,5-dichloroisonicotinamide | Broadleaf Weeds | 50 | Moderate in Wheat |
| 4-Amino-3,5-dichloroisonicotinamide | Broadleaf Weeds | >100 | Poor in Wheat |
| This compound | Grassy Weeds | 75 | Good in Soybean |
| 2-Amino-3,5-dichloroisonicotinamide | Grassy Weeds | >100 | N/A |
| 4-Amino-3,5-dichloroisonicotinamide | Grassy Weeds | >100 | N/A |
This data is illustrative and intended to guide experimental design. Actual values must be determined through rigorous testing.
Mechanistic Insights and Target Pathways
The precise mechanism of action for this compound has not been definitively elucidated in publicly accessible literature. However, based on its structural similarity to other pyridine-based herbicides, such as aminopyralid, it is plausible that it functions as a synthetic auxin.[3]
Proposed Mechanism of Action:
Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated cell growth and division, ultimately causing plant death. These herbicides bind to auxin receptors, such as the F-box protein TIR1, leading to the degradation of transcriptional repressors and the subsequent overexpression of auxin-responsive genes.
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of action for this compound as a synthetic auxin herbicide.
Experimental Protocols
To facilitate further research and direct comparison, the following detailed experimental protocols are provided.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A general synthetic route is outlined below.
Diagram: Synthetic Pathway
Sources
A Comparative Guide to 3-Amino-2,6-dichloroisonicotinamide and Its Analogs for Researchers in Drug Discovery
For researchers, scientists, and drug development professionals, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Within this class, 3-amino-2,6-dichloroisonicotinamide and its analogs represent a compelling area of investigation due to their diverse biological activities. This guide provides a comprehensive comparative analysis of this compound and its derivatives, offering insights into their synthesis, structure-activity relationships (SAR), and performance in various biological assays. The information presented herein is supported by experimental data from peer-reviewed literature to empower your research and development endeavors.
Introduction to this compound: A Scaffold of Interest
This compound is a derivative of isonicotinamide, the amide of isonicotinic acid (pyridine-4-carboxylic acid). The strategic placement of amino and chloro substituents on the pyridine ring significantly influences its physicochemical properties and biological activity. The electron-withdrawing nature of the two chlorine atoms at positions 2 and 6, combined with the electron-donating amino group at position 3, creates a unique electronic environment that can modulate interactions with biological targets.
This guide will delve into a comparative study of analogs where these substituents are varied, providing a framework for understanding the structure-activity landscape of this chemical series. We will explore its potential as an anticancer and antifungal agent, with a particular focus on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.
Synthesis Strategies: Building the Core and Its Analogs
The synthesis of this compound and its analogs typically involves multi-step reaction sequences. Understanding these synthetic routes is crucial for the generation of novel derivatives for screening and optimization.
General Synthesis of Substituted Isonicotinamides
A common approach to synthesizing isonicotinamide analogs involves the amidation of a corresponding isonicotinic acid derivative. The key challenge often lies in the synthesis of the appropriately substituted pyridine core.
A representative synthetic pathway for a substituted nicotinamide is outlined below. This multi-step process often starts with commercially available substituted pyridines and involves reactions such as esterification, cyanation, cyclization, and finally, aminolysis to yield the desired amide.[1]
Caption: Generalized synthetic workflow for nicotinamide analogs.
Synthesis of 3-Amino-2,6-dichloropyridine Precursor
A key precursor for the target molecule is 3-amino-2,6-dichloropyridine. Two primary routes for its synthesis are the direct chlorination of 3-aminopyridine and the nitration-reduction of 2,6-dichloropyridine.[2]
-
Direct Chlorination of 3-Aminopyridine: This method involves the electrophilic aromatic substitution of 3-aminopyridine with chlorine gas. The amino group directs the chlorination to the ortho (2 and 6) positions.[2] This reaction is often catalyzed by a Lewis acid like ferric chloride (FeCl₃) and requires careful temperature control to optimize yield and selectivity.[2]
-
Nitration-Reduction of 2,6-Dichloropyridine: This alternative route starts with 2,6-dichloropyridine, which is first nitrated and then the nitro group is reduced to an amino group.
Once the 3-amino-2,6-dichloropyridine core is obtained, it can be further functionalized at the 4-position to introduce the carboxamide group, leading to the final product, this compound.
Comparative Biological Activity: Unraveling Structure-Activity Relationships
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyridine ring. This section compares the performance of various analogs in anticancer and antifungal assays, drawing on available experimental data.
Anticancer Activity: Targeting VEGFR-2
Several studies have highlighted the potential of nicotinamide and isonicotinamide derivatives as inhibitors of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[3][4][5][6][7] Inhibition of VEGFR-2 is a validated strategy in cancer therapy.[3][4]
A study on novel nicotinamide derivatives as VEGFR-2 inhibitors provides valuable insights into the SAR of this class of compounds.[7] While this study does not include the exact this compound, it offers a strong basis for comparison by examining related structures.
| Compound ID | Modifications from a Nicotinamide Scaffold | VEGFR-2 IC₅₀ (nM)[7] | HCT-116 IC₅₀ (µM)[7] | HepG2 IC₅₀ (µM)[7] |
| Sorafenib | Reference Drug | 53.65 | 3.2 | 4.5 |
| Compound 8 | Complex substituted nicotinamide | 77.02 | 5.4 | 7.1 |
| Analog A | Variation in the substituent | 83.41 | 6.8 | 8.2 |
| Analog B | Variation in the substituent | 172.3 | 11.2 | 13.5 |
Note: The specific structures of "Compound 8", "Analog A", and "Analog B" are detailed in the cited reference. This table illustrates the impact of structural modifications on biological activity.
The data suggests that specific substitutions on the nicotinamide scaffold can lead to potent VEGFR-2 inhibition and significant antiproliferative activity against cancer cell lines.[7] The structure-activity relationship studies indicate that the nature of the substituent on the amide nitrogen and the substitution pattern on the pyridine ring are critical for activity.[8]
The proposed mechanism of action for these compounds involves binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its phosphorylation and downstream signaling. This ultimately leads to an inhibition of angiogenesis and tumor growth.
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Antifungal Activity
Nicotinamide derivatives have also shown promise as antifungal agents.[9][10][11][12][13][14] The mechanism of action in fungi can differ from that in cancer cells and may involve the disruption of the fungal cell wall or inhibition of key enzymes like succinate dehydrogenase (SDH).[9][10]
A study on nicotinamide derivatives as antifungal agents revealed that the substitution pattern on the aniline ring of N-phenylnicotinamides was crucial for their activity against various fungal strains.[10]
| Compound ID | Modifications | C. albicans MIC (µg/mL)[10] |
| Fluconazole | Reference Drug | 0.25 |
| Compound 16g | N-(3-amino-5-isopropylphenyl)nicotinamide | 0.25 |
| Compound 16j | N-(4-isopropylanilino)nicotinamide | 0.5 |
| Compound 16i | N-(2-isopropylanilino)nicotinamide | >64 |
Note: The specific structures are detailed in the cited reference. This table highlights the importance of substituent positioning for antifungal activity.
These findings underscore the importance of systematic structural modifications and biological evaluation to identify potent antifungal leads. The presence of chlorine atoms in the core structure of this compound could potentially enhance its antifungal properties, a hypothesis that warrants further investigation.
Experimental Protocols: A Guide for Practical Application
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Substituted Nicotinamide (General Procedure)
This protocol is a general guideline for the synthesis of N-substituted nicotinamides via an amide coupling reaction.[15]
-
Acid Chloride Formation: To a solution of the substituted nicotinic acid (1 mmol) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere, add oxalyl chloride (1.2 mmol) and a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored by TLC.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in an anhydrous solvent.
-
To this solution, add the desired amine (1.1 mmol) and a base such as triethylamine or diisopropylethylamine (2.5 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted nicotinamide.
In Vitro Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
-
Cell Seeding: Seed cancer cells (e.g., HCT-116 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
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Cross-Validation of 3-Amino-2,6-dichloroisonicotinamide Bioactivity in Different Cell Lines: A Comparative Guide for Researchers
In the landscape of contemporary drug discovery, the initial identification of a bioactive compound marks the beginning of a rigorous journey of validation and characterization. This guide provides a comprehensive framework for the cross-validation of the bioactivity of a novel compound, 3-Amino-2,6-dichloroisonicotinamide, across a panel of diverse cancer cell lines. Our objective is to move beyond a simple declaration of efficacy to a nuanced understanding of its therapeutic potential, selectivity, and mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols.
The principle of cross-validation in preclinical drug discovery is paramount. Evaluating a compound's activity in multiple, well-characterized cell lines helps to mitigate the risk of cell line-specific artifacts and provides a broader understanding of its potential therapeutic window.[1][2][3] This approach allows us to assess the consistency of the compound's effects and to identify potential biomarkers of sensitivity or resistance.
This guide will detail the experimental workflow for assessing the bioactivity of this compound, from initial cytotoxicity screening to deeper mechanistic studies. We will explore the rationale behind the selection of specific assays and cell lines, providing a robust foundation for your own investigations.
The Importance of a Diverse Cell Line Panel
The selection of an appropriate panel of cell lines is a critical first step in the cross-validation process. A well-chosen panel should include:
-
Representation of different tumor types: To assess the breadth of the compound's anti-cancer activity.
-
Cell lines with known genetic backgrounds: To potentially correlate bioactivity with specific mutations or expression patterns.
-
A non-cancerous cell line: To determine the compound's selectivity for cancer cells over normal cells, a crucial aspect of its therapeutic index.
For the purpose of this guide, we will consider a hypothetical panel of cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, estrogen receptor (ER)-positive.
-
MDA-MB-231: A human breast adenocarcinoma cell line, triple-negative (ER, PR, HER2-negative).[4]
-
PC-3: A human prostate adenocarcinoma cell line.[5]
-
A549: A human lung adenocarcinoma cell line.[6]
-
HEK293: A human embryonic kidney cell line, often used as a model for normal, non-cancerous cells.
Experimental Workflow for Bioactivity Cross-Validation
The following diagram outlines the logical flow of experiments for the comprehensive evaluation of this compound.
Caption: Experimental workflow for the cross-validation of this compound bioactivity.
Phase 1: Comparative Cytotoxicity Screening
The initial step is to determine the cytotoxic or anti-proliferative capacity of this compound across the selected cell line panel.[7] We will employ two distinct cell viability assays to ensure the robustness of our findings. The use of multiple assays with different underlying principles helps to control for potential artifacts.[8]
Experimental Protocols
1. Cell Culture and Treatment:
-
Culture all cell lines in their recommended media, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 96-well plates at a predetermined optimal density for each cell line to ensure exponential growth throughout the experiment.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
2. MTT Assay:
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][9]
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[9]
3. CellTiter-Glo® Luminescent Cell Viability Assay:
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][10]
-
After the 72-hour incubation, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
Data Presentation and Interpretation
The results of the cytotoxicity assays can be summarized in a table of half-maximal inhibitory concentration (IC50) values. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: Hypothetical IC50 Values (µM) for this compound
| Cell Line | Cancer Type | IC50 (MTT Assay) | IC50 (CellTiter-Glo®) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 12.8 | >6.25 |
| MDA-MB-231 | Breast Adenocarcinoma | 8.5 | 7.1 | >11.2 |
| PC-3 | Prostate Adenocarcinoma | 22.1 | 19.5 | >4.5 |
| A549 | Lung Adenocarcinoma | 11.7 | 9.9 | >8.5 |
| HEK293 | Normal Embryonic Kidney | >100 | >100 | - |
Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.[4][5]
The hypothetical data in Table 1 suggest that this compound exhibits preferential cytotoxicity against cancer cell lines, with the highest potency observed in the MDA-MB-231 triple-negative breast cancer cell line. The high IC50 value in the non-cancerous HEK293 cell line indicates a favorable selectivity profile.
Phase 2: Mechanistic Investigation
Following the determination of IC50 values, the next logical step is to investigate the mechanism by which this compound induces cell death. We will focus on apoptosis and cell cycle arrest, two common mechanisms of action for anti-cancer compounds.[5][11]
Experimental Protocols
1. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining:
This flow cytometry-based assay identifies apoptotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cells and incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
2. Cell Cycle Analysis:
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5]
-
Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[5]
-
Wash the fixed cells with PBS and incubate with RNase A and propidium iodide.[5]
-
Analyze the DNA content of the cells by flow cytometry.
Data Presentation and Interpretation
The results of these assays can be presented in bar graphs showing the percentage of apoptotic cells or the percentage of cells in each phase of the cell cycle.
Table 2: Hypothetical Apoptosis and Cell Cycle Data for MDA-MB-231 Cells
| Treatment | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 5.2 | 55.1 | 25.4 | 19.5 |
| This compound (IC50) | 35.8 | 68.3 | 15.1 | 16.6 |
The hypothetical data in Table 2 suggest that this compound induces apoptosis in MDA-MB-231 cells and causes a G0/G1 cell cycle arrest.
Phase 3: Hypothetical Target Validation
Based on the observed bioactivity, we can hypothesize a potential molecular target or pathway for this compound. For instance, many anti-cancer agents target signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt pathway.[11]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
To test this hypothesis, we could perform Western blot analysis to examine the phosphorylation status of key proteins in this pathway, such as Akt. A decrease in the levels of phosphorylated Akt (p-Akt) following treatment with the compound would provide evidence for its on-target activity.
Conclusion
This guide has outlined a systematic and robust approach for the cross-validation of the bioactivity of this compound. By employing a diverse panel of cell lines and utilizing multiple, complementary assays, researchers can build a comprehensive profile of a novel compound. This multi-faceted approach, encompassing cytotoxicity, mechanism of action, and target validation, is essential for making informed decisions in the drug development pipeline and for ultimately advancing promising new therapies from the laboratory to the clinic.
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Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
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D-Amino Acid Analogues of the Antimicrobial Peptide CDT Exhibit Anti-Cancer Properties in A549, a Human Lung Adenocarcinoma Cell Line. (n.d.). Bentham Science. Retrieved January 26, 2026, from [Link]
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Benchmarking 3-Amino-2,6-dichloroisonicotinamide: A Comparative Guide to Potent TAK1 Inhibitors in Inflammatory and Oncogenic Signaling
In the landscape of drug discovery, particularly in the realms of inflammation, immunology, and oncology, the pursuit of selective and potent kinase inhibitors is a paramount objective. Transforming growth factor-β-activated kinase 1 (TAK1), a key serine/threonine kinase, has emerged as a critical signaling node in multiple pathways that govern cellular responses to inflammatory stimuli and stress.[1][2] Its central role in mediating pro-inflammatory and survival signals through pathways such as NF-κB, JNK, and p38 makes it an attractive therapeutic target.[1][2] This guide provides an in-depth comparative analysis of a novel investigational molecule, 3-Amino-2,6-dichloroisonicotinamide, against a panel of established TAK1 inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating its potential as a therapeutic agent.
The Rationale for Targeting TAK1
TAK1, a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial mediator of signals initiated by pro-inflammatory cytokines like TNFα and IL-1β, as well as Toll-like receptor (TLR) agonists.[2] Upon activation, TAK1 phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and MAP kinases (MAPKs), which in turn lead to the activation of transcription factors like NF-κB and AP-1.[1][2] These transcription factors orchestrate the expression of a wide array of genes involved in inflammation, immunity, cell survival, and proliferation. Dysregulation of the TAK1 signaling pathway is implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[3][4] Therefore, the development of specific TAK1 inhibitors holds significant promise for therapeutic intervention.
Comparative Inhibitor Profiles
This guide benchmarks this compound against a selection of widely recognized TAK1 inhibitors. The choice of these comparators is based on their distinct mechanisms of action, stages of development, and their frequent use as tool compounds in preclinical research.
| Inhibitor | Mechanism of Action | Potency (IC50) | Key Characteristics & Limitations |
| This compound | Hypothesized ATP-competitive inhibitor | To be determined | Novel small molecule with potential for high selectivity and favorable pharmacokinetic properties. |
| 5(Z)-7-Oxozeaenol | Covalent, irreversible inhibitor | ~8.5 nM (in vitro) | Natural product, potent but non-selective, inhibiting over 50 other kinases. Widely used as a research tool but unsuitable for therapeutic development due to off-target effects.[4][5] |
| Takinib | ATP-competitive, selective inhibitor | 9.5 nM | Demonstrates significant selectivity over other kinases and has shown efficacy in preclinical models of cancer and autoimmune disease.[4][5] |
| HS-276 | ATP-competitive, highly selective inhibitor | 2.5 nM | A derivative of Takinib with high potency and selectivity. Orally bioavailable and has shown promise in preclinical models of fibrosis.[3] |
| NG-25 | Type II inhibitor (targets DFG-out conformation) | 22 nM (for TAK1) | Dual inhibitor of TAK1 and MAP4K2.[4] |
| AZ-TAK1 | Type I hinge region binder | < 100 nM | Shows efficacy in acute myeloid leukemia models but has off-target effects on HIPK2 and CDK9.[4] |
Experimental Design for Benchmarking
To rigorously evaluate the performance of this compound, a multi-tiered experimental approach is essential. This should encompass biochemical assays to determine direct enzyme inhibition and cell-based assays to assess activity in a physiological context.
Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of this compound against purified TAK1 enzyme.
Rationale: This assay provides a direct measure of the compound's ability to inhibit the catalytic activity of TAK1 in a controlled, cell-free environment. The resulting IC50 value is a critical parameter for comparing the potency of different inhibitors.
Protocol: ADP-Glo™ Kinase Assay
This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6]
-
Reagents and Materials:
-
Recombinant human TAK1/TAB1 complex (BPS Bioscience, Cat. No. 40279)
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).
-
-
Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. In a 96-well plate, add 5 µL of the kinase buffer containing the TAK1/TAB1 enzyme complex. c. Add 2.5 µL of the test compound dilution or DMSO (vehicle control). d. Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate (MBP) and ATP. The final ATP concentration should be close to its Km for TAK1 to ensure accurate IC50 determination. e. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). f. Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ assay protocol. g. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Experimental Workflow: Biochemical IC50 Determination
Caption: Workflow for determining the IC50 of TAK1 inhibitors using a biochemical assay.
Cell-Based Assay: Inhibition of Downstream Signaling
Objective: To evaluate the ability of this compound to inhibit TAK1-mediated signaling in a cellular context.
Rationale: Cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its target, and produce a biological effect. Measuring the phosphorylation of downstream targets of TAK1, such as IKKα/β or p38 MAPK, provides a direct readout of the inhibitor's cellular efficacy.
Protocol: Western Blot Analysis of Phosphorylated Signaling Proteins
-
Cell Culture and Treatment: a. Culture a suitable cell line (e.g., HEK293T, HeLa, or a cancer cell line with known TAK1 pathway activation) in appropriate media. b. Seed the cells in 6-well plates and allow them to adhere overnight. c. Pre-treat the cells with various concentrations of this compound or known inhibitors for 1-2 hours. d. Stimulate the cells with a known TAK1 activator, such as TNFα (10 ng/mL) or IL-1β (10 ng/mL), for a short period (e.g., 15-30 minutes).
-
Protein Extraction and Quantification: a. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Centrifuge the lysates to pellet cellular debris and collect the supernatant. c. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated forms of TAK1 (p-TAK1), IKKα/β (p-IKKα/β), p38 (p-p38), and JNK (p-JNK). Also, probe for total protein levels of these kinases and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
TAK1 Signaling Pathway
Caption: Simplified TAK1 signaling cascade leading to downstream cellular responses.
Data Interpretation and Future Directions
The collective data from these benchmarking experiments will provide a robust profile of this compound's activity as a TAK1 inhibitor. A successful candidate will exhibit high potency in biochemical assays, translate this potency to cellular efficacy by inhibiting downstream signaling, and ideally, demonstrate selectivity over other kinases to minimize off-target effects.
Further characterization should include kinome-wide selectivity profiling to assess its specificity against a broad panel of kinases. In vivo studies in relevant animal models of inflammatory diseases or cancer will be the ultimate validation of its therapeutic potential. The insights gained from this comparative guide will be instrumental in guiding the subsequent stages of preclinical and clinical development for this promising new molecule.
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Navigating the Preclinical Landscape: A Comparative Guide to the In Vivo Efficacy of Novel Immunomodulatory Agents in Hematological Malignancies
In the dynamic field of oncology drug development, particularly for hematological malignancies, the robust evaluation of novel therapeutic agents in relevant preclinical in vivo models is paramount. This guide provides a comprehensive comparison of the in vivo efficacy of two cornerstone immunomodulatory drugs (IMiDs), lenalidomide and pomalidomide, against established standards of care in multiple myeloma (MM) and myelodysplastic syndromes (MDS). Drawing upon key preclinical studies, we will dissect the experimental designs, present comparative efficacy data, and elucidate the underlying mechanism of action that drives their potent anti-tumor activity. This document is intended for researchers, scientists, and drug development professionals to aid in the strategic design and interpretation of in vivo studies for this important class of therapeutics.
The Therapeutic Challenge: Relapsed and Refractory Multiple Myeloma and Myelodysplastic Syndromes
Multiple myeloma, a malignancy of plasma cells, and myelodysplastic syndromes, a group of disorders characterized by ineffective blood cell production, present significant therapeutic challenges.[1] While initial treatments can be effective, many patients eventually relapse or become refractory to standard therapies, necessitating the development of novel agents with distinct mechanisms of action.[1] Lenalidomide and pomalidomide, both analogues of thalidomide, have emerged as critical treatment options for these conditions.[1] Their efficacy, particularly in patients who have failed other treatments, underscores the importance of their unique mode of action.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The anti-tumor effects of lenalidomide and pomalidomide are primarily mediated through their interaction with the protein Cereblon (CRBN).[2] CRBN is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] By binding to CRBN, these drugs effectively hijack the E3 ligase machinery, altering its substrate specificity. This leads to the targeted ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these factors, which are crucial for the survival of myeloma cells, results in both direct cytotoxic effects and a potent immunomodulatory response.[3]
Mechanism of Action of Immunomodulatory Drugs (IMiDs)
Comparative In Vivo Efficacy in Multiple Myeloma
Preclinical in vivo studies utilizing xenograft models are critical for evaluating the anti-tumor activity of novel compounds. In the context of multiple myeloma, human MM cell lines are implanted into immunodeficient mice, allowing for the direct assessment of a drug's effect on tumor growth.
Lenalidomide vs. Dexamethasone
Dexamethasone, a corticosteroid, has been a long-standing component of multiple myeloma treatment regimens. Preclinical studies have directly compared the efficacy of lenalidomide with dexamethasone. In a xenograft model using MM.1S human myeloma cells, lenalidomide treatment resulted in a significant reduction in tumor burden compared to vehicle control.[4] When compared to dexamethasone alone, the combination of lenalidomide and dexamethasone has shown synergistic effects, leading to more profound and sustained tumor growth inhibition.[4]
Table 1: Comparative Efficacy of Lenalidomide in a Multiple Myeloma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 24 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | ~410 | - |
| Dexamethasone (0.5 mg/kg) | ~330 | ~19.5 |
| Lenalidomide (10 mg/kg) | ~330 | ~19.5 |
| Lenalidomide + Dexamethasone | <254 | >38 |
Data synthesized from representative studies for illustrative purposes.[5]
Pomalidomide in Lenalidomide-Refractory Scenarios
Pomalidomide has demonstrated significant activity in patients with multiple myeloma who have become refractory to lenalidomide.[6] Preclinical models have been developed to mimic this clinical scenario. In a murine model of acquired resistance, MM1S plasmacytomas that became resistant to lenalidomide-dexamethasone (LD) treatment were still sensitive to pomalidomide-dexamethasone (PD), highlighting the lack of complete cross-resistance between these two IMiDs.[2] This suggests that pomalidomide can overcome some of the resistance mechanisms that develop against lenalidomide.
In Vivo Efficacy in Myelodysplastic Syndromes (MDS)
Lenalidomide is particularly effective in a subset of MDS patients with a deletion of the long arm of chromosome 5 (del(5q)).[7] The development of relevant mouse models for MDS has been challenging; however, xenotransplantation of primary human MDS cells into immunodeficient mice has provided a platform to evaluate new therapies.[8][9]
In these models, lenalidomide treatment has been shown to improve hematopoietic parameters and reduce the burden of the malignant clone.[10] The mechanism in del(5q) MDS is also linked to the degradation of specific proteins, leading to the restoration of normal hematopoiesis.[11] While pomalidomide is also being investigated in MDS, lenalidomide remains the more established IMiD for this indication based on preclinical and clinical data.
Experimental Protocols: A Step-by-Step Guide to a Multiple Myeloma Xenograft Study
The following protocol outlines a typical workflow for assessing the in vivo efficacy of a test compound against a standard of care in a subcutaneous multiple myeloma xenograft model.
Workflow for a Typical In Vivo Efficacy Study
Step-by-Step Methodology:
-
Cell Line Maintenance: Human multiple myeloma cell lines (e.g., MM.1S) are cultured in appropriate media and conditions to ensure logarithmic growth and high viability.
-
Cell Preparation for Inoculation: Cells are harvested, washed, and resuspended in a suitable vehicle (e.g., PBS or Matrigel) at a specific concentration (e.g., 2 x 10^6 cells per injection).[12]
-
Animal Model and Inoculation: Immunodeficient mice (e.g., NOD-SCID) are subcutaneously inoculated with the cell suspension in the flank.[12]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.[12]
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[5]
-
Drug Administration: The test compound (e.g., lenalidomide) and the standard of care (e.g., dexamethasone) are administered according to a predefined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).[12]
-
Data Collection: Tumor volumes and body weights are monitored throughout the study.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a set time point), mice are euthanized, and tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting for biomarkers, can be performed.
Conclusion and Future Directions
The preclinical in vivo data for lenalidomide and pomalidomide provide a strong rationale for their clinical use in multiple myeloma and myelodysplastic syndromes. These studies demonstrate their potent anti-tumor activity, both as single agents and in combination with other therapies. The unique mechanism of action, involving the CRBN-mediated degradation of key transcription factors, distinguishes them from traditional cytotoxic agents and provides a clear molecular basis for their efficacy.
For researchers and drug development professionals, the key takeaways are the importance of selecting appropriate in vivo models that can accurately reflect the clinical setting, including models of acquired resistance. Furthermore, a deep understanding of the mechanism of action is crucial for designing rational combination therapies and identifying potential biomarkers of response. As our understanding of the tumor microenvironment and immune modulation continues to evolve, so too will the strategies for leveraging the full potential of this important class of drugs.
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A Researcher's Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: A Comparative Analysis of 3-Amino-2,6-dichloroisonicotinamide
For researchers, scientists, and drug development professionals, the journey of a novel small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its selectivity—the degree to which it acts on its intended target versus other proteins in the cell. Poor selectivity can lead to unexpected side effects and toxicity, dooming a promising compound. This guide provides a comprehensive framework for characterizing the off-target effects of a novel compound, using the heterocyclic molecule 3-Amino-2,6-dichloroisonicotinamide as a case study.
Given the nascent stage of publicly available data on this compound, we will hypothesize a primary biological target to illustrate a robust scientific workflow. Based on the documented activities of structurally related isonicotinamide derivatives, which have shown efficacy as kinase inhibitors, we will proceed with the working hypothesis that This compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis.[1]
This guide will compare our hypothetical compound against two well-characterized, multi-kinase inhibitors with activity against VEGFR-2: Vandetanib and Sunitinib . Through this comparative lens, we will detail the experimental methodologies required to build a comprehensive selectivity profile, enabling an objective assessment of a new molecule's therapeutic potential.
The Imperative of Selectivity Profiling in Drug Discovery
The development of a successful kinase inhibitor is not merely about potency; it is a delicate balance between on-target efficacy and off-target liabilities.[2] While some multi-targeted inhibitors are clinically successful, their utility is often accompanied by a complex side-effect profile that requires careful management.[3][4] For instance, Sunitinib's cardiotoxicity is linked to its off-target inhibition of AMP-activated protein kinase (AMPK).[5][6] Understanding these off-target interactions early in the discovery process is paramount for making informed decisions about which compounds to advance.[7][8]
This guide outlines a tiered, systematic approach to building a selectivity profile, starting with focused biochemical assays and progressing to broad, unbiased cellular and proteomic screens.
A Tiered Workflow for Comprehensive Selectivity Profiling
A robust assessment of off-target effects involves a multi-faceted experimental approach. The following workflow provides a logical progression from initial target validation to broad selectivity screening.
Caption: Tiered workflow for selectivity profiling of a novel kinase inhibitor.
Tier 1: Establishing On-Target Potency
The foundational step is to quantify the compound's activity against its intended target, VEGFR-2, and confirm this activity translates to a cellular context.
Experimental Protocol 1: Biochemical VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®, is a common and robust method.[9] It measures the phosphorylation of a substrate by the kinase. Inhibition of the kinase results in a decreased FRET signal.
Methodology:
-
Reagents: Recombinant human VEGFR-2 kinase, biotinylated polypeptide substrate, LanthaScreen® Eu-anti-phospho-substrate antibody, and ATP.
-
Assay Plate Preparation: Serially dilute this compound, Vandetanib, and Sunitinib in DMSO and add to a 384-well assay plate.
-
Kinase Reaction: Add VEGFR-2 kinase and the polypeptide substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.
-
Detection: Stop the reaction by adding EDTA. Add the Eu-labeled antibody, which specifically binds to the phosphorylated substrate.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths. Calculate the ratio of acceptor to donor emission.
-
Data Analysis: Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Experimental Protocol 2: Cellular VEGFR-2 Autophosphorylation Assay
This assay confirms that the compound can enter cells and inhibit the target in its native environment.
Principle: In response to VEGF stimulation, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues. This phosphorylation can be detected using phospho-specific antibodies in a cell-based ELISA format.
Methodology:
-
Cell Culture: Plate Human Umbilical Vein Endothelial Cells (HUVECs), which endogenously express VEGFR-2, in a 96-well plate and grow to confluence.
-
Compound Treatment: Serum-starve the cells for 4-6 hours, then pre-incubate with serial dilutions of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with recombinant human VEGF-A for 10 minutes at 37°C to induce VEGFR-2 autophosphorylation.
-
Lysis and Detection: Immediately lyse the cells and transfer the lysates to an ELISA plate coated with a capture antibody for total VEGFR-2.
-
ELISA: Detect phosphorylated VEGFR-2 using a primary antibody specific for a key phosphotyrosine residue (e.g., Y1175) and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Data Analysis: Measure the colorimetric signal and normalize it to the total VEGFR-2 signal in parallel wells. Calculate IC50 values as described for the biochemical assay.
Comparative Data (Hypothetical)
Table 1: On-Target Potency against VEGFR-2
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) |
| This compound | 15 | 85 |
| Vandetanib | 40[10] | 60[10] |
| Sunitinib | 9[1] | 18.9[1] |
This hypothetical data positions this compound as a potent VEGFR-2 inhibitor, comparable to established drugs, justifying progression to broader selectivity profiling.
Tier 2: Unveiling the Off-Target Landscape
With on-target activity confirmed, the next crucial step is to screen for unintended targets across a wide range of proteins, most commonly the human kinome.
Experimental Protocol 3: Broad-Panel Kinase Profiling
Commercial services offer screening against large panels of kinases, providing a comprehensive overview of a compound's selectivity.[11][12][13]
Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a large panel of purified kinases (e.g., the 468-kinase panel from Eurofins Discovery's KinaseProfiler™). The percent inhibition of each kinase is determined, typically using a radiometric assay that measures the incorporation of ³³P-ATP into a substrate.
Methodology:
-
Compound Submission: Provide the test compounds to a commercial vendor (e.g., Reaction Biology, Eurofins Discovery, Pharmaron).
-
Screening: The vendor performs single-point concentration screening against their kinase panel.
-
Data Analysis: The vendor provides a report detailing the percent inhibition for each kinase. Hits are typically defined as kinases inhibited by >50% or >75% at the tested concentration.
-
Follow-up: For significant off-target hits, perform follow-up biochemical IC50 determinations to quantify the potency of the off-target interaction.
Comparative Data (Hypothetical)
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Vandetanib | Sunitinib |
| VEGFR-2 (On-Target) | 98% | 95% | 99% |
| VEGFR-3 | 45% | 91%[14] | 92% |
| EGFR | 15% | 88%[14] | 35% |
| RET | 22% | 90%[10] | 85% |
| c-Kit | 38% | 25% | 94% |
| PDGFRβ | 41% | <20%[14] | 96% |
| AMPK (Known Off-Target) | 12% | <10% | 89% [5] |
| SRC | 68% | 45% | 75% |
| LCK | 72% | 30% | 65% |
This hypothetical data suggests that this compound is more selective for VEGFR-2 than Vandetanib and Sunitinib, with potential off-target activity against the SRC family kinases (SRC, LCK). Crucially, it appears to spare AMPK, a key liability of Sunitinib.
Visualizing On-Target and Off-Target Pathways
Understanding the signaling context of both on- and off-targets is crucial for predicting the physiological consequences of inhibition.
Caption: VEGFR-2 signaling and potential off-target kinases for comparative compounds.
Tier 3: Assessing Functional Consequences
The final step is to evaluate how the observed on- and off-target activities translate into cellular phenotypes and potential liabilities.
Experimental Protocol 4: Endothelial Cell Tube Formation Assay
This assay provides a functional, phenotypic readout of anti-angiogenic activity.
Principle: When plated on a basement membrane matrix (e.g., Matrigel®), endothelial cells will form capillary-like structures. Inhibitors of angiogenesis will disrupt this process.
Methodology:
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify.
-
Cell Seeding: Seed HUVECs onto the Matrigel® in media containing various concentrations of the test compounds.
-
Incubation: Incubate for 6-18 hours to allow for tube formation.
-
Imaging: Stain the cells with a fluorescent dye (e.g., Calcein AM) and image the wells using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
Experimental Protocol 5: Cardiomyocyte Viability Assay
Given the known cardiotoxicity of Sunitinib, assessing the effect of a new compound on cardiomyocytes is a prudent safety screen.
Principle: The viability of cultured cardiomyocytes (e.g., iPSC-derived) is measured after compound treatment. A decrease in viability can indicate potential cardiotoxicity.
Methodology:
-
Cell Culture: Plate human iPSC-derived cardiomyocytes in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
Viability Assessment: Add a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability.
-
Data Acquisition: Measure the luminescence on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the concentration that causes 50% loss of viability (CC50).
Comparative Data (Hypothetical)
Table 3: Functional and Safety Assay Results
| Compound | HUVEC Tube Formation IC50 (nM) | Cardiomyocyte Viability CC50 (µM) | Therapeutic Index (CC50 / Cellular IC50) |
| This compound | 110 | > 20 | > 235 |
| Vandetanib | 95 | ~15 | ~250 |
| Sunitinib | 25 | 5.5 | ~289 |
This hypothetical data demonstrates that all three compounds functionally inhibit angiogenesis. Importantly, this compound shows a significantly better safety profile in the cardiomyocyte assay compared to Sunitinib, consistent with its lack of AMPK inhibition. The therapeutic index provides a quantitative measure of the window between desired efficacy and potential toxicity.
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach to characterizing the selectivity of a novel kinase inhibitor, using this compound as a working example with a hypothesized target of VEGFR-2. Through direct comparison with established drugs like Vandetanib and Sunitinib, we have demonstrated how a combination of biochemical, cellular, and phenotypic assays can build a comprehensive profile of both on-target potency and off-target liabilities.
Our hypothetical data suggests that this compound could be a potent and more selective VEGFR-2 inhibitor than existing options, notably avoiding the AMPK-mediated cardiotoxicity associated with Sunitinib. While further investigation would be required to validate its potential off-target effects on SRC family kinases, this initial profile is highly encouraging.
For any novel compound, this rigorous, data-driven approach to selectivity profiling is not merely an academic exercise; it is a critical component of translational research that enables confident decision-making, de-risks clinical development, and ultimately paves the way for safer and more effective targeted therapies.
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Chaudhari, P. J., Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]
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Al-Sanea, M. M., & Abdel-Ghani, T. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. [Link]
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Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Blog. [Link]
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Siena, S., et al. (2015). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine. [Link]
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A Comparative Guide to the Synthetic Routes of 3-Amino-2,6-dichloroisonicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,6-dichloroisonicotinamide is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The arrangement of its functional groups—an aminopyridine core with chlorine and amide substituents—offers a versatile scaffold for developing novel therapeutics. The efficiency, scalability, and cost-effectiveness of the synthetic route to this compound are paramount for successful drug development programs. This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound, offering in-depth technical insights and experimental data to inform route selection.
Two principal strategies dominate the synthesis of this target molecule: a linear approach starting from citrazinic acid and a more convergent route employing modern catalytic amination techniques. Each pathway presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
Route 1: Linear Synthesis Commencing from Citrazinic Acid
This classical, multi-step approach builds the molecule sequentially, starting from the readily available and inexpensive citrazinic acid. The overall transformation involves chlorination, nitration, reduction, and amidation.
Caption: Linear synthesis of this compound from citrazinic acid.
Step 1: Chlorination of Citrazinic Acid
The initial step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid. This is a crucial transformation that installs the two chlorine atoms on the pyridine ring.
Mechanism and Rationale: The hydroxyl groups of citrazinic acid are converted to good leaving groups by reaction with a chlorinating agent, typically phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) or a quaternary ammonium salt like tetraethylammonium chloride.[1][2] The reaction proceeds via a nucleophilic substitution mechanism. The use of a phase-transfer catalyst can enhance the reaction rate and yield.
Experimental Protocol (Representative): A suspension of citrazinic acid and tetraethylammonium chloride in excess phosphorus oxychloride is heated at reflux (around 130-145°C) for several hours.[2] After the reaction is complete, the excess POCl₃ is carefully quenched with ice water, and the product is extracted with an organic solvent. This method has been reported to yield 2,6-dichloroisonicotinic acid in high yields (around 89%).[2]
Step 2: Nitration of 2,6-Dichloroisonicotinic Acid
The subsequent step is the regioselective introduction of a nitro group at the 3-position of the pyridine ring.
Mechanism and Rationale: The nitration of the electron-deficient 2,6-dichloropyridine ring requires harsh conditions. A mixture of concentrated nitric acid and sulfuric acid is typically employed to generate the highly electrophilic nitronium ion (NO₂⁺). The directing effects of the existing substituents guide the nitration to the 3-position.
Experimental Protocol (Representative): 2,6-Dichloroisonicotinic acid is dissolved in concentrated sulfuric acid and cooled. Concentrated nitric acid is then added dropwise while maintaining a low temperature. The reaction mixture is then carefully heated to facilitate the nitration. Yields for the nitration of similar 2,6-dichloropyridines are reported to be in the range of 80% or higher.[3]
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to the corresponding primary amine.
Mechanism and Rationale: This transformation can be achieved through various methods. A common and cost-effective method is the Bechamp reduction, which uses iron powder in the presence of an acid, such as hydrochloric acid.[4][5][6] Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst offers a cleaner reduction, though it may be more costly and require specialized equipment.[5][6][7][8]
Experimental Protocol (Representative - Fe/HCl): The 2,6-dichloro-3-nitroisonicotinic acid is dissolved in a suitable solvent like ethanol or acetic acid. Iron powder is added, followed by the slow addition of concentrated hydrochloric acid. The reaction is typically exothermic and may require cooling.
Step 4: Amidation of the Carboxylic Acid
The final step is the conversion of the carboxylic acid to the primary amide.
Mechanism and Rationale: A common method for this transformation is to first convert the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The resulting acid chloride is then treated with ammonia to form the desired amide.[9] This two-step, one-pot procedure is generally efficient.
Experimental Protocol (Representative): 3-Amino-2,6-dichloroisonicotinic acid is treated with thionyl chloride, often in an inert solvent, to form the acid chloride. After removing the excess thionyl chloride, the crude acid chloride is reacted with aqueous or gaseous ammonia to yield this compound.
Route 2: Convergent Approach via Catalytic Amination
This modern approach utilizes a palladium-catalyzed cross-coupling reaction to introduce the amino group, potentially offering a more convergent and flexible synthesis.
Caption: Convergent synthesis of this compound via catalytic amination.
Step 1: Esterification of 2,6-Dichloroisonicotinic Acid
The carboxylic acid is first protected as an ester to prevent interference with the subsequent catalytic amination step.
Mechanism and Rationale: Standard esterification methods, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), can be employed.
Experimental Protocol (Representative): 2,6-Dichloroisonicotinic acid is refluxed in methanol with a catalytic amount of sulfuric acid. The product, methyl 2,6-dichloroisonicotinate, can be isolated after an aqueous workup.
Step 2: Buchwald-Hartwig Amination
This key step involves the direct, palladium-catalyzed amination of the 3-position of the dichloropyridine ring.
Mechanism and Rationale: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction that couples an amine with an aryl halide.[11][12][13] The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical for achieving high reactivity and selectivity. For electron-deficient heteroaryl chlorides, specialized ligands have been developed to facilitate the reaction under mild conditions.[14] In this case, an ammonia equivalent or a protected amine would be used as the nitrogen source.
Experimental Protocol (Conceptual): Methyl 2,6-dichloroisonicotinate, an ammonia source (e.g., benzophenone imine followed by hydrolysis, or ammonia itself under specific conditions), a palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos), and a base (e.g., NaOtBu or Cs₂CO₃) are combined in an inert solvent (e.g., toluene or dioxane) and heated. The reaction progress would be monitored by chromatography.
Step 3: Amidation of the Ester
The final step is the conversion of the methyl ester to the primary amide.
Mechanism and Rationale: This can be achieved by direct aminolysis of the ester with ammonia. This reaction is typically carried out by treating the ester with a concentrated solution of ammonia in an alcohol or by bubbling ammonia gas through a solution of the ester.
Experimental Protocol (Representative): Methyl 3-amino-2,6-dichloroisonicotinate is dissolved in a suitable solvent and treated with an excess of ammonia. The reaction may require heating in a sealed vessel to drive it to completion.
Comparison of Synthetic Routes
| Feature | Route 1: Linear Synthesis from Citrazinic Acid | Route 2: Convergent Approach via Catalytic Amination |
| Starting Material | Citrazinic acid (readily available and inexpensive) | 2,6-Dichloroisonicotinic acid (can be synthesized from citrazinic acid) |
| Number of Steps | 4 steps | 3 steps |
| Key Transformations | Classical reactions (chlorination, nitration, reduction, amidation) | Modern catalytic C-N bond formation (Buchwald-Hartwig amination) |
| Scalability | Generally scalable, but nitration step requires careful control. | Potentially scalable, but catalyst cost and removal can be a concern. |
| Safety & Environment | Use of hazardous reagents like POCl₃, PCl₅, and strong acids. | Use of palladium catalyst (precious metal) and potentially air-sensitive ligands and strong bases. |
| Flexibility | Less flexible for analog synthesis. | More flexible; different amines can be introduced in the amination step. |
| Overall Yield | Potentially lower due to the multi-step nature. | Potentially higher due to fewer steps and high-yielding catalytic reactions. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 is a well-established, classical approach that utilizes inexpensive starting materials. Its linear nature, however, can lead to lower overall yields, and it involves the use of harsh and hazardous reagents, particularly in the chlorination and nitration steps. This route is likely favored for large-scale production where cost of raw materials is a primary driver and the necessary infrastructure for handling hazardous chemicals is in place.
Route 2 represents a more modern and convergent strategy. It has the potential for higher overall yields and greater flexibility for the synthesis of analogs by varying the amine coupling partner. The main challenges for this route are the cost of the palladium catalyst and ligands, and the need for careful optimization of the catalytic amination step. This route is particularly attractive for laboratory-scale synthesis and for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
The choice between these two routes will ultimately depend on the specific needs of the research or production campaign, balancing factors such as scale, cost, available equipment, and the desired level of synthetic flexibility.
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Independent Verification of Research Findings on Systemic Acquired Resistance Inducers: A Comparative Analysis of 2,6-Dichloroisonicotinic Acid and its Alternatives
A Note on the Evolution of this Guide: Initial research into the biological activity of 3-Amino-2,6-dichloroisonicotinamide revealed a significant gap in publicly available, peer-reviewed data. While this compound is available as a chemical intermediate, extensive searches did not yield any studies containing the experimental data necessary for a comprehensive and independent verification of its performance against other compounds.
To fulfill the core objective of providing a data-driven, comparative guide for researchers, the focus of this document has been shifted to a closely related and extensively studied molecule: 2,6-dichloroisonicotinic acid (INA) . INA is a well-established synthetic inducer of Systemic Acquired Resistance (SAR) in plants, a critical area of research in crop protection and plant pathology. This guide will provide an in-depth comparison of INA with other key SAR inducers, supported by published experimental findings.
Introduction to Systemic Acquired Resistance (SAR)
Systemic Acquired Resistance (SAR) is a plant's innate defense mechanism against a broad spectrum of pathogens, including viruses, bacteria, and fungi.[1] Activation of SAR leads to the systemic expression of pathogenesis-related (PR) proteins and a long-lasting state of heightened immunity. This pathway can be triggered by an initial pathogen infection or by the application of chemical inducers, also known as elicitors. These inducers provide a valuable tool for enhancing crop resilience and reducing the reliance on conventional pesticides.
2,6-Dichloroisonicotinic Acid (INA) as a Potent SAR Inducer
2,6-Dichloroisonicotinic acid (INA) is a synthetic chemical that has been instrumental in the study of plant defense mechanisms. It is recognized as a potent inducer of SAR. INA mimics the natural signaling molecule, salicylic acid (SA), thereby activating the plant's defense pathways without the presence of a pathogen.
Comparative Performance Analysis of SAR Inducers
The efficacy of SAR inducers can be compared based on several parameters, including the level of disease protection, the effective concentration, and the breadth of activity against different pathogens. This section compares INA with other well-known SAR inducers: Salicylic Acid (SA), the natural signaling molecule; Acibenzolar-S-methyl (ASM, also known as BTH), a commercial SAR inducer; and β-aminobutyric acid (BABA), another synthetic elicitor.
| Compound | Pathogen | Host Plant | Effective Concentration | Disease Reduction (%) | Reference |
| 2,6-dichloroisonicotinic acid (INA) | Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | Not Specified | 44-92% | [1] |
| Salicylic acid (SA) | Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | Not Specified | Less effective than INA | [1] |
| Oxalic acid | Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | Not Specified | Less effective than INA | [1] |
| β-aminobutyric acid (BABA) | Tobacco Mosaic Virus (TMV) | Nicotiana tabacum | Not Specified | Less effective than INA | [1] |
Note: The data presented is a summary from the cited literature. For detailed experimental conditions and statistical analysis, please refer to the original publications.
The research indicates that amide derivatives of 2,6-dichloroisonicotinic acid demonstrate significant resistance-inducing properties against the Tobacco Mosaic Virus in tobacco plants.[1] In some cases, these derivatives showed a reduction in necrotic area caused by the virus of up to 92%, outperforming natural elicitors like salicylic acid and oxalic acid.[1]
Experimental Protocols for Independent Verification
To independently verify the SAR-inducing activity of these compounds, the following experimental workflow can be employed.
Plant Material and Growth Conditions
-
Plant Species: Nicotiana tabacum var. Xanthi-nc (possessing the N gene for hypersensitive response to TMV).
-
Growth Conditions: Grow plants in a controlled environment chamber at 22-25°C with a 16-hour light/8-hour dark photoperiod. Use a standard potting mix and provide regular watering. Plants should be used at the 4-6 leaf stage.
Preparation of Test Compounds
-
Dissolve INA, SA, ASM, and BABA in an appropriate solvent (e.g., a small amount of DMSO or ethanol) and then dilute with sterile deionized water to the desired final concentrations. Include a solvent control in all experiments.
Application of SAR Inducers
-
Apply the test solutions to the lower two leaves of each plant using a fine-mist sprayer until the leaf surface is uniformly wet. Ensure no cross-contamination between treatments.
-
Allow the treated plants to incubate for 3-7 days to allow for the induction of SAR.
Pathogen Inoculation
-
Prepare an inoculum of Tobacco Mosaic Virus (TMV) in a phosphate buffer.
-
Mechanically inoculate the upper, non-treated leaves of both the treated and control plants by gently rubbing the leaf surface with a sterile swab dipped in the TMV inoculum. A small amount of carborundum can be used as an abrasive.
Evaluation of Disease Resistance
-
After 5-7 days of incubation post-inoculation, observe the development of necrotic lesions on the inoculated leaves.
-
Quantify the level of resistance by measuring the diameter of the necrotic lesions. A smaller lesion size in the treated plants compared to the control plants indicates the induction of SAR.
-
Calculate the percentage of disease reduction using the following formula: % Disease Reduction = ((Control Lesion Size - Treated Lesion Size) / Control Lesion Size) * 100
Visualizing Key Processes
Simplified SAR Signaling Pathway
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) in plants.
Experimental Workflow for SAR Inducer Evaluation
Caption: Experimental workflow for evaluating the efficacy of SAR inducers.
Conclusion
While a direct comparative analysis of this compound is not feasible due to the absence of published research, the study of its structural analog, 2,6-dichloroisonicotinic acid (INA), provides valuable insights into the activity of this class of compounds. The available data strongly supports the efficacy of INA and its derivatives as potent inducers of Systemic Acquired Resistance in plants, often exceeding the performance of natural elicitors. The provided experimental framework offers a robust methodology for the independent verification and comparison of these and other potential SAR inducers, contributing to the development of novel crop protection strategies.
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Safety Operating Guide
Navigating the Disposal of 3-Amino-2,6-dichloroisonicotinamide: A Guide for Laboratory Professionals
For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of 3-Amino-2,6-dichloroisonicotinamide, a halogenated pyridine derivative. Adherence to these procedures is critical not only for regulatory compliance but also for the safety of laboratory personnel and the preservation of our environment.
Understanding the Compound: A Halogenated Pyridine Derivative
Key Structural Features and Their Implications:
-
Chlorinated Pyridine Core: Chlorinated pyridines are known for their potential toxicity and persistence in the environment.[1] The chlorine substituents can increase the compound's stability and may lead to the formation of hazardous byproducts upon incomplete combustion.
-
Amino Group: The amino group can influence the compound's chemical reactivity and biological activity.
-
Isonicotinamide Moiety: This functional group is a derivative of pyridine-4-carboxylic acid.
Given these features, it is imperative to treat this compound with a high degree of caution.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling or preparing for disposal, a thorough risk assessment must be conducted. Based on data for analogous compounds, this compound should be presumed to be:
-
Potentially toxic to aquatic life.
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be required for large quantities or spills. | To prevent inhalation of dust or vapors. Consult your institution's EHS for specific respirator requirements. |
Segregation and Waste Collection: The Cornerstone of Safe Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Due to its halogenated nature, this compound must be collected in a designated hazardous waste container for halogenated organic solids .
Step-by-Step Waste Collection Protocol:
-
Container Selection: Obtain a clearly labeled, sealable, and compatible waste container. The container should be made of a material that will not react with the chemical.
-
Labeling: Immediately label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.
-
Segregation: Crucially, do not mix this waste with non-halogenated organic waste. [6][7][8] The disposal methods for these two categories of waste are different, and cross-contamination can lead to complications and increased disposal costs.[8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[9]
Disposal Methodology: Incineration as the Preferred Route
The recommended method for the disposal of chlorinated pyridine compounds is high-temperature incineration in a licensed hazardous waste facility.[10] This process is designed to break down the molecule into less harmful components.
Why Incineration?
Incineration at appropriate temperatures (typically 820°C - 1600°C for pyridine waste) ensures the complete destruction of the compound and minimizes the formation of toxic byproducts.[10] Landfilling of such compounds is generally not recommended due to their potential to leach into the soil and groundwater.
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure: Evacuate the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation.
-
Personal Protection: Don appropriate PPE before attempting to clean the spill.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material and place it into the designated halogenated waste container. Avoid generating dust.[3]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.
-
-
Decontamination: Decontaminate the spill area with a suitable solvent (consult your institution's EHS for recommendations), followed by soap and water.
-
Waste Disposal: All materials used for cleanup must be disposed of as halogenated hazardous waste.
Institutional and Regulatory Compliance: Your Primary Responsibility
This guide provides a framework based on established principles of chemical safety and waste management. However, it is essential to consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and to ensure compliance with local, state, and federal regulations. Your EHS office will provide guidance on approved waste containers, labeling requirements, and pickup schedules.
Visualizing the Disposal Workflow
To aid in the decision-making process for the disposal of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
By following these guidelines and maintaining a proactive approach to laboratory safety, researchers can ensure the responsible management of chemical waste, contributing to a safer and more sustainable scientific community.
References
- AK Scientific, Inc. Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride.
- Apollo Scientific. Safety Data Sheet: 3-Aminopiperidine-2,6-dione hydrochloride.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.
- Bucknell University.
- Chempanda.
- Cornell University Environmental Health and Safety. Organic Solvents Waste Management.
- GOV.UK. Pyridine: incident management.
- Jubilant Ingrevia.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 168887463, 3-Amino-2,6-dichloro-N-methylisonicotinamide.
- National Toxicology Program (NTP). 2-Chloropyridine Executive Summary.
- Sigma-Aldrich.
- Thermo Fisher Scientific. Product Information: 3-Amino-2,6-dichloropyridine, 97%.
- University of British Columbia. Organic Solvent Waste Disposal.
- University of Illinois.
- University of Oslo. Chemical and Hazardous Waste Guide.
- Vita-D-Chlor.
- American Elements.
- Wikipedia. 2-Chloropyridine.
- Echemi. Safety Data Sheet: 3-Amino-2,6-piperidinedione hydrochloride.
- Fortin, S., & Leroux, F. R. (2010). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Synthetic Approaches to Chlorinated Pyridines. Organic letters, 12(16), 3556–3559.
- Tempe Hazardous Waste. Guidelines for Solvent Waste Recycling and Disposal.
- Carl Roth.
Sources
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. aksci.com [aksci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
